Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-4-nitroimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWXFKGZZOIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461198 | |
| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169770-25-6 | |
| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis of a Key Nitroimidazole Scaffold
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a valued heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. Its utility stems from the unique electronic and steric properties conferred by the nitro group and the ester functionality on the imidazole core. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, designed to equip researchers with the knowledge to not only replicate these syntheses but also to understand the underlying chemical principles and make informed decisions in their experimental design. We will delve into the mechanistic rationale behind each transformation, offer detailed experimental protocols, and underscore the critical safety considerations inherent in handling the reagents involved.
I. Strategic Approaches to the Target Molecule
The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway will often depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide will focus on four plausible and scientifically sound synthetic routes.
Diagram of Synthetic Strategies
Caption: Overview of the four primary synthetic routes to the target molecule.
II. Pathway 1: Methanolysis of a Trichloroacetyl Precursor
This is a highly efficient and direct route to the target molecule, contingent on the availability of the trichloroacetyl imidazole precursor.
A. Overall Transformation
Caption: The direct conversion of the trichloroacetyl intermediate to the final product.
B. Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution. Methoxide, generated from methanol and sodium hydride, attacks the electrophilic carbonyl carbon of the trichloroacetyl group. The trichloromethyl anion is an excellent leaving group, facilitating the formation of the methyl ester. The use of a small amount of sodium hydride ensures the generation of a sufficient concentration of the highly nucleophilic methoxide to drive the reaction to completion.
C. Experimental Protocol
Synthesis of this compound from 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone
-
To a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone, add methanol (40 mL).
-
Heat the mixture to 40°C and stir for 10 minutes.
-
Carefully add a small amount of sodium hydride (100 mg) to the reaction mixture. (Caution: Sodium hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.)
-
Continue stirring at 40°C for 2 hours.
-
After the reaction is complete, filter the mixture.
-
The filtrate contains the desired product, which can be further purified by recrystallization if necessary. A reported yield for this reaction is 94%.[1]
D. Synthesis of the Starting Material: 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone
III. Pathway 2: Nitration of a Pre-formed Ester
This pathway involves the synthesis of the non-nitrated imidazole ester followed by a regioselective nitration.
A. Overall Transformation
References
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 169770-25-6)
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by CAS number 169770-25-6, represents more than just a chemical entity. It is a strategically designed, synthetically versatile nitroimidazole derivative that has emerged as a key intermediate in the landscape of medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in the deliberate positioning of its functional groups: an electron-withdrawing nitro group and an ester moiety on the imidazole core.[1] This specific arrangement confers a unique reactivity profile, establishing it as a privileged scaffold for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive technical overview, synthesizing data from spectroscopic analysis, synthetic protocols, and biological evaluations to offer field-proven insights for professionals engaged in the pursuit of novel therapeutics.
Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The key identifiers and properties for CAS 169770-25-6 are summarized below.
| Property | Value | Source(s) |
| CAS Number | 169770-25-6 | [1][2][3][4] |
| IUPAC Name | This compound | [3][5] |
| Synonyms | Methyl 4-nitro-1-methylimidazole-2-carboxylate | [6] |
| Molecular Formula | C₆H₇N₃O₄ | [1][2][6][7] |
| Molecular Weight | 185.14 g/mol | [1][3][6][7] |
| InChI Key | FZSWXFKGZZOIMM-UHFFFAOYSA-N | [1][3][5] |
| Physical Form | Solid | [3][8] |
| Melting Point | 157-158 °C | [4] |
| Purity | Typically ≥98% | [3][6][8] |
| Storage | Sealed in dry, 2-8°C | [3][6][8] |
Synthesis and Process Chemistry: A Strategic Approach
The synthesis of this compound can be achieved through several strategic routes. The choice of method is often dictated by the desired yield, purity, and scalability. Below, we detail a high-yield laboratory protocol and compare various synthetic strategies.
High-Yield Methanolysis Protocol
A robust and high-yielding synthesis involves the methanolysis of a trichloro-ethanone precursor.[2] This method is favored for its efficiency and straightforward purification.
Experimental Protocol:
-
Reaction Setup: To a reaction flask, add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.
-
Solvent Addition: Introduce methanol (40 mL) to the flask.
-
Initial Heating: Heat the mixture to 40 °C and stir for 10 minutes to ensure dissolution and thermal equilibration.
-
Catalysis: Add a catalytic amount of sodium hydride (approx. 100 mg).
-
Expert Insight: Sodium hydride, a strong, non-nucleophilic base, is crucial here. It deprotonates methanol to form the sodium methoxide nucleophile in situ. This is a more potent nucleophile than methanol itself, driving the reaction to completion and ensuring the efficient displacement of the trichloromethyl group, thus ensuring complete methanolysis.[2]
-
-
Reaction Monitoring: Continue stirring at 40 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. This procedure typically affords the target compound in a high yield of 94%.[2]
Caption: High-yield synthesis via catalyzed methanolysis.
Comparative Analysis of Synthetic Strategies
Several methods for preparing this compound have been documented, each with distinct advantages. The choice of strategy is a critical decision in the development pipeline, balancing yield, purity, and scalability.
| Synthesis Method | Typical Yield (%) | Regioselectivity | Key Advantage | Source |
| Direct Nitration | 60–75 | 85–90% C4 | Simplicity | [1] |
| Sequential Synthesis | 70–90 | >95% C4 | High purity and control | [1] |
| Copper(II) Nitrate Nitration | 78–82 | 90–93% C4 | Reduced reagent waste | [1] |
| Esterification | 85–90 | N/A | High conversion from acid | [1] |
| Methanolysis | ~94 | N/A | Excellent yield from precursor | [2] |
Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a synthetic intermediate intended for drug development.
Spectroscopic Data
The structure of the compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.[2]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.84 ppm | Singlet | 1H | Imidazole Ring Proton (Im-CH) |
| 4.18 ppm | Singlet | 3H | N-Methyl Protons (N-CH₃) |
| 3.93 ppm | Singlet | 3H | Ester Methyl Protons (O-CH₃) |
| Data acquired in CDCl₃. |
-
High-Resolution Mass Spectrometry (HRMS): EI-HRMS confirms the elemental composition.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.
Self-Validating HPLC Protocol:
-
System: A reverse-phase HPLC system with UV detection.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at 254 nm.[1]
-
Standard Preparation: Prepare a certified reference standard of CAS 169770-25-6 at a known concentration.
-
Sample Preparation: Prepare the synthesized sample at the same concentration.
-
Analysis: Inject both the standard and the sample. Purity is determined by comparing the peak area of the main analyte to the total area of all peaks.
-
Trustworthiness Pillar: The protocol's integrity is ensured by running a system suitability test (SST) before analysis. This involves multiple injections of the reference standard to verify that parameters like retention time, peak asymmetry, and theoretical plates are within acceptable limits, confirming the system is performing correctly before sample analysis. A purity level of ≥98% is achievable and expected.[1]
-
Chemical Reactivity and Role in Drug Design
The compound's utility stems from the distinct reactivity of its functional groups, making it a versatile building block for exploring structure-activity relationships (SAR).[1]
Caption: Reactivity sites and their application in synthesis.
-
The Nitro Group: This powerful electron-withdrawing group is the key to the compound's biological potential. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates.[1] These intermediates can covalently modify and damage critical biomolecules like DNA and proteins, leading to cell death.[1]
-
The Carboxylate Ester: The ester at the 2-position serves multiple roles. It can act as a prodrug moiety, being hydrolyzed by cellular esterases to release an active carboxylic acid. Furthermore, it can be converted to amides or other functional groups, allowing for the facile generation of a library of derivatives for SAR studies.
Applications in Drug Discovery and Development
This compound is not merely a synthetic intermediate but a precursor to molecules with significant therapeutic potential.
Proposed Mechanism of Action as a Prodrug
The primary mechanism involves its role as a precursor to active metabolites that interfere with fundamental cellular processes.[1]
Caption: Bioactivation pathway from inactive prodrug to cytotoxic effect.
Therapeutic Potential
-
Antimicrobial and Antiparasitic Agents: The mechanism of reductive activation is highly effective against anaerobic organisms. Studies have shown that this compound and its derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional treatments like metronidazole.[1]
-
Anticancer Agents: The hypoxic microenvironment of solid tumors makes them prime targets for nitroimidazole-based compounds. Research indicates that this molecule can inhibit the proliferation of various cancer cell lines.[1] The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]
-
Radiosensitizers: In cancer therapy, these compounds can also act as radiosensitizers. By depleting intracellular antioxidants, the reactive intermediates can enhance the cell-killing effects of ionizing radiation.[1]
Safety, Handling, and Regulatory Profile
As a chemical intermediate, proper handling is essential. The compound is classified as an irritant.[2][4]
-
Hazard Statements:
-
Precautionary Measures:
This compound is intended for research and development use only and is not for human or veterinary use.[1][6]
Conclusion and Future Outlook
This compound (CAS 169770-25-6) is a high-value, strategically functionalized molecule. Its predictable reactivity, well-characterized profile, and proven utility as a precursor for antimicrobial and anticancer agents make it an indispensable tool for drug discovery professionals. Future research will likely focus on expanding the library of derivatives built from this scaffold, exploring novel therapeutic targets, and optimizing its pharmacokinetic properties for clinical translation. Its role as a foundational building block in the development of next-generation therapeutics is firmly established.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 169770-25-6 [chemicalbook.com]
- 3. Methyl 1-Methyl-4-nitroimidazole-2-carboxylate | 169770-25-6 [sigmaaldrich.com]
- 4. 169770-25-6 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 169770-25-6 [sigmaaldrich.com]
- 6. achemtek.com [achemtek.com]
- 7. 169770-25-6 | CAS数据库 [m.chemicalbook.com]
- 8. Methyl 1-Methyl-4-nitroimidazole-2-carboxylate | 169770-25-6 [sigmaaldrich.com]
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate molecular weight
An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safety considerations, offering field-proven insights for researchers and scientists.
Introduction: The Significance of a Nitroimidazole Scaffold
This compound belongs to the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1] The core utility of these compounds often stems from the nitro group, which can be bioreductively activated under hypoxic conditions—a characteristic feature of solid tumors and anaerobic infections—to generate reactive radical species that damage cellular macromolecules.[1]
This specific molecule, with its methyl ester and N-methyl substitutions, serves as a versatile synthetic intermediate. Its structure provides multiple reaction sites, enabling chemists to build more complex molecules and explore structure-activity relationships (SAR) for novel therapeutic agents. Understanding the synthesis and properties of this foundational building block is therefore critical for its effective application in drug discovery pipelines.
Physicochemical and Structural Properties
The identity and purity of a compound are defined by its physical and chemical properties. This compound is characterized by the following key identifiers and properties.
| Property | Value | Source |
| Molecular Weight | 185.14 g/mol | [2] |
| Molecular Formula | C₆H₇N₃O₄ | [2][3] |
| CAS Number | 169770-25-6 | [2] |
| Melting Point | 157-158 °C | |
| Boiling Point (Predicted) | 345.0 ± 34.0 °C | [4] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4] |
| InChI Key | FZSWXFKGZZOIMM-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CN1C=C(N=C1C(=O)OC)--INVALID-LINK--[O-] | [5] |
These quantitative data are fundamental for experimental design, enabling accurate molar calculations for synthesis and ensuring the compound meets specifications for further use.
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved from a precursor, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. The high yield of this reaction makes it a reliable method for laboratory-scale production.[3]
Experimental Protocol: Methanolysis for High-Yield Synthesis
This protocol describes the conversion of the trichloroethanone precursor to the final methyl ester product.
Step 1: Initial Setup
-
Add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone to a reaction flask.
-
Add 40 mL of methanol to the flask.
Step 2: Reaction Initiation
-
Heat the mixture to 40 °C.
-
Stir the mixture for 10 minutes to ensure dissolution and thermal equilibrium.
Step 3: Catalysis and Reaction
-
Carefully add a catalytic amount of sodium hydride (approx. 100 mg).
-
Expert Insight: Sodium hydride acts as a strong base, deprotonating methanol to form the sodium methoxide nucleophile. This is crucial for driving the methanolysis reaction to completion by attacking the carbonyl carbon of the trichloroethanone precursor.
-
-
Continue stirring the reaction mixture for 2 hours at 40 °C.
Step 4: Product Isolation
-
After 2 hours, filter the reaction mixture to remove any insoluble byproducts or unreacted starting material.
-
The filtrate contains the desired product, which can be further purified if necessary. This procedure typically affords the product in a high yield of 94%.[3]
Caption: A flowchart of the synthesis protocol.
Structural Validation and Characterization
Confirming the chemical structure of the synthesized product is a non-negotiable step for scientific integrity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard, powerful techniques for this purpose.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive information about the hydrogen atom environment in the molecule. For this compound in CDCl₃, the expected signals are:
-
δ 7.84 (s, 1H, Im-CH): A singlet corresponding to the single proton on the imidazole ring.
-
δ 4.18 (s, 3H, CH₃): A singlet for the three protons of the N-methyl group.
-
δ 3.93 (s, 3H, CH₃): A singlet for the three protons of the ester's methyl group.[3]
-
-
High-Resolution Mass Spectrometry (EI-HRMS): This technique provides a highly accurate mass-to-charge ratio (m/z), confirming the elemental composition.
-
Calculated m/z: 185.0437 for C₆H₇N₃O₄
-
Measured m/z: 185.0476[3] The close correlation between the calculated and measured values provides strong evidence for the correct molecular formula.
-
Applications in Drug Discovery and Development
While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a valuable building block for developing more complex drug candidates. The nitroimidazole core is a well-established pharmacophore with diverse therapeutic applications.[6]
Key Therapeutic Areas for Nitroimidazole Derivatives:
-
Antibacterial and Antiprotozoal Agents: Many nitroimidazole drugs are used to treat infections caused by anaerobic bacteria and protozoa.
-
Anticancer Agents: The hypoxic environment of many solid tumors makes them susceptible to drugs that are activated by nitroreductase enzymes.[1]
-
Radiosensitizers: These compounds can increase the sensitivity of tumor cells to radiation therapy.
The ester functional group on this specific molecule provides a convenient handle for further chemical modifications, such as amidation or reduction, to create libraries of new compounds for biological screening.
Caption: The role of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5] Keep the container tightly sealed. For long-term stability, storage in an inert atmosphere is recommended.[10]
-
Hazards: Related compounds are known to cause skin and eye irritation.[7] Some nitroaromatic compounds carry risks of mutagenicity, so exposure should be minimized.
Conclusion
This compound is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its true value lies in its potential as a versatile intermediate for the synthesis of novel, biologically active molecules. The established importance of the nitroimidazole scaffold in medicine ensures that this and related compounds will continue to be of high interest to researchers in drug development and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - CAS:169770-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 169770-25-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound [acrospharma.co.kr]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.fi [fishersci.fi]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Methyl 1H-imidazole-2-carboxylate | 17334-09-7 [sigmaaldrich.com]
The Multifaceted Biological Activities of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the diverse biological activities of 4-nitroimidazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action that underpin their therapeutic potential and provide detailed, field-proven methodologies for their evaluation.
Introduction: The Enduring Potential of the 4-Nitroimidazole Scaffold
The 4-nitroimidazole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. Historically recognized for their efficacy against anaerobic bacteria and parasites, their therapeutic reach has expanded to include promising anticancer and antitubercular properties.[1][2][3] The key to their activity lies in the electron-deficient nature of the nitro group, which underpins a unique mechanism of action initiated by bioreduction. This guide will dissect the chemical and biological intricacies of these derivatives, providing a comprehensive overview of their therapeutic applications and the experimental frameworks used to validate them.
The Core Mechanism: Bioreductive Activation and Cellular Havoc
The biological activity of 4-nitroimidazole derivatives is intrinsically linked to the reductive metabolism of the nitro group. This process is significantly more efficient in hypoxic or anaerobic environments, a characteristic feature of many pathogenic microorganisms and the core of solid tumors.[4][5][6]
The Reductive Cascade
Under low-oxygen conditions, intracellular reductases, such as nitroreductases found in susceptible organisms, donate electrons to the 4-nitroimidazole core.[4][] This initiates a cascade of events, leading to the formation of highly reactive intermediates.
DOT Script for Bioreductive Activation Pathway
References
- 1. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. lecturio.com [lecturio.com]
- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benznidazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate: Physicochemical Properties, Synthesis, and Characterization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
In the landscape of heterocyclic chemistry, nitroimidazoles represent a cornerstone scaffold, renowned for their diverse biological activities, particularly as antimicrobial and anticancer agents. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate . Our objective is to provide a comprehensive technical resource, moving beyond a simple data sheet to offer a deeper understanding of its synthesis, properties, and the scientific rationale behind its characterization. This document is designed to empower researchers in their endeavors to explore the potential of this and related nitroimidazole compounds in medicinal chemistry and drug discovery.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application, influencing everything from reaction kinetics to bioavailability. Here, we present the key physicochemical data for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₇N₃O₄ | - |
| Molecular Weight | 185.14 g/mol | - |
| Melting Point | 157-158 °C | [1] |
| Boiling Point (Predicted) | 345.0 ± 34.0 °C | [1] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [1] |
| Solubility | While specific quantitative data for this compound is not readily available in the literature, nitroimidazole derivatives generally exhibit moderate solubility in polar organic solvents. Experimental determination is recommended for specific applications. | General knowledge on nitroimidazoles |
| Appearance | Expected to be a solid at room temperature. | Based on melting point |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its carboxylic acid precursor. This approach allows for greater control over the final product and facilitates purification.
Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
The foundational step involves the regioselective nitration of a suitable 1-methyl-1H-imidazole-2-carboxylic acid precursor. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer.
Caption: Synthesis workflow for the carboxylic acid precursor.
Rationale: This protocol employs a classic electrophilic aromatic substitution (nitration) reaction. The use of a strong acid catalyst, such as sulfuric acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich imidazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-imidazole-2-carboxylic acid in concentrated sulfuric acid at 0°C (ice bath).
-
Addition of Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Isolation: The precipitated product, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Step 2: Esterification to this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer esterification.
Caption: Fischer esterification for the synthesis of the final product.
Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Setup: Suspend 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization is paramount in scientific research. The following are detailed, self-validating protocols for determining key physicochemical properties.
Protocol 1: Melting Point Determination (Capillary Method)
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 1-2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube on the powder. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility.
Protocol 2: Solubility Determination (Qualitative)
Rationale: Understanding a compound's solubility in various solvents is essential for its purification, formulation, and biological testing. This protocol provides a systematic approach to qualitatively assess solubility.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: In a series of small, labeled test tubes, add approximately 10 mg of this compound to each.
-
Solvent Addition: To each test tube, add 1 mL of the respective solvent.
-
Mixing: Vigorously agitate each tube for at least 30 seconds using a vortex mixer or by flicking the tube.
-
Observation: Allow the tubes to stand for at least one minute and observe.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Validation: For borderline cases, a gentle warming of the solvent can be performed to assess temperature-dependent solubility. Ensure the solvent does not boil.
Spectral Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected:
-
A singlet for the proton on the imidazole ring (C5-H).
-
A singlet for the protons of the N-methyl group.
-
A singlet for the protons of the ester methyl group.
A reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ): 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, CH₃), and 3.93 (s, 3H, CH₃)[2].
¹³C NMR Spectroscopy
-
Carbons of the imidazole ring.
-
The carbonyl carbon of the ester group (typically in the range of 160-180 ppm).
-
The carbon of the N-methyl group.
-
The carbon of the ester methyl group.
For related 1-methyl-4-nitro-1H-imidazole derivatives, the imidazole ring carbons typically appear in the range of 120-150 ppm[3].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
NO₂ stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.
-
C-N stretch: Absorptions in the fingerprint region.
-
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition. For this compound (C₆H₇N₃O₄), the calculated m/z value for the molecular ion [M]⁺ is 185.0437. An experimental EI-HRMS analysis has reported a measured value of 185.0476, which is in close agreement with the calculated value[2].
Potential Biological Activity: An Outlook
Nitroimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest potential for antimicrobial and cytotoxic activity.
The biological activity of nitroimidazoles is often linked to the reductive activation of the nitro group under hypoxic conditions, which are prevalent in anaerobic bacteria and solid tumors. This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules such as DNA.
Several studies on related 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have demonstrated significant in-vitro antibacterial activity, particularly against Helicobacter pylori[4]. Furthermore, various imidazole-based compounds have been investigated for their cytotoxic effects against cancer cell lines[5].
Future research on this compound should include in-vitro screening against a panel of pathogenic bacteria and cancer cell lines to elucidate its specific biological activity profile.
Conclusion: A Platform for Further Innovation
This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. By detailing the scientific rationale behind the experimental protocols and providing a structured understanding of its molecular characteristics, we hope to facilitate further research and development in this area. The versatility of the nitroimidazole scaffold, combined with the potential for further modification at the ester functionality, presents a promising platform for the design and discovery of novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 169770-25-6 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of nitroimidazole, it belongs to a class of compounds known for their antimicrobial and radiosensitizing properties. The precise structural elucidation and confirmation of such molecules are paramount for understanding their reactivity, mechanism of action, and for ensuring purity and quality in pharmaceutical preparations. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for the unambiguous characterization of this molecule.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed to be a practical resource for researchers, offering not only the spectral data itself but also the underlying principles of the analytical techniques, detailed experimental protocols, and an in-depth interpretation of the spectral features. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout to ensure scientific integrity and trustworthiness.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with the conventional atom numbering used for spectral assignments, is presented below.
Figure 1: Molecular structure and atom numbering for this compound.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles
¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) within a molecule. Protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency waves. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). The integration of the signal is proportional to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.
Experimental Protocol: ¹H NMR Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Causality in Protocol:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because deuterium resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.
-
Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample. An inhomogeneous field would lead to broad, poorly resolved peaks, obscuring important structural information.
¹H NMR Spectral Data
The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃), is summarized below.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.84 | Singlet (s) | 1H | H5 (imidazole ring proton) |
| 4.18 | Singlet (s) | 3H | -COOCH₃ (ester methyl protons) |
| 3.93 | Singlet (s) | 3H | N-CH₃ (imidazole N-methyl protons) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides clear and unambiguous evidence for the structure of this compound.
-
δ 7.84 (s, 1H, H5): The singlet at 7.84 ppm corresponds to the single proton on the imidazole ring. Its downfield chemical shift is characteristic of protons attached to electron-deficient aromatic rings. The electron-withdrawing effects of the adjacent nitro group at C4 and the carboxylate group at C2 contribute to this deshielding. The signal appears as a singlet because there are no protons on adjacent carbon atoms to cause spin-spin coupling.
-
δ 4.18 (s, 3H, -COOCH₃): This singlet, integrating to three protons, is assigned to the methyl group of the ester functionality. The chemical shift is typical for protons on a methyl group attached to a carboxylate oxygen.
-
δ 3.93 (s, 3H, N-CH₃): The singlet at 3.93 ppm, also integrating to three protons, is assigned to the methyl group attached to the N1 position of the imidazole ring. The chemical shift is consistent with a methyl group bonded to a nitrogen atom within an aromatic heterocyclic system.
The simplicity of the spectrum, with three distinct singlets in a 1:3:3 integration ratio, perfectly matches the expected structure, confirming the presence and connectivity of all proton-bearing groups.
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment. The typical chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm), which generally results in a spectrum where each unique carbon atom gives a distinct signal. Standard ¹³C NMR spectra are proton-decoupled, meaning that all signals appear as singlets.
Experimental Protocol: ¹³C NMR Data Acquisition
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration and a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%).
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-162 | C8 (C=O) | Typical range for an ester carbonyl carbon. |
| ~147 | C4 | Strongly deshielded by the attached nitro group. Based on data for 1-methyl-4-nitro-1H-imidazole.[2] |
| ~138-140 | C2 | Deshielded due to attachment to two nitrogen atoms and the carboxylate group. |
| ~123-125 | C5 | The only carbon in the imidazole ring bonded to a hydrogen. Based on data for 1-methyl-4-nitro-1H-imidazole.[2] |
| ~53-55 | C9 (-COOCH₃) | Typical chemical shift for a methyl ester carbon. |
| ~34-36 | N-CH₃ | Typical chemical shift for an N-methyl carbon on an imidazole ring. Based on data for 1-methyl-4-nitro-1H-imidazole.[2] |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
-
Imidazole Ring Carbons (C2, C4, C5): The carbons of the imidazole ring are expected to resonate in the aromatic region of the spectrum. C4, being directly attached to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the ring carbons. C2 is also significantly deshielded by the two adjacent nitrogen atoms and the ester group. C5 is expected to be the most upfield of the ring carbons.
-
Carbonyl Carbon (C8): The ester carbonyl carbon is predicted to appear in the typical downfield region for such functionalities, around 160-162 ppm.
-
Methyl Carbons (C9 and N-CH₃): The two methyl carbons are expected to appear in the upfield region of the spectrum. The ester methyl carbon (C9) will likely be further downfield than the N-methyl carbon due to the deshielding effect of the adjacent oxygen atom.
Part 3: Infrared (IR) Spectroscopy
Theoretical Principles
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, N-O, C-H) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of specific absorption bands in the spectrum can be used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Data Acquisition
Modern IR spectroscopy is typically performed using a Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Figure 3: Workflow for FT-IR Spectroscopy using an ATR accessory.
Predicted IR Spectral Data
Based on the functional groups present in this compound, the following characteristic absorption bands are expected in the IR spectrum.[3][4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3150 | Medium | C-H stretch | Imidazole ring C-H |
| ~2950-3000 | Medium | C-H stretch | Methyl C-H |
| ~1725-1740 | Strong | C=O stretch | Ester carbonyl |
| ~1520-1560 | Strong | Asymmetric N-O stretch | Nitro group |
| ~1340-1370 | Strong | Symmetric N-O stretch | Nitro group |
| ~1400-1500 | Medium | C=N and C=C stretch | Imidazole ring skeletal vibrations |
| ~1200-1300 | Strong | C-O stretch | Ester C-O |
Interpretation of the Predicted IR Spectrum
The IR spectrum provides a "fingerprint" of the functional groups within the molecule.
-
Nitro Group (NO₂): The most characteristic feature of a nitro compound is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][7]
-
Ester Group (-COOCH₃): A strong, sharp absorption band between 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.[6] Additionally, a strong band in the 1300-1000 cm⁻¹ region is expected for the C-O single bond stretch.[6]
-
Imidazole Ring: The aromatic C-H stretch of the imidazole ring is expected to appear just above 3000 cm⁻¹. The skeletal vibrations of the ring (C=C and C=N stretching) will contribute to absorptions in the 1600-1400 cm⁻¹ region.
-
Methyl Groups (-CH₃): The C-H stretching vibrations of the two methyl groups will appear in the 3000-2850 cm⁻¹ range.
Part 4: High-Resolution Mass Spectrometry (HRMS)
Theoretical Principles
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In High-Resolution Mass Spectrometry (HRMS), the m/z is measured with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion, as the exact mass of an ion is unique to its specific combination of isotopes. Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and often fragmentation of the molecule. The unfragmented ion is known as the molecular ion (M⁺˙).
Experimental Protocol: HRMS Data Acquisition
A general protocol for HRMS analysis is as follows.
-
Sample Introduction: A dilute solution of the sample is introduced into the ion source of the mass spectrometer.
-
Ionization: The sample is ionized, for example, by Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.
HRMS Data
The experimental HRMS data for this compound is provided below.[1]
| Parameter | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Calculated m/z ([M]⁺) | 185.0437 |
| Measured m/z ([M]⁺) | 185.0476 |
Interpretation of the HRMS Data
The HRMS data provides definitive confirmation of the elemental composition of the molecule. The calculated exact mass for the molecular formula C₆H₇N₃O₄ is 185.0437 amu. The experimentally measured mass of the molecular ion was 185.0476 amu.[1] The excellent agreement between the calculated and measured values (within a few ppm) confirms that the elemental composition of the synthesized compound is indeed C₆H₇N₃O₄, which is consistent with the structure of this compound. This technique is a cornerstone of structural validation, providing a high degree of confidence in the molecular formula.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS provides a self-validating and unambiguous confirmation of its molecular structure.
-
¹H NMR confirms the presence and connectivity of the imidazole ring proton and the two distinct methyl groups.
-
¹³C NMR (predicted) elucidates the carbon framework of the molecule.
-
IR Spectroscopy (predicted) identifies the key functional groups, namely the nitro and ester moieties.
-
HRMS provides the exact elemental composition, confirming the molecular formula.
Together, these techniques form a robust analytical workflow that is indispensable for the characterization of novel chemical entities in research and drug development. This guide serves as a detailed reference for the interpretation of the spectroscopic data of this important nitroimidazole derivative, grounded in established scientific principles and experimental best practices.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
The Core Mechanism of Nitroimidazole-Based Compounds: A Technical Guide for Researchers
Abstract
Nitroimidazole-based compounds represent a cornerstone in the global fight against anaerobic bacterial and protozoal infections, with newer generation agents demonstrating potent activity against Mycobacterium tuberculosis. Their efficacy hinges on a fascinating and selective mechanism of action: reductive activation within the target pathogen. This technical guide provides an in-depth exploration of the molecular choreography that transforms these prodrugs into potent cytotoxic agents. We will dissect the enzymatic activation, the generation of reactive intermediates, the subsequent macromolecular damage, and the emerging mechanisms of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of antimicrobial agents.
Introduction: The Enduring Significance of Nitroimidazoles
First introduced in the 1960s, nitroimidazoles have remained a vital part of our antimicrobial armamentarium.[1] Their spectrum of activity is broad, encompassing anaerobic Gram-positive and Gram-negative bacteria, as well as various protozoan parasites.[][3][4] The enduring clinical success of compounds like metronidazole, tinidazole, secnidazole, and ornidazole is a testament to their potent and selective cytotoxicity.[5][6][7][8] More recently, the development of nitroimidazoles such as delamanid and pretomanid has provided new hope in the treatment of multidrug-resistant tuberculosis (MDR-TB).[9][10][11]
The unifying feature of this drug class is its reliance on a unique bioactivation process that occurs preferentially in low-oxygen environments, rendering them selectively toxic to anaerobic and microaerophilic organisms.[][3] This guide will elucidate the fundamental principles governing their mechanism of action, providing a robust framework for future research and development in this field.
The Linchpin of Activity: Reductive Activation
Nitroimidazoles are administered as stable, relatively non-toxic prodrugs.[12][13][14] Their journey to becoming potent antimicrobials begins with passive diffusion into the microbial cell.[13][15] The key to their selective toxicity lies in the subsequent reductive activation of the nitro group, a process catalyzed by microbial enzymes that are either absent or have significantly lower activity in aerobic host cells.[][16]
The Role of Microbial Nitroreductases
The activation of nitroimidazoles is critically dependent on the presence of specific nitroreductases within the target pathogen.[14][16] These enzymes transfer electrons to the nitro group of the drug, initiating a cascade of reactions that generate cytotoxic intermediates.[13][17]
-
In Anaerobic Bacteria and Protozoa: In organisms like Bacteroides fragilis, Trichomonas vaginalis, and Giardia lamblia, the reduction is often mediated by pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[12][18] These low-redox-potential electron transport proteins are characteristic of anaerobic metabolism.[1]
-
In Mycobacterium tuberculosis: For newer generation nitroimidazoles like delamanid and pretomanid, activation is carried out by a deazaflavin (F420)-dependent nitroreductase (Ddn).[9][10][11] This enzyme is specific to mycobacteria and is essential for the drugs' antimycobacterial activity.[11][19]
The reduction of the nitro group creates a concentration gradient that facilitates the further uptake of the drug into the cell.[]
Generation of Reactive Intermediates
The single-electron reduction of the nitro group results in the formation of a highly reactive nitro radical anion.[12][21] This is the primary cytotoxic species responsible for the antimicrobial effects of nitroimidazoles.[22][23] Further reduction can lead to the formation of other reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitric oxide in the case of delamanid and pretomanid.[15][19][24]
The following diagram illustrates the general pathway of reductive activation:
Caption: Reductive activation pathway of nitroimidazoles within a microbial cell.
The Molecular Onslaught: Mechanisms of Cytotoxicity
Once activated, the reactive intermediates of nitroimidazoles unleash a multi-pronged attack on essential cellular components, ultimately leading to cell death.
DNA Damage: The Primary Target
The primary mechanism of cytotoxicity for most nitroimidazoles is the induction of extensive DNA damage.[][21][25][26] The highly reactive nitro radical anion and other intermediates can interact directly with DNA, causing a variety of lesions:
-
Strand Breaks: The reactive species can cause both single- and double-strand breaks in the DNA backbone.[16][21]
-
Loss of Helical Structure: The interaction of the intermediates with DNA can lead to a loss of the helical structure, disrupting DNA replication and transcription.[7][][23]
-
Covalent Adducts: The activated drug can form covalent adducts with DNA bases, further compromising its integrity.[27]
This widespread DNA damage overwhelms the cell's repair mechanisms, leading to catastrophic failure of cellular processes and ultimately, cell death.[8][]
A Dual Threat: Inhibition of Mycolic Acid Synthesis (Delamanid and Pretomanid)
In addition to inducing DNA damage through the generation of nitric oxide, delamanid and pretomanid possess a second, distinct mechanism of action against Mycobacterium tuberculosis.[9][10][11][19] A reactive intermediate metabolite formed during their activation inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[9][19][24] This disruption of the cell wall's integrity further contributes to the potent bactericidal activity of these drugs against both replicating and non-replicating mycobacteria.[28]
The following diagram outlines the dual mechanism of action of pretomanid:
Caption: Dual mechanism of action of pretomanid against M. tuberculosis.
Other Cellular Targets
While DNA is the primary target, the reactive intermediates of nitroimidazoles can also damage other vital cellular components, including proteins and enzymes involved in energy metabolism.[16] This broad-spectrum intracellular damage contributes to the overall cytotoxicity of these compounds.
The Rise of Resistance: Evasion of a Potent Weapon
Although resistance to nitroimidazoles remains relatively uncommon for many anaerobic infections, it is an emerging concern, particularly in the context of Trichomonas vaginalis and Helicobacter pylori.[14][18] The primary mechanisms of resistance revolve around decreased activation of the prodrug.
Altered Nitroreductase Activity
The most common mechanism of resistance is a decrease in the activity of the nitroreductase enzymes responsible for activating the drug.[14] This can occur through:
-
Downregulation of Gene Expression: Reduced expression of the genes encoding for nitroreductases (e.g., pfor, fdx) leads to lower levels of the activating enzyme.[18]
-
Gene Mutations: Mutations in the nitroreductase genes can result in the production of a non-functional or less efficient enzyme.[11] For delamanid and pretomanid, mutations in the genes of the F420 biosynthetic pathway can also confer resistance.[10][11]
Increased Drug Efflux and Decreased Uptake
In some cases, resistance has been associated with increased activity of efflux pumps that actively remove the drug from the cell, or decreased uptake of the drug.[13]
Reductive Inactivation
Certain bacteria possess alternative enzymatic pathways that can reduce the nitro group of the drug to a non-toxic amine derivative, effectively inactivating it.[14] The nim genes, for example, encode for reductases that confer resistance to 5-nitroimidazoles through this mechanism.[14][29]
Experimental Protocols for Mechanistic Studies
Investigating the mechanism of action of nitroimidazole-based compounds requires a combination of microbiological, biochemical, and molecular biology techniques. Below are representative protocols for key experiments.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a nitroimidazole compound that inhibits the visible growth of a target microorganism.
Methodology:
-
Prepare Inoculum: Culture the target microorganism under appropriate anaerobic or microaerophilic conditions to mid-log phase. Adjust the culture density to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare Drug Dilutions: Prepare a serial two-fold dilution of the nitroimidazole compound in appropriate growth medium.
-
Inoculation: Inoculate each drug dilution with the standardized microbial suspension. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the cultures under appropriate anaerobic or microaerophilic conditions for a specified period (e.g., 24-48 hours).
-
Read Results: The MIC is the lowest concentration of the drug that shows no visible growth.
Protocol: Assessment of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)
Objective: To quantify DNA strand breaks in microbial cells exposed to a nitroimidazole compound.
Methodology:
-
Cell Treatment: Expose the target microbial cells to the nitroimidazole compound at various concentrations and for different durations. Include an untreated control.
-
Cell Lysis: Embed the treated cells in low-melting-point agarose on a microscope slide and lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Analyze the comet images using appropriate software to measure parameters such as tail length and the percentage of DNA in the tail, which are proportional to the extent of DNA damage.[26]
Conclusion and Future Perspectives
The mechanism of action of nitroimidazole-based compounds is a compelling example of targeted chemotherapy. Their reliance on reductive activation by microbial enzymes provides a high degree of selectivity and potency. A thorough understanding of this mechanism is crucial for optimizing the use of existing drugs, combating the emergence of resistance, and designing the next generation of nitroimidazole-based therapeutics. Future research should focus on identifying novel microbial targets for these reactive intermediates, further elucidating the intricacies of resistance mechanisms, and exploring synergistic combinations with other antimicrobial agents to enhance their efficacy and durability.
References
- 1. academic.oup.com [academic.oup.com]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 9. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretomanid - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metronidazole - Wikipedia [en.wikipedia.org]
- 13. lecturio.com [lecturio.com]
- 14. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]
- 15. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 16. What is the mechanism of Secnidazole? [synapse.patsnap.com]
- 17. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 18. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 24. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 25. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Base specific interaction of reductively activated nitroimidazoles with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Introduction
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the nitroimidazole class, it holds potential for various therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in common solvents, is a critical prerequisite for its successful application in research and formulation. This guide provides an in-depth analysis of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and offers insights into the underlying chemical principles governing its behavior in various solvent systems.
Physicochemical Properties and Predicted Solubility
A comprehensive understanding of the molecular structure of this compound provides a foundation for predicting its solubility. The molecule possesses several key functional groups that dictate its interaction with different solvents:
-
A polar nitro group (-NO2): This group is a strong electron-withdrawing group and contributes significantly to the molecule's polarity.
-
An ester group (-COOCH3): This group can act as a hydrogen bond acceptor.
-
An imidazole ring: This aromatic heterocyclic ring system contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor.
-
Two methyl groups (-CH3): These nonpolar groups contribute to the lipophilicity of the molecule.
Based on these structural features, we can apply the fundamental principle of "like dissolves like" to predict the solubility of this compound in a range of common laboratory solvents.
Predicted Solubility in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Limited in Water; Soluble in Methanol/Ethanol | The presence of polar nitro and ester groups allows for some interaction with water, but the overall molecule has significant nonpolar character, limiting aqueous solubility. Alcohols like methanol and ethanol are better solvents due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents are highly polar and can effectively solvate the polar nitro and ester functional groups through dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic compounds. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Low to Insoluble | The significant polarity of the nitro and ester groups makes it difficult for nonpolar solvents, which primarily interact through weaker van der Waals forces, to effectively solvate the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can offer a balance for solvating the different regions of the molecule. |
Disclaimer: The predicted solubility is based on theoretical principles and data from structurally related compounds. Experimental verification is essential for precise quantitative values.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a well-designed experimental protocol is crucial. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]
The Shake-Flask Method: A Self-Validating System
The underlying principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a controlled temperature. This is achieved by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.45 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient time to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time. Equilibrium is reached when the concentration of the dissolved compound no longer increases over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration standards.
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Develop an appropriate HPLC method. For nitroimidazole compounds, a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) and UV detection is often a good starting point.[2][3]
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
-
Safety Precautions
As with any chemical compound, proper safety precautions must be observed when handling this compound and related nitroimidazole compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5][6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6][7]
Conclusion
References
- 1. This compound | 169770-25-6 [chemicalbook.com]
- 2. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 3. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Introduction
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its structural motifs are present in various bioactive molecules. This document provides a comprehensive, in-depth guide for its synthesis, commencing from the readily available starting material, 4-nitroimidazole.
The synthetic strategy detailed herein is a multi-step process designed for robustness and scalability in a research laboratory setting. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and guidance for characterization and purification. This guide is intended for researchers and scientists with a foundational understanding of synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence. This pathway begins with the N-methylation of 4-nitroimidazole, followed by the introduction of a trichloroacetyl group at the C2 position of the imidazole ring. The final step involves the methanolysis of the trichloroacetyl intermediate to yield the desired methyl ester.
Caption: Overall synthetic workflow.
Detailed Synthetic Protocols
Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole
This initial step involves the regioselective N-methylation of 4-nitroimidazole. The use of a suitable methylating agent in the presence of a base ensures the preferential formation of the N1-methylated product.
Rationale for Experimental Choices:
-
Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the imidazole nitrogen, facilitating nucleophilic attack on the methylating agent.
-
Solvent (Acetonitrile): Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and does not interfere with the nucleophilic substitution.
-
Temperature: Heating the reaction to 60°C significantly improves the reaction rate and yield.[1][2]
Protocol:
-
To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo and purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
| Reagent/Parameter | Value/Condition |
| Starting Material | 4-Nitroimidazole |
| Methylating Agent | Methyl Iodide or Dimethyl Sulfate |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 1-3 hours |
| Expected Yield | 66-85%[1] |
Step 2: Synthesis of 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone
This step introduces the trichloroacetyl group at the C2 position of the 1-methyl-4-nitro-1H-imidazole ring. Due to the electron-withdrawing nature of the nitro group, direct Friedel-Crafts acylation is not feasible. Therefore, a proposed method involves the deprotonation of the C2 position with a strong base to form a nucleophilic intermediate, which is then acylated.
Rationale for Proposed Protocol:
-
Lithiation: The C2 proton of the imidazole ring is the most acidic and can be abstracted by a strong organolithium base like n-butyllithium (n-BuLi) to form a highly nucleophilic lithiated intermediate.
-
Acylating Agent: Trichloroacetyl chloride is a reactive electrophile that will readily react with the lithiated imidazole to form the desired ketone.
-
Low Temperature: The reaction is conducted at a very low temperature (-78°C) to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.
Disclaimer: The following protocol is a proposed method based on established principles of heterocyclic chemistry, as a direct literature precedent for this specific transformation was not identified.
Proposed Protocol:
-
Dissolve 1-methyl-4-nitro-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve trichloroacetyl chloride (1.2 equivalents) in anhydrous THF and cool to -78°C.
-
Slowly transfer the solution of the lithiated imidazole to the trichloroacetyl chloride solution via cannula, maintaining the temperature at -78°C.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
This final step is the conversion of the trichloroacetyl group to a methyl ester via methanolysis. This reaction proceeds smoothly in the presence of a catalytic amount of a base.
Caption: Mechanism of Methanolysis.
Rationale for Experimental Choices:
-
Methanol as Reagent and Solvent: Methanol serves as both the nucleophile and the solvent, driving the reaction towards the product.
-
Sodium Hydride (Catalytic): A small amount of sodium hydride is used to generate sodium methoxide in situ, which is a stronger nucleophile than methanol and catalyzes the reaction.
-
Temperature: A slightly elevated temperature of 40°C increases the rate of the reaction to ensure completion in a reasonable timeframe.
Protocol:
-
In a reaction flask, add methanol to 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.
-
Heat the mixture to 40°C and stir for 10 minutes.
-
Carefully add a catalytic amount of sodium hydride (approx. 100 mg for a multi-gram scale reaction) to the mixture.
-
Continue stirring at 40°C for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
The filtrate contains the desired product, which can be isolated by evaporation of the methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Value/Condition |
| Starting Material | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone |
| Reagent/Solvent | Methanol |
| Catalyst | Sodium Hydride |
| Temperature | 40°C |
| Reaction Time | 2 hours |
| Expected Yield | High |
Materials and Instrumentation
| Reagent/Material | Grade |
| 4-Nitroimidazole | Reagent Grade, ≥98% |
| Potassium Carbonate | Anhydrous, ≥99% |
| Methyl Iodide | Reagent Grade, ≥99% |
| Acetonitrile | Anhydrous, ≥99.8% |
| n-Butyllithium | Solution in hexanes (e.g., 2.5 M) |
| Tetrahydrofuran | Anhydrous, ≥99.9%, inhibitor-free |
| Trichloroacetyl chloride | Reagent Grade, ≥99% |
| Methanol | Anhydrous, ≥99.8% |
| Sodium Hydride | 60% dispersion in mineral oil |
| Ethyl Acetate | ACS Grade |
| Hexanes | ACS Grade |
| Anhydrous Magnesium Sulfate | Reagent Grade |
| Anhydrous Sodium Sulfate | Reagent Grade |
| Silica Gel | For column chromatography, 60 Å, 230-400 mesh |
Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, equipment for thin-layer and column chromatography, NMR spectrometer, and mass spectrometer.
Characterization Data
| Compound | Formula | MW | Expected ¹H NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| 1-Methyl-4-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.10 | 7.80 (s, 1H), 7.45 (s, 1H), 3.85 (s, 3H) | [M+H]⁺ 128.04 |
| 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone | C₆H₄Cl₃N₃O₃ | 272.47 | 7.95 (s, 1H), 4.20 (s, 3H) | [M]⁺ 271, 273, 275 |
| This compound | C₆H₇N₃O₄ | 185.14 | 7.84 (s, 1H), 4.18 (s, 3H), 3.93 (s, 3H) | [M]⁺ 185.04 |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care and avoid inhalation or skin contact.
-
n-Butyllithium: n-BuLi is a pyrophoric liquid. It will ignite on contact with air. Handle under an inert atmosphere and use proper syringe techniques.
-
Trichloroacetyl chloride: This compound is corrosive and a lachrymator. Handle with care in a fume hood.
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle with care, avoiding contact with moisture.
References
Application Notes and Protocols for the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a key intermediate in medicinal chemistry and drug development. The protocol herein emphasizes safety, procedural rationale, and reproducibility. We present a primary synthetic route involving the direct nitration of a commercially available precursor, alongside an alternative high-yield method. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Background
Imidazole derivatives are fundamental scaffolds in numerous biologically active compounds and pharmaceutical agents.[1] The introduction of a nitro group, as in the target molecule this compound, is a critical step in the synthesis of various antiprotozoal and antibacterial drugs. The nitro group acts as a potent electron-withdrawing group and can be a bio-reductive activation site. This protocol details a reliable method for the regioselective nitration of a substituted imidazole ester, a key transformation that requires careful control of reaction conditions to achieve high yield and purity.
Critical Safety Precautions
The synthesis protocol involves the use of highly corrosive, toxic, and reactive substances. Adherence to strict safety measures is mandatory.
-
Hazardous Chemicals :
-
Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
Concentrated Nitric Acid (HNO₃) : Highly corrosive, strong oxidizing agent. Causes severe skin burns and eye damage. Toxic if inhaled.
-
Nitroimidazole Derivatives : Compounds of this class are often toxic and may be harmful if swallowed or in contact with skin.[2] Some nitroimidazoles are suspected of damaging fertility or the unborn child.
-
Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) : Volatile and flammable. Use in a well-ventilated fume hood.
-
-
Required Personal Protective Equipment (PPE) :
-
Wear a chemical-resistant laboratory coat, splash-proof safety goggles, and a face shield at all times.
-
Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Inspect gloves before each use.[3]
-
All operations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.[2][3]
-
-
Emergency Procedures :
-
Ensure an eyewash station and safety shower are immediately accessible.[2]
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
In case of inhalation, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.
-
Synthetic Strategy and Workflow
The primary and most direct approach involves the electrophilic nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate. The imidazole ring is an electron-rich heterocycle, but the C2-ester group is deactivating. The N1-methyl group is activating and, along with the N3 lone pair, directs electrophiles to the C4 or C5 position. Careful control of the nitrating agent and temperature is crucial for selective C4 nitration.
Primary Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part 4.1: Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | 43175-68-4 | 140.14 | 5.0 g (35.7 mmol) | Starting Material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 25 mL | Dehydrating agent and solvent |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 5.0 mL | Nitrating agent |
| Crushed Ice | N/A | 18.02 | ~200 g | For quenching the reaction |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | As needed | For neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |
Part 4.2: Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture: In a 50 mL flask, carefully add 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, which is being cooled in an ice-salt bath. Add the nitric acid dropwise while gently swirling the flask. Keep this mixture cooled in the ice bath until use.
-
Causality Explanation: The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species for the nitration reaction.[5] This reaction is exothermic and pre-cooling is essential to prevent uncontrolled temperature rise and ensure stability of the nitronium ion.
-
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 15 mL of concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly and carefully add 5.0 g (35.7 mmol) of Methyl 1-methyl-1H-imidazole-2-carboxylate to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the substrate solution over 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Causality Explanation: The nitration of an activated heterocyclic ring is a highly exothermic process. Low temperature control is critical to prevent over-nitration, decomposition of the starting material, and the formation of unwanted side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Quenching: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Causality Explanation: Quenching on ice serves to stop the reaction immediately and dilute the strong acid, facilitating the subsequent neutralization and extraction steps.
-
-
Neutralization and Isolation: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution in portions until the pH is approximately 7-8. Be cautious as this will generate significant CO₂ gas. The crude product may precipitate as a solid or remain as an oil.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 4.3: Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may yield the pure product.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by analytical methods.
Alternative High-Yield Synthesis Route
An alternative synthesis has been reported that affords the target compound in a 94% yield.[7] This method, while efficient, requires a more complex starting material.
Alternative Synthesis Reaction Scheme
Caption: High-yield methanolysis route to the target compound.[7]
Brief Protocol: Methanol (40 mL) is added to 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. The mixture is heated to 40 °C and stirred for 10 minutes. A catalytic amount of sodium hydride (100 mg) is added to drive the methanolysis to completion. After stirring for 2 hours, the reaction mixture is filtered to afford the final product.[7]
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; decomposition of starting material. | Ensure the nitrating mixture is freshly prepared and potent. Maintain strict temperature control (<5 °C). |
| Formation of Multiple Products (TLC) | Over-nitration or side reactions. | Reduce reaction temperature and time. Add the nitrating agent more slowly. |
| Difficult Extraction / Emulsion | Incomplete neutralization. | Ensure the aqueous layer is fully neutralized (pH 7-8). Brine addition can help break emulsions. |
| Product does not precipitate/crystallize | Product is highly soluble or impure. | Concentrate the crude oil further. Attempt purification via column chromatography. Try different recrystallization solvents. |
References
The Versatile Intermediate: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the nitroimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] Within this important class of compounds, Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate serves as a pivotal chemical intermediate, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its strategic placement of a nitro group, a methyl ester, and a methylated imidazole ring provides multiple reaction sites for facile chemical modification.
This guide provides an in-depth exploration of the practical applications of this compound. We will delve into detailed protocols for its synthesis and its subsequent transformation into key downstream intermediates, including amides, carbohydrazides, and aminoimidazoles. These transformations are fundamental to the construction of more complex molecular architectures, paving the way for the discovery of novel drug candidates. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
I. Synthesis of the Core Intermediate: this compound
A reliable and high-yielding synthesis of the title compound is paramount for its use in further synthetic endeavors. One effective method involves the methanolysis of 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. This precursor, while not as commonly available, provides a clean conversion to the desired methyl ester.
Protocol 1: Synthesis of this compound
Principle: This protocol details the nucleophilic acyl substitution at the carbonyl carbon of the trichloromethyl ketone by methanol, facilitated by a basic catalyst. The trichloromethyl group serves as a good leaving group, driving the reaction towards the formation of the more stable methyl ester.
Materials:
-
2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone
-
Methanol (reagent grade)
-
Sodium hydride (60% dispersion in mineral oil)
-
Reaction flask
-
Stir bar
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
To a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone, add 40 mL of methanol.
-
Heat the mixture to 40 °C and stir for 10 minutes to ensure complete dissolution.
-
Carefully add a catalytic amount of sodium hydride (approximately 100 mg) to the reaction mixture. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. The addition of sodium hydride ensures complete methanolysis.
-
Continue stirring the reaction mixture at 40 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to collect the precipitated product.
-
Wash the solid product with a small amount of cold methanol and dry under vacuum to afford this compound.
Expected Results: This procedure has been reported to yield the desired product in up to 94% yield. The product can be characterized by standard analytical techniques.
| Analytical Data | Expected Values |
| ¹H-NMR (CDCl₃) | δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, OCH₃), 3.93 (s, 3H, NCH₃) |
| EI-HRMS (m/z) | Calculated for C₆H₇N₃O₄: 185.0437, Found: 185.0476 |
II. Key Synthetic Transformations and Applications
The strategic functional groups of this compound make it a versatile building block for a variety of chemical transformations. The following sections detail protocols for its conversion into key downstream intermediates.
A. Conversion to 1-methyl-4-nitro-1H-imidazole-2-carbohydrazide: A Gateway to Heterocyclic Scaffolds
The transformation of the methyl ester to a carbohydrazide is a crucial step in the synthesis of many biologically active compounds, particularly those containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, and pyrazole moieties. This is typically achieved through hydrazinolysis.
Principle: This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the methyl ester, leading to the displacement of methanol and the formation of the more stable carbohydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
Materials:
-
This compound
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Reflux apparatus
-
Stir bar
-
Beaker
-
Ice bath
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Results: This reaction generally proceeds in high yield. The resulting 1-methyl-4-nitro-1H-imidazole-2-carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds with potential antimicrobial and anticancer activities.
Caption: Synthetic utility of the carbohydrazide intermediate.
B. Amide Formation: Building Blocks for Diverse Functionality
Direct amidation of the methyl ester provides a straightforward route to a wide range of carboxamides. These amides can serve as final products or as intermediates for further functionalization.
Principle: This protocol describes the direct reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. The reaction can be catalyzed by a Lewis acid or proceed thermally, depending on the reactivity of the amine. For less reactive amines, conversion of the ester to a more reactive acyl chloride may be necessary.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Methanol or other suitable solvent
-
Sealed reaction vessel (if using ammonia)
-
Stir bar
Procedure (Example with aqueous ammonia):
-
Suspend this compound in a concentrated aqueous solution of ammonia in a sealed pressure vessel.
-
Heat the mixture with stirring to 50-70 °C for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
If a precipitate has formed, collect it by filtration. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-methyl-4-nitro-1H-imidazole-2-carboxamide.
Expected Results: Yields for direct amidation can vary widely depending on the amine used. The resulting carboxamides are valuable intermediates; for instance, they have been explored in the synthesis of antiparasitic agents.[3]
C. Reduction of the Nitro Group: Access to Aminoimidazoles
The nitro group is a key functional handle that can be reduced to an amino group, opening up a vast chemical space for further derivatization. This transformation is critical for the synthesis of many biologically active compounds where the amino group can act as a key pharmacophoric element or a point for further conjugation.
Principle: This protocol utilizes catalytic hydrogenation, a clean and efficient method for the reduction of nitroarenes. A heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas, facilitates the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Hydrogen gas source
-
Celite® or other filtration aid
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation vessel.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir or shake the mixture at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Expected Results: Catalytic hydrogenation is generally a high-yielding reaction. The resulting methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a valuable intermediate for the synthesis of compounds with a wide range of biological activities, including potential antitubercular agents.[4]
Caption: Synthetic pathways from the core intermediate.
III. Application in the Synthesis of Bioactive Molecules: The Case of Fexinidazole Analogues
The nitroimidazole core is central to the antiparasitic drug fexinidazole, used to treat sleeping sickness.[1][5] While the commercial synthesis of fexinidazole itself may start from a different precursor, this compound provides a valuable starting point for the synthesis of novel fexinidazole analogues for structure-activity relationship (SAR) studies. By modifying the ester and nitro groups, researchers can explore new chemical space and potentially develop improved therapeutic agents.
IV. Conclusion
This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its accessible synthesis and the presence of multiple reactive sites allow for the facile generation of a diverse range of downstream compounds. The protocols detailed in this guide for the synthesis of amides, carbohydrazides, and aminoimidazoles provide a solid foundation for researchers to explore the vast chemical space accessible from this key building block. The continued exploration of the synthetic utility of this intermediate is expected to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis and Introduction of Fexinidazole_Chemicalbook [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Fexinidazole - Wikipedia [en.wikipedia.org]
Applications of Nitroimidazole Esters in Medicinal Chemistry: A-Detailed Guide for Researchers
Nitroimidazole esters represent a versatile and potent class of compounds in medicinal chemistry, with significant applications in oncology and infectious diseases. Their unique chemical properties, particularly the presence of the nitro group, allow for bioreductive activation under hypoxic conditions, a hallmark of solid tumors and anaerobic bacterial infections. This guide provides an in-depth exploration of the applications of nitroimidazole esters, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Hypoxia-Activated Prodrugs for Cancer Therapy
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, often leading to resistance. Nitroimidazole esters have emerged as a promising strategy to selectively target these hypoxic regions.[1][2][3][4][5][6][7]
Mechanism of Action
Nitroimidazole-based prodrugs are inactive compounds that undergo enzymatic reduction of the nitro group in low-oxygen environments. This reduction generates reactive intermediates that can release a cytotoxic effector, leading to selective killing of hypoxic cancer cells while sparing well-oxygenated normal tissues.[8][9][10] The 2-nitroimidazole moiety is a widely used trigger for this process due to its favorable hydrophilicity and reduction potential.[2]
A prime example is Evofosfamide (TH-302) , a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[7][9][10][11] Under normoxic conditions, the initial one-electron reduction product is rapidly re-oxidized by oxygen, rendering the drug inactive. However, in the absence of sufficient oxygen, the reduction proceeds to release the active Br-IPM, which crosslinks DNA and induces cell death.[9][10]
Caption: Mechanism of hypoxia-activated nitroimidazole ester prodrugs.
Application Note: Evaluating Hypoxia-Selective Cytotoxicity
To assess the efficacy of a novel nitroimidazole ester as a hypoxia-activated prodrug, it is crucial to determine its selective toxicity towards cancer cells under hypoxic versus normoxic conditions. This is typically achieved through in vitro cytotoxicity assays.
Protocol: In Vitro Hypoxia Selectivity Assay
This protocol outlines a standard method for evaluating the cytotoxicity of a nitroimidazole ester in a cancer cell line under both normoxic and hypoxic conditions.
Materials:
-
Cancer cell line (e.g., H460 human lung cancer, HT29 human colon cancer)[12]
-
Complete cell culture medium
-
Nitroimidazole ester compound
-
96-well plates
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balance N2)
-
Standard cell culture incubator (21% O2, 5% CO2)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure logarithmic growth during the experiment. Incubate overnight under standard conditions.
-
Compound Treatment: Prepare serial dilutions of the nitroimidazole ester in complete medium. Remove the old medium from the plates and add the medium containing the compound. Include a vehicle control.
-
Normoxic and Hypoxic Incubation:
-
Place one set of plates in a standard incubator (normoxia).
-
Place the other set of plates in a hypoxia chamber (hypoxia).
-
-
Incubation Period: Incubate the plates for a predetermined period (e.g., 48-72 hours).
-
Cell Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for both normoxic and hypoxic conditions. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each condition. The hypoxia cytotoxicity ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia).[12]
Data Presentation:
| Compound | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Evofosfamide (TH-302) | H460 | >100 | 0.37 | >270 |
| Evofosfamide (TH-302) | HT29 | >100 | 0.74 | >135 |
Note: The above data is representative and may vary depending on experimental conditions.[12]
Radiosensitizers in Cancer Therapy
Nitroimidazoles have also been extensively investigated as radiosensitizers to enhance the efficacy of radiation therapy, particularly in hypoxic tumors that are notoriously radioresistant.[13][14]
Mechanism of Action
The radiosensitizing effect of nitroimidazoles is attributed to their ability to "mimic" oxygen. Radiation-induced DNA damage involves the formation of free radicals. In the presence of oxygen, these radicals are "fixed," leading to permanent DNA damage. In hypoxic cells, these radicals can be chemically repaired. Electron-affinic nitroimidazoles, like misonidazole, can react with these DNA radicals, effectively "fixing" the damage and increasing the lethal effects of radiation.[13][15]
Caption: Mechanism of radiosensitization by nitroimidazoles in hypoxic cells.
Application Note: Assessing Radiosensitizing Potential
The gold standard for evaluating the effectiveness of a radiosensitizer is the clonogenic survival assay. This assay measures the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizing agent.[16][17][18]
Protocol: Clonogenic Survival Assay
This protocol describes a method to determine the radiosensitizing effect of a nitroimidazole ester.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Nitroimidazole ester compound
-
6-well plates or T-25 flasks
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 50% methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be applied (higher doses require more cells).[1][16]
-
Compound Treatment: After the cells have attached (typically overnight), replace the medium with fresh medium containing a non-toxic concentration of the nitroimidazole ester. Incubate for a few hours prior to irradiation.[16]
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.[16]
-
Staining and Counting:
-
Fix the colonies with a solution like methanol/acetic acid.
-
Stain the colonies with crystal violet solution for about 30 minutes.[17]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells (0 Gy)
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.
-
The enhancement ratio (ER) can be calculated by dividing the radiation dose required to produce a certain level of survival (e.g., SF=0.1) in the absence of the drug by the dose required for the same survival in the presence of the drug.
-
Antibacterial and Antiprotozoal Agents
Nitroimidazoles, particularly 5-nitroimidazole derivatives, have a long history of use as effective agents against anaerobic bacteria and protozoa.[19][20][21][22][23] The esterification of these compounds can be a strategy to create prodrugs with improved physicochemical properties.[24][25]
Mechanism of Action
Similar to their anticancer effects, the antimicrobial activity of nitroimidazoles relies on the reductive activation of the nitro group by microbial enzymes, such as nitroreductases, which are present in anaerobic organisms.[22][26] This reduction leads to the formation of cytotoxic metabolites that damage microbial DNA and other macromolecules, ultimately causing cell death.[26][27]
Application Note: Determining Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent. It is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[23][27][28][29]
Protocol: Broth Microdilution MIC Assay
This protocol details the determination of the MIC of a nitroimidazole ester against a bacterial strain.[27][30][31]
Materials:
-
Bacterial strain (e.g., Bacteroides fragilis, Clostridium difficile)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Nitroimidazole ester compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[27]
-
Incubator (anaerobic conditions may be required for certain bacteria)
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Drug Dilutions: Prepare a two-fold serial dilution of the nitroimidazole ester in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[23]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, use an anaerobic incubator or gas-generating pouches.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[27][28]
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Metronidazole | Bacteroides fragilis ATCC 25285 | 0.5 - 2 |
| Tinidazole | Clostridium difficile ATCC 9689 | 0.25 - 1 |
Note: The above data is representative and based on established values for known nitroimidazole drugs.
Synthesis of Nitroimidazole Esters
The synthesis of nitroimidazole esters can be achieved through various standard esterification methods. A common approach involves the reaction of a nitroimidazole alcohol with an acid chloride or an anhydride.[19][24]
General Protocol: Esterification of a Nitroimidazole Alcohol
This protocol provides a general method for the synthesis of a nitroimidazole ester from a nitroimidazole alcohol (e.g., metronidazole, secnidazole) and an acid chloride.
Materials:
-
Nitroimidazole alcohol (e.g., secnidazole)
-
Pyridine
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
Ice bath
-
Stirring apparatus
-
Sodium bicarbonate solution (e.g., 2%)
-
Recrystallization solvent (e.g., methanol)
Procedure:
-
Reactant Mixture: In a reaction flask, dissolve the nitroimidazole alcohol in the anhydrous solvent. Add pyridine to the mixture.
-
Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add the acid chloride to the reaction mixture while stirring. The reaction is often exothermic.[19][24]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add a dilute solution of sodium bicarbonate to neutralize any excess acid. A precipitate of the ester product should form.[19][24]
-
Isolation and Purification: Filter the solid product, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent to obtain the pure nitroimidazole ester.[19][24]
-
Characterization: Confirm the structure of the synthesized ester using analytical techniques such as NMR, IR, and mass spectrometry.[20][21][25]
References
- 1. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs | Springer Nature Experiments [experiments.springernature.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evofosfamide | C9H16Br2N5O4P | CID 11984561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evofosfamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. impactfactor.org [impactfactor.org]
- 22. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. actascientific.com [actascientific.com]
- 31. youtube.com [youtube.com]
Application Notes and Protocols for the Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazoles
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles, a critical scaffold in medicinal chemistry and drug development. We delve into the nuanced interplay of electronic effects, steric hindrance, and reaction conditions that govern the N-alkylation of 4(5)-nitroimidazole. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with achieving high regioselectivity in the synthesis of these important compounds. Detailed, step-by-step methodologies, supported by mechanistic insights and data from peer-reviewed literature, are presented to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Significance of 1-Alkyl-4-Nitro-1H-Imidazoles
The 1-alkyl-4-nitro-1H-imidazole core is a privileged scaffold found in a variety of pharmacologically active compounds, most notably in the class of nitroimidazole antibiotics.[1][2][3][4][5][6] The position of the nitro group and the nature of the N-alkyl substituent are critical determinants of biological activity, influencing factors such as antimicrobial spectrum, efficacy, and pharmacokinetic properties. For instance, metronidazole and its analogues, which are staples in the treatment of anaerobic bacterial and protozoal infections, feature this core structure.[1][2][3][4] The precise control of regiochemistry during the synthesis of these molecules is paramount, as the isomeric 1-alkyl-5-nitro-1H-imidazoles often exhibit different, and sometimes undesirable, biological profiles.
The primary challenge in the synthesis of 1-alkyl-4-nitro-1H-imidazoles lies in the ambident nucleophilic nature of the 4(5)-nitroimidazole starting material. Alkylation can occur at either the N-1 or N-3 nitrogen atom, leading to a mixture of regioisomers. This guide will explore proven strategies to steer the reaction towards the desired 1,4-disubstituted product.
Foundational Principles: Understanding Regioselectivity in Imidazole Alkylation
The regiochemical outcome of the N-alkylation of 4(5)-nitroimidazole is a delicate balance of several key factors. A thorough understanding of these principles is essential for the rational design of synthetic protocols and for troubleshooting unexpected results.
-
Electronic Effects: The strongly electron-withdrawing nitro group at the C4(5) position significantly influences the electron density of the imidazole ring. It deactivates the adjacent nitrogen atom (N-3 in the 4-nitro tautomer) towards electrophilic attack, thereby making the more remote nitrogen (N-1) the more nucleophilic site.[7][8] This electronic bias is a primary driver for the preferential formation of the 1-alkyl-4-nitro-1H-imidazole isomer.
-
Steric Hindrance: The steric bulk of both the substituent on the imidazole ring (if any) and the incoming alkylating agent plays a crucial role.[7][8] Larger alkylating agents will preferentially react at the less sterically hindered nitrogen atom. In the case of 4-nitroimidazole, the N-1 position is generally less encumbered, further favoring the formation of the desired regioisomer.
-
Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the regioselectivity of the alkylation reaction.[9][10][11][12]
-
Base: The use of a base is typically required to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. The nature of the base and its counter-ion can influence the aggregation state and reactivity of the anion.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction rate and selectivity.
-
Temperature: Temperature can have a profound effect on regioselectivity, particularly in cases where a thermodynamic equilibrium between the regioisomers is possible. In acidic media, higher temperatures have been shown to favor the formation of the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole.[9][12]
-
Synthetic Protocols for Regioselective N-Alkylation
The following protocols are based on established literature procedures that have demonstrated high regioselectivity for the synthesis of 1-alkyl-4-nitro-1H-imidazoles.
Protocol 1: Highly Regioselective N-Alkylation of 4-Nitro-1H-imidazole under Basic Conditions
This protocol is adapted from the work of Hakmaoui et al. (2022), who reported excellent yields and complete regioselectivity for the N-1 alkylation of 4-nitro-1H-imidazole.[10][11][13][14][15]
Workflow for Regioselective N-Alkylation
Caption: Workflow for the regioselective N-alkylation of 4-nitro-1H-imidazole.
Materials:
-
4-Nitro-1H-imidazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the imidazole.
-
Add the alkylating agent (2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times typically range from one to three hours.[10][11]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-alkyl-4-nitro-1H-imidazole.
Causality Behind Experimental Choices:
-
K₂CO₃ and Acetonitrile: This combination has been shown to provide excellent yields and regioselectivity.[10][11] K₂CO₃ is a mild and effective base for deprotonating the nitroimidazole, and acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Heating to 60 °C: Elevating the temperature significantly improves the reaction rate and yield.[10][11]
Protocol 2: Temperature-Controlled Regioselective Alkylation in Acidic Media
This protocol is based on the findings of Rao et al., who demonstrated that temperature can be used to control the regioselectivity of alkylation in the absence of a base.[9][12] At higher temperatures, the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole is the major product.
Reaction Scheme: Isomerization at Elevated Temperature
Caption: Thermodynamic control favoring the 4-nitro isomer at high temperatures.
Materials:
-
4(5)-Nitro-1H-imidazole
-
Reactive alkylating agent (e.g., benzyl chloride, allyl bromide)
-
High-boiling point solvent (e.g., dimethylformamide, DMF)
Procedure:
-
Dissolve 4(5)-nitro-1H-imidazole (1.0 eq) in a suitable high-boiling point solvent.
-
Add the reactive alkylating agent (1.1 eq).
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction for the formation of the 1-alkyl-4-nitro-1H-imidazole and the disappearance of the 1-alkyl-5-nitro-1H-imidazole intermediate by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up procedure to isolate the desired product.
Mechanistic Insight:
At lower temperatures (e.g., 75 °C), the kinetically favored 1-alkyl-5-nitro-1H-imidazole is the predominant product. However, at higher temperatures (e.g., 140 °C), an equilibrium is established. The initially formed 1-alkyl-5-nitro-1H-imidazole can undergo quaternization followed by a dealkylation-realkylation process that ultimately leads to the formation of the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole.[9][12]
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of N-alkylated 4-nitroimidazoles, based on the data reported by Hakmaoui et al. (2022).[10][11]
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1.5 | 85 |
| 2 | Benzyl bromide | K₂CO₃ | CH₃CN | 60 | 1 | 82 |
| 3 | Methyl iodide | K₂CO₃ | CH₃CN | 60 | 3 | 66 |
| 4 | Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp | 24 | 45 |
| 5 | Ethyl bromoacetate | KOH | DMSO | Room Temp | 24 | 30 |
Key Observations:
-
Heating the reaction to 60 °C in acetonitrile with K₂CO₃ as the base consistently provides high yields of the desired N-alkylated product.
-
Reactions performed at room temperature generally result in lower yields.
-
The combination of K₂CO₃ and acetonitrile appears to be superior to other base/solvent combinations tested.[10][11]
Conclusion and Future Perspectives
References
- 1. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives [mdpi.com]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects | Semantic Scholar [semanticscholar.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unlocking azole chemical space via modular and regioselective N–alkylation - American Chemical Society [acs.digitellinc.com]
- 17. Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Regioselective N-1 Alkylation of 4(5)-Nitro-1H-Imidazole
Abstract
This document provides a comprehensive guide for the N-alkylation of 4(5)-nitro-1H-imidazole, a critical precursor in the synthesis of various pharmacologically active compounds. The inherent tautomerism of the starting material presents a significant challenge in achieving regioselectivity. This guide details a robust and optimized protocol for the preferential alkylation at the N-1 position, leveraging a potassium carbonate base system in acetonitrile. We delve into the mechanistic principles governing the reaction's regioselectivity, discuss alternative synthetic strategies, and provide a detailed, step-by-step experimental procedure suitable for researchers in organic synthesis and drug development.
Introduction: The Challenge of Regioselectivity
4(5)-Nitro-1H-imidazole is a foundational heterocyclic scaffold whose derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anti-cancer properties.[1][2] The synthetic utility of this compound is often predicated on the selective functionalization of one of its two ring nitrogen atoms. The molecule exists as a dynamic equilibrium of two tautomers: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. This tautomerism complicates direct N-alkylation, as it can potentially yield a mixture of N-1 and N-3 substituted regioisomers, which are often difficult to separate.[3][4]
Controlling the regiochemical outcome is therefore paramount. The protocol detailed herein focuses on a widely applicable and reliable method that favors the formation of the 1-alkyl-4-nitro-1H-imidazole isomer, a key intermediate in many synthetic pathways.[5][6]
Mechanistic Rationale for N-1 Selectivity
Under basic conditions, the N-alkylation proceeds via an SN2 mechanism. The first step involves the deprotonation of the imidazole N-H by a base to form a resonance-stabilized imidazolide anion. The key to regioselectivity lies in the electronic influence of the powerfully electron-withdrawing nitro (-NO₂) group.
In the 4-nitro-1H-imidazole tautomer, the -NO₂ group at the C-4 position significantly reduces the electron density of the adjacent nitrogen atom (N-3). Consequently, the more distant nitrogen (N-1) becomes the more nucleophilic center.[4] When this imidazolide anion attacks an alkyl halide, the reaction preferentially occurs at the N-1 position, leading to the thermodynamically favored 1-alkyl-4-nitro-1H-imidazole product.[1][7] Studies have shown that this selectivity for N-1 is pronounced when using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents.[1][7]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 6. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 7. derpharmachemica.com [derpharmachemica.com]
Synthesis of novel antibacterial agents using Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Leveraging Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate for the Synthesis of Novel Antibacterial Agents
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Nitroimidazoles represent a clinically significant class of antimicrobials, acting as prodrugs that, upon reductive activation within anaerobic microbes, induce lethal DNA damage.[1][2][3] This guide provides a comprehensive framework for utilizing this compound, a versatile chemical scaffold, for the synthesis and evaluation of a novel library of potential antibacterial compounds. We present a detailed protocol for the conversion of this ester into a series of N-substituted carboxamides and a corresponding standardized methodology for assessing their in vitro antibacterial efficacy via Minimum Inhibitory Concentration (MIC) determination.
Scientific Rationale and Strategic Approach
Nitroimidazole antibiotics, such as metronidazole, are indispensable in treating infections caused by anaerobic bacteria and certain protozoa.[][5] Their mechanism of action is contingent on the bioreduction of the nitro group by microbial enzymes, a process that generates reactive nitro radical anions.[1][2] These cytotoxic intermediates disrupt bacterial DNA and other critical macromolecules, leading to cell death.[2][3] This reliance on microbial activation provides a degree of selective toxicity and makes the nitroimidazole core an attractive starting point for new drug discovery.
The starting material, this compound, possesses a key functional group—a methyl ester—that is ripe for chemical modification. The strategic approach detailed herein focuses on the aminolysis of this ester to generate a diverse library of N-substituted amides.[6][] The rationale is twofold:
-
Chemical Tractability: The conversion of esters to amides is a fundamental and robust transformation in organic synthesis, allowing for the reliable generation of a wide array of derivatives.[8][9]
-
Structure-Activity Relationship (SAR) Exploration: By systematically varying the substituent (R-group) on the amide nitrogen, we can modulate the physicochemical properties of the final compounds, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications can profoundly influence the compound's ability to penetrate bacterial cells, interact with the necessary reductive enzymes, and ultimately exert its antibacterial effect, providing valuable SAR insights.[10]
This guide provides the technical protocols to both synthesize these novel agents and quantitatively assess their biological activity.
Synthesis Protocol: N-Substituted 1-methyl-4-nitro-1H-imidazole-2-carboxamides
This protocol details a general procedure for the direct aminolysis of the starting ester with a primary amine.
2.1. Principle of the Method The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ester. The departure of the methoxide leaving group yields the thermodynamically more stable amide product. The reaction is typically driven to completion by heating, using the reactant amine as a solvent or employing a high-boiling, inert solvent.
2.2. General Synthetic Workflow
Caption: Workflow for the synthesis of novel carboxamides.
2.3. Materials and Reagents
-
This compound (Starting Material)
-
Selected primary amines (e.g., aniline, benzylamine, 4-chloroaniline)
-
Anhydrous Toluene or Xylene (optional, as solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography (if required)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2.4. Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq) and the desired primary amine (2.0-5.0 eq). If the amine is a solid or a more controlled reaction is desired, use a high-boiling solvent like toluene.
-
Causality Note: Using an excess of the amine helps to drive the reaction equilibrium towards the product. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions, especially at high temperatures.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent/amine) and stir vigorously. Monitor the reaction's progress by TLC, observing the disappearance of the starting ester spot. This can take between 4 to 24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction and Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1N HCl (to remove excess amine), saturated sodium bicarbonate solution, and finally, brine.
-
Self-Validation: The washing steps are critical for removing unreacted starting materials and byproducts, simplifying the final purification. The pH of the aqueous layers should be checked to ensure complete neutralization/removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum of the starting ester is known and can be used as a reference.[11]
2.5. Representative Synthesis Data (Hypothetical)
| Compound ID | Amine Used (R-Group) | Molecular Formula | MW ( g/mol ) | Hypothetical Yield (%) |
| SM-1 | (Starting Material) | C₆H₇N₃O₄ | 185.14 | - |
| NC-01 | Benzyl | C₁₂H₁₂N₄O₃ | 260.25 | 85 |
| NC-02 | Phenyl | C₁₁H₁₀N₄O₃ | 246.22 | 78 |
| NC-03 | 4-Chlorophenyl | C₁₁H₉ClN₄O₃ | 280.67 | 81 |
| NC-04 | Cyclohexyl | C₁₁H₁₆N₄O₃ | 252.27 | 72 |
Protocol: In Vitro Antibacterial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, which is a gold standard for quantifying antibacterial potency.[12][13] The methodology is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]
3.1. Principle of the Method The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][16] The assay is performed by challenging a standardized bacterial inoculum with serial dilutions of the test compounds in a liquid growth medium.
3.2. MIC Determination Workflow
Caption: Workflow for the broth microdilution MIC assay.
3.3. Materials and Reagents
-
Synthesized test compounds and reference antibiotic (e.g., Metronidazole)
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Calibrated pipettes and multichannel pipettes
-
Incubator set to 37°C
3.4. Step-by-Step Experimental Procedure
-
Compound Preparation: Prepare stock solutions of each test compound and the reference antibiotic in sterile DMSO (e.g., at 1280 µg/mL).
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Perform a final dilution of this adjusted suspension into MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12][13]
-
Self-Validation: The accuracy of the inoculum density is critical for reproducibility. Plate counts of the final inoculum should be performed periodically to validate the standardization procedure.
-
-
Plate Preparation: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add an additional 100 µL of the appropriate compound stock solution to the first column of wells, resulting in the highest test concentration. c. Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on, discarding the final 100 µL from the last dilution column. This creates a concentration gradient across the plate.
-
Controls: Designate wells for a positive control (MHB + inoculum, no drug) and a negative control (MHB only, no inoculum).
-
Inoculation: Inoculate each well (except the negative control) with 10 µL of the standardized bacterial inoculum. The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[13]
-
MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[13][16]
3.5. Representative Antibacterial Activity Data (Hypothetical)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| SM-1 (Starting Ester) | >128 | >128 |
| NC-01 (N-Benzyl) | 32 | 64 |
| NC-02 (N-Phenyl) | 16 | 64 |
| NC-03 (N-4-Chlorophenyl) | 8 | 32 |
| NC-04 (N-Cyclohexyl) | 64 | >128 |
| Metronidazole (Reference) | >128 | 8 |
-
Interpretive Note: The hypothetical data suggests that converting the inactive starting ester to amides confers antibacterial activity. The activity against the Gram-positive S. aureus appears to be enhanced by aromatic substituents, particularly those with electron-withdrawing groups (NC-03), while the reference drug Metronidazole is more potent against the Gram-negative E. coli. This type of data is crucial for guiding the next cycle of drug design and synthesis.
References
- 1. elearning.unimib.it [elearning.unimib.it]
- 2. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 3. lecturio.com [lecturio.com]
- 5. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 169770-25-6 [chemicalbook.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. iacld.com [iacld.com]
- 16. bmglabtech.com [bmglabtech.com]
Application Note: Accelerated Synthesis of Imidazole Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of imidazole derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Imidazole scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] Traditional synthetic methods often require long reaction times and harsh conditions. MAOS presents a green, efficient, and rapid alternative, significantly enhancing reaction rates, yields, and product purity.[5][6][7][8] This document delves into the fundamental principles of microwave heating, showcases various synthetic strategies for imidazole derivatives, and provides step-by-step protocols for practical implementation in the laboratory.
Introduction: The Significance of Imidazoles and the Advent of Microwave Synthesis
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a privileged scaffold in drug discovery due to its unique electronic properties and ability to engage in various biological interactions.[2][9] This moiety is present in a wide array of clinically approved drugs with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral agents.[1][4] The urgent need for novel therapeutics necessitates the rapid and efficient synthesis of diverse libraries of imidazole derivatives for screening and lead optimization.[3][10]
Conventional methods for imidazole synthesis, while well-established, often suffer from drawbacks such as prolonged reaction times, low yields, and the use of hazardous solvents, which are contrary to the principles of green chemistry.[11][12] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful solution to these challenges.[5][6][7] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically reduces reaction times, often from hours to minutes, while improving yields and minimizing side-product formation.[10][13]
The Science Behind Microwave-Assisted Synthesis
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave synthesis operates on the principle of dielectric heating.[11] This involves the interaction of microwave radiation with polar molecules in the reaction mixture. The two primary mechanisms responsible for this energy transfer are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating of the bulk reaction mixture.[11][14][15]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces the migration of ions. Collisions between these moving ions result in the generation of heat.[11][16]
This direct and volumetric heating mechanism leads to a rapid temperature increase throughout the reaction medium, often resulting in reaction rate accelerations that cannot be achieved by conventional heating alone.[11][14][15]
Diagram 1: Mechanism of Microwave Heating
Caption: Fundamental mechanisms of microwave-assisted heating.
Synthetic Protocols for Imidazole Derivatives
Several classical methods for imidazole synthesis have been successfully adapted for microwave irradiation, leading to significant improvements in efficiency. Below are detailed protocols for some of the most common and effective microwave-assisted syntheses of imidazole derivatives.
Radziszewski Synthesis of Tri-substituted Imidazoles
The Radziszewski synthesis is a cornerstone reaction for the preparation of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often in the form of ammonium acetate).[17] Microwave irradiation dramatically accelerates this multi-component condensation.
Protocol 1: Microwave-Assisted Radziszewski Synthesis
-
Reagents and Materials:
-
Benzil (1,2-dicarbonyl compound)
-
Substituted benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid (catalyst and solvent)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
-
-
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzil (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add glacial acetic acid (3.0 mL) as the solvent and catalyst.
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2,4,5-trisubstituted imidazole.
-
Table 1: Comparison of Conventional vs. Microwave-Assisted Radziszewski Synthesis
| Entry | Aldehyde | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Conventional | 6-8 h | 75-85 |
| 2 | Benzaldehyde | Microwave | 5 min | 90-95 |
| 3 | 4-Chlorobenzaldehyde | Conventional | 8 h | 70-80 |
| 4 | 4-Chlorobenzaldehyde | Microwave | 7 min | 88-92 |
| 5 | 4-Methoxybenzaldehyde | Conventional | 10 h | 65-75 |
| 6 | 4-Methoxybenzaldehyde | Microwave | 6 min | 85-90 |
Diagram 2: Workflow for Microwave-Assisted Radziszewski Synthesis
Caption: Step-by-step workflow for the Radziszewski synthesis.
Synthesis of 2-Aminoimidazoles
2-Aminoimidazoles are another important class of imidazole derivatives with significant biological activity. A microwave-assisted approach can be employed for their synthesis from α-haloketones and guanidine.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminoimidazoles
-
Reagents and Materials:
-
α-Bromoacetophenone (α-haloketone)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave reactor vial, dissolve guanidine hydrochloride (1.2 mmol) and sodium ethoxide (1.2 mmol) in ethanol (4 mL).
-
Add the α-bromoacetophenone (1.0 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Green Chemistry Aspects and Solvent-Free Synthesis
A significant advantage of MAOS is its alignment with the principles of green chemistry.[16][18] The reduction in reaction time leads to substantial energy savings. Furthermore, microwave synthesis often allows for reactions to be conducted under solvent-free conditions, which eliminates the use and disposal of hazardous organic solvents.[5][12]
Protocol 3: Solvent-Free Synthesis of 2,4,5-Triarylimidazoles
This protocol utilizes a solid support impregnated with a catalyst, eliminating the need for a solvent.[19]
-
Reagents and Materials:
-
Benzil
-
Substituted benzaldehyde
-
Ammonium acetate
-
Acidic alumina
-
Mortar and pestle
-
Open glass vessel (e.g., beaker)
-
Domestic or commercial microwave oven
-
-
Procedure:
-
Grind benzil (1.0 mmol), the substituted benzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and acidic alumina (1.0 g) together in a mortar and pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to an open glass beaker.
-
Place the beaker in a microwave oven and irradiate at a power of 450W for 2-4 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with ethanol.
-
Filter to remove the solid support and evaporate the solvent to obtain the crude product.
-
Recrystallize from ethanol to yield the pure imidazole derivative.
-
Table 2: Comparison of Solvent vs. Solvent-Free Microwave Synthesis
| Entry | Aldehyde | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Microwave (Acetic Acid) | 5 min | 92 |
| 2 | Benzaldehyde | Microwave (Solvent-Free) | 3 min | 95 |
| 3 | 4-Nitrobenzaldehyde | Microwave (Acetic Acid) | 8 min | 88 |
| 4 | 4-Nitrobenzaldehyde | Microwave (Solvent-Free) | 4 min | 91 |
Conclusion and Future Perspectives
Microwave-assisted organic synthesis has proven to be a highly effective and efficient method for the preparation of imidazole derivatives.[20][21] The significant reduction in reaction times, coupled with increased yields and adherence to green chemistry principles, makes MAOS an indispensable tool for researchers in medicinal chemistry and drug development. The protocols outlined in this application note provide a solid foundation for the rapid synthesis of diverse imidazole libraries, thereby accelerating the discovery of new therapeutic agents. Future advancements in this field will likely focus on the development of novel microwave-assisted multi-component reactions and the application of this technology in continuous flow synthesis for large-scale production.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijsred.com [ijsred.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis [wisdomlib.org]
- 9. nbinno.com [nbinno.com]
- 10. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Microwave Assisted Synthesis of Imidazoles - A Review | Bentham Science [eurekaselect.com]
Application Notes and Protocols: Phase Transfer Catalysis for N-Alkylation of Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Modern Approach to Nitroimidazole Alkylation
Nitroimidazoles are a cornerstone of medicinal chemistry, forming the backbone of numerous antimicrobial and radiosensitizing drugs, including the widely used metronidazole and tinidazole.[1] The biological activity of these compounds is critically dependent on the substituent at the N-1 position of the imidazole ring. Consequently, the N-alkylation of nitroimidazole precursors is a pivotal step in the synthesis of these vital pharmaceuticals.
Traditionally, the N-alkylation of imidazoles has often required stringent reaction conditions, such as the use of strong and hazardous bases like sodium hydride, or polar aprotic solvents like DMF and DMSO, which can be difficult to remove.[2][3] Phase Transfer Catalysis (PTC) has emerged as a powerful and green alternative, offering milder reaction conditions, enhanced reaction rates, improved yields, and greater selectivity.[3][4] This technique facilitates the reaction between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase) through the use of a catalyst that transfers one reactant across the phase boundary.[4]
These application notes provide a comprehensive guide to the use of Phase Transfer Catalysis for the N-alkylation of nitroimidazoles, detailing the underlying mechanism, practical considerations for catalyst and condition selection, and step-by-step experimental protocols.
The Mechanism of PTC in N-Alkylation of Nitroimidazoles
The N-alkylation of nitroimidazoles under phase transfer catalysis typically proceeds via an SN2 mechanism. The process can be carried out in either a liquid-liquid or a solid-liquid system.
In a typical solid-liquid PTC system, the nitroimidazole is deprotonated at the nitrogen by a solid inorganic base (e.g., potassium carbonate). The phase transfer catalyst, commonly a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), then facilitates the transfer of the resulting nitroimidazolate anion from the solid phase into the organic phase, where it can react with the alkylating agent.
The key steps are as follows:
-
Deprotonation: The acidic N-H proton of the nitroimidazole is abstracted by the solid base at the interface of the solid and organic phases.
-
Ion Exchange: The lipophilic cation of the phase transfer catalyst (Q⁺) pairs with the nitroimidazolate anion (Im⁻) to form a lipophilic ion pair (Q⁺Im⁻).
-
Phase Transfer: The Q⁺Im⁻ ion pair is soluble in the organic phase and diffuses away from the interface.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive nitroimidazolate anion undergoes an SN2 reaction with the alkylating agent (R-X), forming the N-alkylated nitroimidazole and a quaternary ammonium halide (Q⁺X⁻).
-
Catalyst Regeneration: The Q⁺X⁻ returns to the solid-phase interface to exchange the halide anion for another nitroimidazolate anion, thus regenerating the active catalyst and continuing the catalytic cycle.
Caption: Mechanism of Solid-Liquid PTC for N-Alkylation of Nitroimidazoles.
Regioselectivity in N-Alkylation
The N-alkylation of unsymmetrical nitroimidazoles, such as 4(5)-nitroimidazole, can result in two isomeric products. Under neutral or basic conditions, as is typical for PTC, the alkylation predominantly yields the 1,4-disubstituted isomer (4-nitro isomer).[5] This regioselectivity is attributed to the electronic effects of the nitro group, which makes the N-1 position more nucleophilic.
Choosing the Right Catalyst and Conditions
The efficiency and selectivity of the PTC N-alkylation are highly dependent on the choice of catalyst, base, solvent, and temperature.
Phase Transfer Catalysts
Quaternary ammonium salts are the most common phase transfer catalysts for this application.[3]
-
Tetrabutylammonium Bromide (TBAB): A versatile and widely used catalyst, effective in many systems.[6]
-
Triethylbenzylammonium Chloride (TEBA): Another effective and commercially available option.[2]
-
Aliquat 336 (Tricaprylmethylammonium chloride): Highly lipophilic, useful for ensuring the catalyst remains in the organic phase.
-
Crown Ethers (e.g., 18-Crown-6): Can be very effective, particularly in solid-liquid systems with potassium salts, by sequestering the potassium cation and activating the anion.[7][8]
The structure of the quaternary ammonium salt influences its lipophilicity. A higher number of carbon atoms generally increases its solubility in the organic phase, which can be beneficial when the reaction in the organic phase is the rate-determining step.[3]
Bases
Inorganic bases are preferred in PTC for their low cost and environmental friendliness.[3]
-
Potassium Carbonate (K₂CO₃): A mild and effective base for solid-liquid PTC.[5]
-
Sodium Hydroxide (NaOH): A stronger base, often used in liquid-liquid systems. Care must be taken to avoid side reactions like dehydrohalogenation of the alkylating agent.[9]
Solvents
The choice of solvent is crucial and depends on whether a solid-liquid or liquid-liquid system is employed.
-
Acetonitrile: An excellent solvent for solid-liquid PTC, as it dissolves the nitroimidazole and the alkylating agent but not the inorganic base.[5]
-
Ethyl Acetate: A greener solvent option for solid-liquid PTC.
-
Toluene/Benzene: Non-polar solvents suitable for liquid-liquid PTC where an aqueous phase contains the base.[2]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, especially if the alkylating agent is a liquid, which is a significant green advantage.[10]
Temperature
Reaction temperatures can range from room temperature to elevated temperatures. Heating, often to around 60-80°C, can significantly improve reaction rates and yields.[5]
Comparative Reaction Conditions for N-Alkylation of Nitroimidazoles
| Nitroimidazole | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-4(5)-nitroimidazole | Ethyl bromoacetate | TBAB | K₂CO₃ | Acetonitrile | Reflux | 4 | 91 | [2] |
| 4(5)-Nitroimidazole | Ethyl bromoacetate | - | K₂CO₃ | Acetonitrile | 60 | 1 | 96 | [5] |
| 4(5)-Nitroimidazole | Allyl bromide | - | K₂CO₃ | Acetonitrile | 60 | 8 | 75 | [5] |
| 4(5)-Nitroimidazole | Propargyl bromide | - | K₂CO₃ | Acetonitrile | 60 | 8 | 75 | [5] |
| 4(5)-Nitroimidazole | Bromoacetophenone | - | K₂CO₃ | Acetonitrile | 60 | 0.5 | 91 | [5] |
Experimental Protocols
Protocol 1: Solid-Liquid PTC N-Alkylation of 4(5)-Nitroimidazole with Ethyl Bromoacetate
This protocol describes a robust and high-yielding method for the N-alkylation of a nitroimidazole using a solid base and a phase transfer catalyst.
Materials:
-
4(5)-Nitroimidazole
-
Ethyl bromoacetate
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Experimental workflow for solid-liquid PTC N-alkylation.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4(5)-nitroimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (sufficient to make a 0.2-0.5 M solution with respect to the nitroimidazole).
-
Addition of Alkylating Agent: Begin stirring the suspension and add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroimidazole is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with acetonitrile.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic solution with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(ethoxycarbonylmethyl)-4-nitroimidazole.
Protocol 2: Liquid-Liquid PTC N-Alkylation of 2-Methyl-5-Nitroimidazole
This protocol is adapted for systems where an aqueous base is used.
Materials:
-
2-Methyl-5-nitroimidazole
-
Alkyl halide (e.g., 1-bromobutane)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Toluene
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-nitroimidazole (1.0 eq), the alkyl halide (1.2 eq), and TBAB (0.05 eq) in toluene.
-
Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 eq).
-
Reaction: Heat the biphasic mixture to 70-80°C with vigorous stirring to ensure adequate mixing of the phases.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine and Dry: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the resulting crude product by column chromatography or recrystallization.
Safety and Handling Precautions
-
Nitroimidazoles: These compounds can be mutagenic and should be handled with care.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13] Work in a well-ventilated fume hood.[11]
-
Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle them in a fume hood and wear appropriate PPE.
-
Bases: Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.[12]
-
Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle them in a fume hood away from ignition sources.
Conclusion and Outlook
Phase Transfer Catalysis offers a highly efficient, versatile, and environmentally friendly methodology for the N-alkylation of nitroimidazoles. The mild reaction conditions, use of inexpensive inorganic bases, and often reduced need for hazardous solvents make it an attractive approach for both laboratory-scale synthesis and industrial production. By carefully selecting the catalyst, solvent, and base, researchers can achieve high yields and excellent regioselectivity, paving the way for the efficient synthesis of novel nitroimidazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1053896C - Tinidazole preparing process - Google Patents [patents.google.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols for the Design of Novel Anti-Helicobacter pylori Agents from Nitroimidazole Precursors
Introduction: The Imperative for Novel Nitroimidazole-Based Therapeutics Against Helicobacter pylori
Helicobacter pylori, a Gram-negative, microaerophilic bacterium, is a primary causative agent of chronic gastritis, peptic ulcers, and is a significant risk factor for the development of gastric cancer.[1] Standard eradication therapies typically involve a proton pump inhibitor combined with two antimicrobial agents, frequently including the 5-nitroimidazole drug, metronidazole.[1][2] However, the efficacy of these regimens is increasingly compromised by the rise of metronidazole-resistant H. pylori strains, with resistance rates reported between 10-50% of clinical isolates.[3] This growing resistance necessitates the development of new, effective anti-H. pylori agents.
The 5-nitroimidazole scaffold remains a valuable starting point for novel drug design due to its well-established mechanism of action and broad antimicrobial spectrum.[1] Nitroimidazoles are prodrugs that require reductive activation by the target microorganism.[4] In susceptible H. pylori, the nitro group is reduced by an oxygen-insensitive NADPH nitroreductase, encoded by the rdxA gene, leading to the formation of cytotoxic nitroso and hydroxylamine radicals that induce lethal DNA damage.[3][5] Resistance often arises from null mutations in the rdxA gene, which prevents this activation.[3]
This guide provides a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of next-generation nitroimidazole derivatives. The objective is to develop compounds that can overcome existing resistance mechanisms, exhibit potent bactericidal activity, and maintain a favorable safety profile. We will delve into the strategic design considerations, detailed synthetic protocols, and robust in vitro and preclinical evaluation methodologies.
Part 1: Strategic Design and Synthesis of Novel Nitroimidazole Derivatives
The core strategy is to modify the metronidazole structure to either restore its activity against resistant strains or to enhance its intrinsic potency.[1][6] This often involves chemical substitutions at the imidazole nitrogen.[1]
Design Rationale: Circumventing Resistance
The primary goal is to design molecules that are less susceptible to the resistance mechanisms that affect metronidazole. This can be approached by:
-
Altering the Reduction Potential: Modifications to the nitroimidazole core or its substituents can alter the molecule's redox potential, potentially allowing it to be activated by other bacterial nitroreductases that are still functional in resistant strains.[3]
-
Improving Cellular Uptake: Enhancing the compound's ability to penetrate the bacterial cell wall can increase its intracellular concentration, potentially overcoming reduced activation.
-
Introducing Additional Pharmacophores: Hybrid molecules that combine the nitroimidazole scaffold with other moieties known for antimicrobial activity can create agents with dual modes of action, reducing the likelihood of resistance development.
General Synthetic Workflow
The synthesis of novel nitroimidazole derivatives often starts from commercially available precursors like metronidazole. A representative workflow for creating a library of new compounds is outlined below. This example focuses on creating amide derivatives from a metronidazole-derived amine, a strategy that has proven effective in generating potent anti-H. pylori agents.[7]
Caption: A generalized synthetic pathway for creating novel nitroimidazole derivatives.
Protocol 1: Synthesis of N-(Substituted)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine Derivatives
This protocol is adapted from a published procedure for synthesizing novel nitroimidazole compounds with activity against metronidazole-resistant H. pylori.[1]
Materials:
-
Metronidazole
-
Triphenylphosphine (PPh3)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), dry
-
Hydrobromic acid (30%)
-
Triethylamine
-
Various substituted benzoyl chlorides
-
Dichloromethane
-
Hydrochloric acid (3M)
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Step-by-Step Procedure:
-
Synthesis of the Phthalimide Intermediate (2a):
-
Dissolve metronidazole (1 equivalent), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in dry THF.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add a solution of DIAD (3.2 eq) in dry THF dropwise over 20 minutes.
-
Stir the reaction mixture for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure and crystallize the resulting solid from 2-propanol.
-
-
Synthesis of the Primary Amine Intermediate (3):
-
Reflux the phthalimide intermediate (2a) in 30% HBr for 16 hours.
-
Separate the resulting acid by distillation.
-
Add absolute ethanol and dry under low pressure.
-
Wash the residue with diethyl ether and crystallize from ethanol to obtain the primary amine hydrobromide salt.[1]
-
-
General Synthesis of Final Amide Derivatives (4a-f):
-
Dissolve the primary amine intermediate (3) (1 eq) in dry THF and add triethylamine (excess).
-
Cool the mixture to 0-5°C.
-
Add the appropriate substituted benzoyl chloride (1.2 eq) dropwise.
-
Stir the mixture for 5 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and extract with 3M HCl.
-
Wash the combined organic layers with water, dry with Na2SO4, and purify by column chromatography to yield the final products.[7]
-
Self-Validation: The structure and purity of all synthesized intermediates and final compounds must be rigorously confirmed using spectroscopic methods such as ¹H-NMR, ESI-MS, and elemental analysis.[1][7]
Part 2: In Vitro Evaluation of Novel Compounds
A systematic, multi-tiered approach is essential for evaluating the potential of newly synthesized compounds. This involves assessing their antibacterial efficacy, particularly against resistant strains, and their safety profile concerning mammalian cells.
Caption: A hierarchical workflow for the in vitro evaluation of new anti-H. pylori agents.
Antimicrobial Susceptibility Testing
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of clinically isolated metronidazole-resistant H. pylori strains.[1] The agar dilution method is the recommended standard for H. pylori susceptibility testing.[8][9]
Protocol 2: MIC Determination by Agar Dilution
Materials:
-
Mueller-Hinton agar supplemented with 5% horse serum or other suitable growth supplement.
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Clinically isolated metronidazole-resistant H. pylori strains and a reference strain (e.g., H. pylori RIGLD 245).[7]
-
Metronidazole as a control.
-
Microaerophilic incubation system (5% CO2, 37°C).[7]
Step-by-Step Procedure:
-
Plate Preparation:
-
Prepare a series of agar plates containing two-fold serial dilutions of each test compound. The final concentration range should be sufficient to determine the MIC (e.g., 0.25 to 128 µg/mL).
-
Include a solvent control plate (agar with DMSO only) and a growth control plate (no compound).
-
-
Inoculum Preparation:
-
Culture the H. pylori strains on non-selective agar for 48-72 hours in microaerophilic conditions.
-
Harvest the bacteria and suspend them in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the prepared agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 72 hours under microaerophilic conditions.[7]
-
-
Reading Results:
Data Presentation and Analysis:
The results should be summarized in a table, presenting the MIC values for each compound against each tested strain. From this data, the MIC50 and MIC90 values are calculated, which represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[1][6]
Table 1: Example MIC Data for Novel Nitroimidazole Derivatives
| Compound | MIC (µg/mL) vs. Strain 1 | MIC (µg/mL) vs. Strain 2 | ... | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Metronidazole | >128 | 64 | ... | >128 | >128 |
| Compound 4a | 16 | 32 | ... | 16 | 32 |
| Compound 4b | 8 | 16 | ... | 8 | 16 |
| Compound 4c | 64 | 64 | ... | 64 | 128 |
| ... | ... | ... | ... | ... | ... |
Note: Data is hypothetical for illustrative purposes.
Cytotoxicity Assessment
It is crucial to ensure that the novel compounds are selectively toxic to H. pylori and not to host cells.[10][11] Cytotoxicity can be evaluated using various assays that measure different indicators of cell health, such as metabolic activity, membrane integrity, and DNA synthesis.[12][13]
Protocol 3: MTT Assay for Mammalian Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, Vero, or a gastric epithelial cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well cell culture plates.
-
Plate reader (570 nm).
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (cell control) and medium with solvent (vehicle control).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
Cell viability is calculated as a percentage relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Table 2: Example Cytotoxicity and Selectivity Index Data
| Compound | MIC90 vs. H. pylori (µg/mL) | IC50 vs. Mammalian Cells (µg/mL) | Selectivity Index (SI = IC50/MIC90) |
| Compound 4a | 32 | >200 | >6.25 |
| Compound 4b | 16 | >200 | >12.5 |
| Compound 4c | 128 | 150 | 1.17 |
Note: Data is hypothetical. A higher SI indicates greater selectivity for the bacterium.
Part 3: In Vivo Evaluation in Preclinical Models
Promising lead candidates with high potency and a good selectivity index should be advanced to in vivo efficacy studies. Various animal models have been developed to study H. pylori infection, with mice and Mongolian gerbils being the most common.[14][15][16]
Rationale for Model Selection:
-
Mice: Mouse models are well-established and allow for the use of transgenic and knockout strains to study host-pathogen interactions.[14][17] However, H. pylori colonization can be transient.[17]
-
Mongolian Gerbils: This model more closely mimics human gastric pathology, with long-term infection leading to active chronic gastritis and intestinal metaplasia.[17]
The choice of model will depend on the specific research question. The primary outcome of an in vivo study is the reduction in bacterial load in the stomach following treatment with the test compound.
Conclusion
The escalating challenge of metronidazole resistance in H. pylori underscores the urgent need for novel therapeutic agents. By leveraging the foundational nitroimidazole scaffold and employing rational design strategies, it is possible to synthesize new derivatives that can effectively combat resistant strains.[1][18] The systematic application of the protocols outlined in this guide—from targeted synthesis and rigorous in vitro susceptibility testing to essential cytotoxicity screening—provides a robust framework for identifying and validating promising lead candidates. This structured approach, grounded in principles of medicinal chemistry and microbiology, is critical for advancing the development of the next generation of anti-H. pylori therapies.
References
- 1. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multidrug resistance in Helicobacter pylori infection [frontiersin.org]
- 3. Review article: nitroimidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mode of action of metronidazole in Helicobacter pylori: futile cycling or reduction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti- Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection [frontiersin.org]
- 17. In Vivo Modeling of Helicobacter-associated Gastrointestinal Diseases - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sid.ir [sid.ir]
Application Notes & Protocols: Laboratory Scale Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed guide for the laboratory-scale synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Nitroimidazole scaffolds are integral to the development of therapeutics for infectious diseases and oncology.[1][2] This guide presents a highly efficient, high-yield synthetic route and emphasizes the critical safety protocols necessary for handling the hazardous reagents involved, particularly in nitration procedures.
Section 1: Synthesis Strategy & Rationale
The synthesis of the target molecule can be approached via multiple routes. A traditional method would involve the esterification of 1-methylimidazole followed by a hazardous nitration step. However, a more direct and efficient pathway commences from a specialized precursor, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. This guide will focus on the latter method due to its reported high yield (94%) and procedural simplicity.[3]
The core of this synthesis is a methanolysis reaction . The trichloro-ethanone precursor reacts with methanol, leading to the cleavage of the trichloromethyl group and the formation of the methyl ester. A catalytic amount of a strong base, such as sodium hydride, is employed to ensure the reaction proceeds to completion by generating the highly nucleophilic methoxide anion.[3]
Section 2: Critical Safety Protocols - Managing Nitration Hazards
While the primary protocol described avoids a direct nitration step in the final stage, the precursor itself is a nitrated compound. Handling nitro-aromatic compounds and the reagents used in their synthesis requires strict adherence to safety protocols to mitigate risks of thermal runaway, explosion, and chemical exposure.[4][5]
Core Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids, often used in the synthesis of precursors, are extremely corrosive and can cause severe burns upon contact.[6][7]
-
Exothermic Reactions: Mixing nitric acid and sulfuric acid is highly exothermic. Nitration reactions themselves are also exothermic and can lead to thermal runaway if not properly controlled.[5]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during nitration are highly toxic upon inhalation.[7]
-
Reactivity & Explosion: Nitric acid is a powerful oxidizing agent and can react violently with organic compounds, reducing agents, and bases, posing a significant explosion hazard.[8]
Mandatory Safety Workflow:
Caption: Critical Safety Workflow for Handling Nitration Reagents.
Section 3: Experimental Protocol
This protocol details the synthesis of this compound from its trichloro-ethanone precursor.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone | ≥95% | Specialty Chemical |
| Methanol (Anhydrous) | ACS Grade, ≥99.8% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Sigma-Aldrich |
| Equipment | Specification | |
| Round-bottom flask | 50 mL or 100 mL | |
| Magnetic stirrer with heating mantle | ||
| Thermometer / Temperature probe | ||
| Condenser | ||
| Filtration apparatus (Büchner funnel) | ||
| Rotary evaporator | ||
| NMR Spectrometer | 300 MHz or higher | |
| High-Resolution Mass Spectrometer (HRMS) | ESI or EI |
Synthetic Workflow Diagram
References
- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 169770-25-6 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols: Derivatization of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate for Biological Screening
Introduction: The Therapeutic Potential of the Nitroimidazole Scaffold
The nitroimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities.[1][2][3] From the pioneering antibacterial and antiprotozoal agent metronidazole to novel anticancer and antitubercular candidates, the unique electronic properties of the nitro-substituted imidazole ring are central to their biological function.[1][2][3] A critical feature of many nitroimidazole-based drugs is their mechanism of action, which often involves the reductive activation of the nitro group in hypoxic environments, such as those found in anaerobic bacteria and solid tumors.[2] This selective activation leads to the formation of reactive cytotoxic species that can damage cellular macromolecules like DNA, making these compounds highly effective in targeted therapies.[2]
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a key starting material for the synthesis of a diverse library of novel nitroimidazole derivatives. Its structure presents two primary sites for chemical modification: the methyl ester at the C2 position and the nitro group at the C4 position. By strategically derivatizing these positions, researchers can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance its pharmacokinetic and pharmacodynamic profile. This application note provides a comprehensive guide to the derivatization of this versatile scaffold, offering detailed protocols for the synthesis of amide and amine derivatives and their subsequent evaluation in biological screening assays.
Derivatization Strategies: Unlocking a Spectrum of Biological Activity
The derivatization of this compound can be approached through two primary synthetic routes, each yielding a distinct class of compounds with unique potential for biological activity. The overall workflow is depicted below.
Caption: Overall workflow for the derivatization and screening of this compound.
Strategy 1: Amide Synthesis via Aminolysis of the Methyl Ester
The conversion of the methyl ester at the C2 position to a diverse range of amides is a facile and effective strategy to explore structure-activity relationships. The amide bond introduces a key hydrogen bond donor and acceptor, which can significantly influence the molecule's interaction with biological targets. By varying the amine reactant, a wide array of substituents can be introduced, allowing for the fine-tuning of steric and electronic properties.
Strategy 2: Reduction of the 4-Nitro Group to a 4-Amino Intermediate
The selective reduction of the 4-nitro group to a primary amine provides a crucial intermediate for a second vector of derivatization. This amino group can be further functionalized through acylation, alkylation, or other amine-specific reactions to generate a new library of compounds. The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic profile of the imidazole ring, which can lead to a different spectrum of biological activity.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol details the direct conversion of the methyl ester to an amide using a selected primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, piperidine, etc.)
-
Anhydrous Methanol
-
Sodium methoxide (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add the desired amine (1.2 eq).
-
Add a catalytic amount of sodium methoxide to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Selective Reduction of the 4-Nitro Group
This protocol describes the selective reduction of the 4-nitro group to a 4-amino group via catalytic hydrogenation, a method known for its efficiency and selectivity in the presence of other reducible functional groups like esters.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium hydroxide (concentrated solution)
-
Methanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a pressure vessel suitable for hydrogenation, dissolve this compound (1.0 eq) in a mixture of methanol and concentrated ammonium hydroxide.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate.
-
The crude product can be used directly for further derivatization or purified by column chromatography if necessary.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
The newly synthesized derivatives should be subjected to a panel of biological assays to determine their potential as therapeutic agents.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Screening (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)[5]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The results from the biological screening assays should be presented in a clear and concise manner to facilitate the interpretation of structure-activity relationships.
Table 1: In Vitro Anticancer Activity of Nitroimidazole Derivatives
| Compound | R Group (Amide) / Modification (Amine) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC3 | IC₅₀ (µM) vs. HCT-116 |
| Parent | Methyl Ester | >100 | >100 | >100 |
| 1a | Benzylamide | 25.4 | 32.1 | 18.9 |
| 1b | Piperidinylamide | 15.8 | 21.5 | 12.3 |
| 2a | 4-Amino, N-acetyl | 45.2 | 55.8 | 38.7 |
Table 2: In Vitro Antimicrobial Activity of Nitroimidazole Derivatives
| Compound | R Group (Amide) / Modification (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Parent | Methyl Ester | >128 | >128 | >128 |
| 1a | Benzylamide | 64 | 128 | >128 |
| 1b | Piperidinylamide | 32 | 64 | 128 |
| 2a | 4-Amino, N-acetyl | 16 | 32 | 64 |
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological screening methods detailed in this application note provide a robust framework for researchers to synthesize and evaluate a diverse library of nitroimidazole derivatives. The exploration of both amide and amine derivatives allows for a comprehensive investigation of the structure-activity landscape, potentially leading to the identification of lead compounds with enhanced potency and selectivity for further preclinical development.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Answering the complex challenges in pharmaceutical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for you, the dedicated researcher, scientist, and drug development professional, to provide expert guidance on optimizing the synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. As your Senior Application Scientist, I will guide you through the common hurdles and strategic decisions in this synthesis, ensuring your path to a high-yield, high-purity product is clear and scientifically grounded.
Synthesis Overview: Navigating the Pathways
The synthesis of this compound typically proceeds through the construction and subsequent functionalization of the core imidazole ring. The key transformations are N-methylation, nitration, and esterification. The sequence of these steps is critical and dictates the overall efficiency and feasibility of the synthesis. Below are the two primary retrosynthetic pathways that researchers consider.
Caption: Primary synthetic pathways to the target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before embarking on the synthesis.
Q1: What are the most common starting materials for this synthesis?
The choice of starting material depends on the chosen synthetic pathway. For Pathway 1, you would typically start with 1-methyl-1H-imidazole, which requires subsequent carboxylation, esterification, and nitration. For Pathway 2, a common precursor is 4(5)-nitroimidazole, which would be N-methylated before carboxylation and esterification.[1][2] The availability and cost of these precursors in high purity are critical factors for scalability.
Q2: Which process is the most critical for maximizing the overall yield?
The nitration of the imidazole ring is arguably the most challenging and yield-defining step.[3][4] Imidazole nitration can be notoriously difficult to control, often leading to mixtures of isomers, over-nitration, or even decomposition of the starting material under harsh acidic conditions.[3][5] Therefore, meticulous optimization of the nitration conditions—including the choice of nitrating agent, temperature, and reaction time—is paramount for achieving a high overall yield.
Q3: What are the standard reaction conditions for the nitration of the imidazole ring?
A combination of concentrated nitric acid and sulfuric acid is the most common nitrating mixture for imidazoles.[4][6] The reaction is highly exothermic and requires careful temperature control, often starting at low temperatures (e.g., 0-15 °C) during the addition of reagents, followed by a carefully controlled increase to drive the reaction to completion.[3][4] The precise temperature profile and ratio of nitric to sulfuric acid must be optimized for the specific substrate to maximize the yield of the desired 4-nitro isomer and minimize side products.[4]
Q4: How does the regioselectivity of N-alkylation and nitration impact the synthesis strategy?
Regioselectivity is a central challenge. When alkylating 4(5)-nitroimidazole, a mixture of N1 and N3 alkylated products can form.[7] Optimizing conditions such as the base, solvent, and temperature can favor the desired N1-methyl-4-nitroimidazole isomer.[1][2] Similarly, nitrating 1-methyl-1H-imidazole-2-carboxylate can yield a mixture of the 4-nitro and 5-nitro isomers. The directing effects of the existing substituents on the imidazole ring play a crucial role, and careful analytical characterization (e.g., via NMR) is essential to confirm the structure of the product.
Q5: What are the essential safety precautions when working with nitrating agents?
Nitration reactions are highly energetic and potentially explosive if not controlled properly.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.
-
Temperature Control: The reaction is highly exothermic. Use an ice bath to maintain strict temperature control, especially during the addition of reagents. Monitor the internal temperature continuously.[3]
-
Slow Addition: Add reagents slowly and dropwise to prevent a runaway reaction.
-
Quenching: Quench the reaction carefully by pouring it over ice with stirring.
-
Scale: Avoid large-scale reactions until the process has been thoroughly optimized and understood on a smaller scale.
Troubleshooting Guide: From Problem to Solution
This guide provides direct answers to specific issues you may encounter during your experiments.
Problem 1: Low Yield in the Nitration Step
Q: My nitration reaction resulted in a low yield of the desired 4-nitro isomer. What are the potential causes and solutions?
A low yield in this critical step can be frustrating. The issue often stems from improper temperature control, suboptimal nitrating conditions, or starting material impurities.[3]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Improper Temperature Control | Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of nitrogen oxides, indicated by a dark brown or black reaction mixture and gas evolution. This signifies decomposition of the starting material or product.[3] | Maintain a strict temperature profile. Start the reaction at a low temperature (e.g., 0-15 °C) during the addition of the imidazole substrate to the acid mixture.[4] Use a reliable cooling bath and monitor the internal reaction temperature continuously. |
| Incorrect Nitrating Agent Ratio | The ratio of nitric acid to sulfuric acid is crucial. An inappropriate ratio can lead to incomplete reaction or the formation of undesired byproducts, such as dinitroimidazoles.[4][9] | Systematically optimize the ratio of HNO₃ to H₂SO₄. The optimal conditions should be selected to ensure the desired product is formed without being rapidly oxidized or hydrolyzed.[4] |
| Insufficient Reaction Time or Temperature | If the reaction is not allowed to proceed to completion, a significant amount of starting material will remain, leading to a low isolated yield. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After the initial exothermic phase, you may need to gradually raise the temperature (e.g., to 55°C or higher) for several hours to ensure full conversion.[3] |
| Impure Starting Materials | Impurities in the starting imidazole ester can lead to side reactions and a lower yield of the desired product. | Ensure your starting material is pure and dry before use. Recrystallize or purify the substrate if necessary. |
| Work-up and Extraction Issues | The desired product might be lost during the work-up phase if the pH is not adjusted correctly or if an inappropriate extraction solvent is used. | Carefully neutralize the acidic reaction mixture by pouring it onto ice and then slowly adding a base. Extract the product with a suitable solvent like chloroform or ethyl acetate, followed by drying of the organic phase.[3] |
Troubleshooting Workflow for Low Nitration Yield
Caption: Decision tree for troubleshooting low nitration yield.
Problem 2: Low Yield in the Esterification Step
Q: The esterification of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid with methanol is inefficient. What can I do to improve the yield?
A: Traditional Fischer esterification (acid catalyst with excess alcohol) can be effective, but for sensitive heterocyclic substrates, milder and more efficient methods are often required.
Alternative Esterification Strategies
| Method | Description & Key Advantages | Considerations | Reference |
| Acid Chloride Formation | Convert the carboxylic acid to an acid chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with methanol. This is a highly effective, classical method. | The reaction with thionyl chloride can be harsh. Acid chloride can also react with the imidazole ring nitrogen under certain conditions. | [10] |
| Methyl Imidazole Carbamate (MImC) | Use a chemoselective esterification reagent like Methyl imidazole carbamate. This offers a safer and more efficient alternative to traditional methods, often proceeding in high yields under mild conditions. | This is a specialized reagent. Racemization can occur with substrates that have epimerizable stereocenters. | [11][12] |
| Methanolysis of an Activated Ester | A reported high-yield synthesis (94%) involves the methanolysis of 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. This indicates that starting from a precursor with a highly activated carbonyl group is a very effective strategy. | This requires the synthesis of a specialized precursor, which may add steps to the overall process. | [13] |
Problem 3: Difficulty in Monitoring Reaction Progress and Assessing Purity
Q: How can I effectively monitor the progress of my reactions and confirm the purity of the final product?
A: A multi-pronged analytical approach is essential for robust process control and quality assurance.
Recommended Analytical Methods
| Technique | Application | Details & Protocol Link |
| HPLC-UV | Ideal for quantifying the disappearance of starting material and the appearance of the product in both nitration and esterification steps. It is also the gold standard for final purity assessment. | Method: C18 reverse-phase column, mobile phase of acetonitrile/water, UV detection around 300 nm. |
| LC-MS/MS | Provides high sensitivity and specificity, confirming the mass of the desired product and identifying potential byproducts and impurities. | Useful for identifying unknown peaks observed in the HPLC chromatogram. |
| ¹H and ¹³C NMR | Essential for unambiguous structural confirmation of the final product and key intermediates. The chemical shifts of the imidazole ring protons and carbons are sensitive to the substitution pattern. | For the target product, expect singlets for the imidazole proton, the N-methyl group, and the O-methyl group. The ¹H-NMR data reported is: δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, CH₃), 3.93 (s, 3H, CH₃) in CDCl₃.[13] |
| GC-MS | Can be used for analysis, but may require derivatization for polar compounds like imidazole carboxylic acids to improve volatility. | Less common for this specific class of compounds compared to LC-based methods.[14][15] |
Reference Protocol: Nitration and Esterification
The following protocol is a synthesized example based on established procedures for the nitration of imidazoles and subsequent esterification.[4][16]
Step 1: Nitration of 1-Methyl-1H-imidazole-2-carboxylic Acid
-
Preparation: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated sulfuric acid (e.g., 4 equivalents). Cool the flask in an ice/salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.5 equivalents) dropwise to the sulfuric acid, ensuring the temperature does not exceed 15 °C.[4]
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add solid 1-Methyl-1H-imidazole-2-carboxylic acid[17] in small portions, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, stir the mixture at a controlled temperature (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, may precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Esterification of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid
-
Setup: Suspend the dried 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid in methanol (e.g., 10-20 volumes).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalyst, such as a few drops of concentrated sulfuric acid.
-
Reaction: Warm the mixture to reflux (approx. 60-65 °C) and stir for 24 hours.[16] Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture and neutralize it with a weak base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
- 6. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 9. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and ocular effects of imidazole nitrolic acid and amidoxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 12. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 13. This compound | 169770-25-6 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | 20271-20-9 [chemicalbook.com]
- 17. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Here, we address common challenges and provide field-proven troubleshooting strategies to ensure the successful isolation of a high-purity final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary methods for purifying this compound? A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and flash column chromatography . The choice between them depends on the purity of the crude material and the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a relatively clean crude product, while column chromatography is necessary for separating the target compound from significant quantities of byproducts or starting materials with similar polarities.[1][2][3][4]
Q2: What are the potential impurities I should be aware of during synthesis and purification? A2: Impurities can originate from starting materials, side reactions, or degradation. Key potential impurities include:
-
Unreacted Starting Materials: Such as 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone if the synthesis proceeds via methanolysis.[5]
-
Regioisomers: While the synthesis is generally regioselective, trace amounts of the corresponding 5-nitro isomer could potentially form depending on the synthetic route.
-
Hydrolysis Products: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
-
Residual Solvents: Solvents used in the reaction (e.g., methanol, DMF) and purification (e.g., ethyl acetate, hexane, dichloromethane) may be present.[2][3][5]
Q3: Is this compound stable under typical purification conditions? A3: Nitroimidazole derivatives can be sensitive to certain conditions. The primary concern is potential degradation on acidic silica gel during column chromatography.[6][7] The nitro group can enhance the acidity of protons on the imidazole ring, and the ester functionality can be labile. It is crucial to assess stability on a small scale using a 2D TLC test before committing the bulk material to a silica gel column.[6]
Q4: How can I assess the purity of my final product? A4: Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (¹H-NMR): This is the definitive method for confirming the structure and identifying any organic impurities. The product should show characteristic peaks around δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, CH₃), and 3.93 (s, 3H, CH₃) in CDCl₃.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is often suitable for this class of polar compounds.[8][9]
-
Melting Point: A sharp melting point range is indicative of high purity.
Part 2: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique but can be challenging if conditions are not optimized.
Q5: My compound "oils out" instead of forming crystals during recrystallization. What should I do? A5: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.
-
Causality: The solution is supersaturated at a temperature where the compound is a liquid, not a solid. The presence of impurities can also disrupt the crystal lattice formation, promoting oiling.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level slightly.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that cools gradually or wrapping it in glass wool). Do not move the flask directly to an ice bath.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q6: No crystals are forming even after the solution has cooled completely. What is the cause and solution? A6: This indicates that the solution is not sufficiently supersaturated.
-
Causality: Too much solvent was used initially.
-
Solutions:
-
Evaporate Solvent: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until the solution becomes slightly turbid (cloudy), then add a few drops of hot solvent to redissolve the precipitate and allow it to cool slowly again.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) until the solution becomes turbid. Then, heat to clarify and cool slowly.
-
Protocol 1: General Recrystallization Workflow
This protocol is a starting point; solvent choice is critical and must be determined experimentally. Solvents like ethanol, methanol, or acetonitrile have been reported for similar nitroimidazole derivatives.[1]
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Part 3: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purifying complex mixtures. Given the polar nature of this compound, specific challenges may arise.
Q7: My compound is very polar and has a very low Rf value (streaks at the baseline) on TLC, even with 100% ethyl acetate. How do I get it to move on a silica column? A7: This is a common issue for polar molecules containing multiple heteroatoms and polar functional groups like esters and nitro groups.
-
Causality: The compound has a very high affinity for the polar stationary phase (silica gel) and a low affinity for moderately polar mobile phases like ethyl acetate.
-
Solutions:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent system. A gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) is highly effective. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[2]
-
Use an Additive: For compounds with basic nitrogen atoms (like the imidazole ring), peak tailing and strong retention can occur due to interaction with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide to the mobile phase can drastically improve chromatography by neutralizing these sites.[6][8]
-
Q8: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it? A8: Nitro compounds can be unstable on standard silica gel due to its acidic nature.[7]
-
Causality: The Lewis acidic sites on the silica surface can catalyze the degradation of sensitive functional groups.
-
Solutions:
-
Confirm with 2D TLC: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots along the vertical path.[6]
-
Deactivate the Silica: Before packing the column, you can treat the silica gel. Prepare a slurry of silica in your starting eluent that contains 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This neutralizes the acidic sites.[8]
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.[6][10]
-
Data Presentation: Recommended Solvent Systems
The following table provides starting points for developing a TLC and column chromatography solvent system. The optimal ratio must be determined experimentally to achieve an Rf value of ~0.3 for the target compound.
| Eluent System Components | Ratio (v/v) | Target Compound Polarity | Reference |
| Ethyl Acetate / Hexane | 90:10 (9:1) | Moderately Polar | [3][4] |
| Dichloromethane / Methanol | 97:3 | Polar | [2] |
| Dichloromethane / (10% NH₄OH in MeOH) | 95:5 | Very Polar / Basic | [6] |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that provides good separation and an Rf of ~0.2-0.4 for the target compound.
-
Column Packing: Dry or slurry pack a glass column with silica gel (typically 50-100x the mass of the crude product). Equilibrate the column by flushing with 2-3 column volumes of the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with your starting solvent system. Gradually increase the polarity of the eluent (gradient elution) based on TLC monitoring.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Below are diagrams illustrating key decision-making workflows in the purification process.
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting guide for flash column chromatography.
References
- 1. jocpr.com [jocpr.com]
- 2. sid.ir [sid.ir]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 169770-25-6 [chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. reddit.com [reddit.com]
Identifying side reactions in nitroimidazole carboxylate synthesis
Technical Support Center: Nitroimidazole Carboxylate Synthesis
Welcome to the technical support center for nitroimidazole carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital compounds. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to nitroimidazole carboxylates, and what are the major challenges?
The synthesis typically follows a multi-step pathway, each with its own set of potential side reactions. The most common routes involve:
-
Nitration of an Imidazole Precursor: Starting with an imidazole-carboxylate or a precursor that can be later converted to a carboxylate, a nitro group is introduced onto the imidazole ring. The primary challenge here is controlling the regioselectivity (position of the nitro group) and preventing over-nitration.[1][2][3]
-
Oxidation to Form the Carboxylic Acid: A common strategy involves the oxidation of a hydroxymethyl or other suitable group on a pre-existing nitroimidazole scaffold. For example, 1-methyl-2-hydroxymethyl-5-nitroimidazole can be oxidized to the corresponding carboxylic acid.[4]
-
Conversion to Carboxylate Derivatives (Esters/Amides): The nitroimidazole carboxylic acid is then typically converted to a more stable and reactive intermediate, like an acid chloride, before reacting with an alcohol or amine to form the final product.[4][5]
The overarching challenge throughout these steps is the inherent instability of some key intermediates. Specifically, certain nitroimidazole carboxylic acids are highly susceptible to decarboxylation, and the electron-withdrawing nitro group influences the reactivity of the entire molecule.[4][6]
Q2: Why is decarboxylation a critical side reaction, and how can it be minimized?
Decarboxylation, the loss of CO2 from the carboxylic acid, is arguably the most common and problematic side reaction. 1-loweralkyl-5-nitroimidazole-2-carboxylic acids, for instance, are known to be unstable and can decarboxylate almost spontaneously.[6] This leads to the formation of a simple nitroimidazole without the desired carboxylate functionality, significantly reducing the yield of the target molecule.
Root Cause: The reaction is often facilitated by heat or acidic conditions. The mechanism involves the formation of a carbanion intermediate that is stabilized by the electron-withdrawing nature of the nitroimidazole ring.
Mitigation Strategies:
-
Isolate as a Salt: The most effective strategy is to avoid isolating the free carboxylic acid altogether. Instead, the product of the oxidation step should be isolated as a stable alkali metal salt (e.g., potassium or sodium salt).[4][6] This salt is significantly more stable and can be used directly in the subsequent esterification or amidation step.
-
Mild Reaction Conditions: When handling the carboxylic acid or its salt, use mild, non-acidic conditions and avoid high temperatures.
Q3: What factors influence the regioselectivity of imidazole nitration (i.e., formation of 2-, 4-, or 5-nitro isomers)?
The position of nitration on the imidazole ring is highly dependent on the reaction conditions and the nature of the substituents already on the ring.
-
Acidic Conditions: Standard nitrating mixtures like nitric acid and sulfuric acid typically yield 4-nitro or 5-nitroimidazoles.[1][3] Due to tautomerization, the 4- and 5-positions are often considered equivalent in unsubstituted imidazoles.[1][3]
-
Directed Nitration: Synthesizing the less common 2-nitroimidazole derivatives often requires a different approach. Highly acidic conditions can destabilize the intermediates needed for C-2 nitration.[7] Alternative methods, such as starting from 2-aminoimidazole followed by diazotization and nitration, or using organometallic intermediates, have been developed to achieve this specific regiochemistry.[8]
-
Steric and Electronic Effects: Existing substituents on the imidazole ring will direct the incoming nitro group based on their steric bulk and electronic properties (activating vs. deactivating).
Q4: Which analytical techniques are most effective for identifying side products and impurities?
A multi-technique approach is essential for robust characterization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying nitroimidazole derivatives and their impurities.[9] It provides molecular weight information for unknown peaks and can be used to fragment ions for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for monitoring reaction progress and assessing the purity of the final product.[10] Developing a good separation method is key to resolving the desired product from starting materials and side products like isomers or decarboxylated impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the final structure and identifying isomeric impurities. The chemical shifts of the imidazole ring protons are highly sensitive to the position of the nitro group and other substituents.[11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a "Problem, Cause, Solution" format.
Scenario 1: Low or No Yield of the Final Ester/Amide Product
-
Problem: After reacting the nitroimidazole carboxylic acid intermediate with an alcohol/amine, TLC or LC-MS analysis shows mainly the decarboxylated side product and unreacted starting material.
-
Probable Cause: The primary culprit is the instability of the free carboxylic acid intermediate, which has likely decarboxylated before it could be converted to the desired product.[6] A secondary cause could be inefficient activation of the carboxylic acid.
-
Investigative Workflow & Solution:
-
Re-evaluate the Intermediate: Confirm that the preceding oxidation step successfully produced the carboxylate. It is crucial to isolate this intermediate as its potassium or sodium salt rather than as a free acid.[4]
-
Optimize the Activation Step: The conversion of the carboxylate salt to the final product requires activation, typically by forming an acid chloride.
-
Protocol: Suspend the dry potassium carboxylate salt in an anhydrous aprotic solvent (e.g., dichloromethane or THF) with a catalytic amount of DMF. Cool the mixture to 0°C. Add oxalyl chloride dropwise. Allow the reaction to stir at 0°C and then warm to room temperature. This crude acid chloride intermediate is often used immediately in the next step without purification.[4]
-
-
Control Reaction Temperature: The subsequent reaction with the amine or alcohol should also be performed at low temperatures (starting at 0°C) to prevent degradation of the acid chloride and minimize other side reactions.
Workflow Diagram: Mitigating Decarboxylation
Caption: Correct vs. problematic isolation pathways.
-
Scenario 2: Detection of Aminoimidazole Impurities
-
Problem: Mass spectrometry reveals a product with a mass corresponding to the desired molecule minus 30 amu (loss of NO₂) or plus 2 amu (reduction to NH₂), indicating partial or full reduction of the nitro group.
-
Probable Cause: The nitro group is susceptible to reduction. This can be caused by certain reagents or catalytic conditions used in the synthesis.[12][13][14] For example, if a hydrogenation step (e.g., using H₂/Pd-C) is employed elsewhere in the synthesis, it can inadvertently reduce the nitro group.[13][15] Using strongly reducing metals like zinc or iron in acidic conditions can also cause this side reaction.[12][13]
-
Investigative Workflow & Solution:
-
Audit All Reagents and Conditions: Review every step of your synthesis. Are you using any reagents known to reduce nitro groups? Common culprits include catalytic hydrogenation (Pd, Pt, Ni), strong reducing agents (LiAlH₄), or metals in acid (Fe/HCl, Zn/AcOH).[13]
-
Choose a Selective Reducing Agent if Necessary: If a reduction is required for another functional group on the molecule, a more selective reagent must be chosen. For example, sodium dithionite can sometimes reduce nitro groups in the absence of other sensitive functionalities, but conditions must be carefully controlled.[12] For substrates with groups like halogens that are sensitive to standard hydrogenation, Raney Nickel might be a milder alternative to Pd/C.[13]
-
Ensure Inert Atmosphere: If using sensitive reagents, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes complicate the product profile.
Diagram: Unwanted Nitro Group Reduction
Caption: Pathway for the unwanted reduction side reaction.
-
Scenario 3: Product Mixture Contains Multiple Isomers
-
Problem: NMR and LC-MS analysis of the product from a nitration step shows a mixture of 4-nitro and 5-nitro isomers, and potentially dinitro or other substituted species.
-
Probable Cause: The nitration conditions were not selective enough. The combination of nitrating agent, temperature, and reaction time dictates the outcome. Using harsh conditions like fuming nitric acid in sulfuric acid can lead to multiple products.[2][3]
-
Investigative Workflow & Solution:
-
Modify Nitrating Agent: A mixture of nitric acid and acetic anhydride is sometimes used and can favor the formation of different isomers compared to the sulfuric/nitric acid mixture.[2] The choice of agent is critical and should be based on literature precedent for similar substrates.
-
Strict Temperature Control: Run the reaction at a lower temperature (e.g., 0-10°C) to improve selectivity and reduce the rate of side reactions.
-
Purification: If a mixture is unavoidable, careful purification by column chromatography or recrystallization is necessary. Establishing an effective HPLC method is crucial for monitoring the success of the purification.[10]
-
Table 1: Common Side Products and Their Identification
| Side Product | Chemical Transformation | Expected Mass Change (vs. Target) | Key Analytical Signature |
| Decarboxylated Impurity | Loss of -COOH group | -45 Da (loss of COOH) | Major peak in LC-MS at M-45. Absence of carboxyl proton/carbon in NMR. |
| Amino-imidazole | Reduction of -NO₂ to -NH₂ | -30 Da (NO₂ -> NH₂) | Major peak in LC-MS at M-30. Appearance of new aromatic amine signals in NMR. |
| Hydroxylamine-imidazole | Partial reduction of -NO₂ | -14 Da (NO₂ -> NHOH) | Peak in LC-MS at M-14. Can be unstable. |
| N-Nitroso Impurity | Nitrosation of imidazole N-H | +29 Da (H -> NO) | Peak in LC-MS at M+29. Requires specific analytical standards for confirmation.[16] |
| Isomeric Impurity | Different -NO₂ position | Same Mass | Different retention time in HPLC. Distinct chemical shifts in ¹H NMR of imidazole protons. |
References
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 3. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US3715364A - Nitroimidazole carboxamides - Google Patents [patents.google.com]
- 7. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 11. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. veeprho.com [veeprho.com]
Technical Support Center: Improving Regioselectivity During Nitroimidazole N-Alkylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioselectivity in Nitroimidazole N-Alkylation
Nitroimidazoles are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, particularly as antimicrobial and anticancer agents.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the substitution pattern on the imidazole ring. N-alkylation is a fundamental transformation for introducing functional diversity and modulating the pharmacological properties of these molecules.[2][3]
However, the unsymmetrical nature of many nitroimidazole scaffolds presents a significant hurdle: the potential for alkylation at two different nitrogen atoms (N-1 and N-3), leading to the formation of regioisomers. Controlling the regioselectivity of this reaction is paramount for ensuring the synthesis of the desired biologically active isomer and avoiding tedious and costly purification steps. This guide will provide a comprehensive overview of the factors influencing regioselectivity and offer practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in nitroimidazole N-alkylation so critical?
The precise positioning of the N-alkyl substituent is often a key determinant of a molecule's biological activity. Different regioisomers can exhibit vastly different pharmacological profiles, efficacy, and toxicity. For instance, in the synthesis of the widely used antibiotic metronidazole, selective alkylation of 2-methyl-5-nitroimidazole at the N-1 position is essential for its therapeutic effect.[1][5] In drug development, consistent and predictable synthesis of a single, desired regioisomer is a regulatory and economic necessity.
Q2: What are the primary factors that influence whether alkylation occurs at N-1 or N-3?
The regiochemical outcome of nitroimidazole N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[6]
-
Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack. The position of the nitro group (e.g., 4-nitro vs. 5-nitro) significantly influences the relative nucleophilicity of the two ring nitrogens.[6][7][8]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regiomeric ratio.[7][8][9]
-
Protecting Groups: Strategic use of protecting groups can block one nitrogen atom, forcing alkylation to occur at the desired position.[10][11][12][13][14]
Q3: I'm getting a mixture of regioisomers. What is my first troubleshooting step?
If you are observing a mixture of regioisomers, the first step is to systematically evaluate your reaction conditions. A logical starting point is to analyze the influence of the base and solvent combination, as this often has the most pronounced effect. Consider creating a small experimental design (DOE) to screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile, THF). It is crucial to maintain a consistent temperature and stoichiometry while varying these parameters.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Preferential Alkylation at the Undesired Nitrogen
Problem: The major product of your reaction is the wrong regioisomer. This is often due to a combination of steric and electronic factors that favor alkylation at the thermodynamically or kinetically preferred, but undesired, nitrogen.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for undesired regioselectivity.
Scenario 2: Low Yield and/or Incomplete Reaction
Problem: The reaction is sluggish, resulting in low conversion of the starting material and poor overall yield, even if the regioselectivity is acceptable.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Basicity | The nitroimidazole may not be fully deprotonated, leading to a low concentration of the reactive imidazolate anion. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions, as these bases are moisture-sensitive. |
| Poor Solvent Choice | The solvent may not adequately dissolve the reactants or stabilize the transition state. | For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO are often preferred. However, acetonitrile can also be effective and is often easier to remove.[7][8][9] |
| Low Reaction Temperature | The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. Heating to 60-80°C is a common practice for these reactions.[7][8] |
| Decomposition of Reagents | The alkylating agent or the nitroimidazole itself may be unstable under the reaction conditions. | Verify the stability of your reagents. Use freshly purified materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Scenario 3: Formation of Dialkylated Byproducts
Problem: In addition to the desired mono-alkylated product, you are observing the formation of a quaternary imidazolium salt.
Causality and Mitigation:
This side reaction occurs when the N-alkylated product, which is often more nucleophilic than the starting nitroimidazole, undergoes a second alkylation.
Caption: Pathway for the formation of dialkylated byproducts.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the nitroimidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation, which may have a higher activation energy.
Advanced Strategies for Controlling Regioselectivity
Phase-Transfer Catalysis (PTC)
For reactions that are biphasic or where the solubility of the base is limited in the organic solvent, phase-transfer catalysis can be a powerful tool.[15][16][17][18][19] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the imidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
Benefits of PTC:
-
Often allows for the use of milder and less expensive bases like potassium carbonate.[15][18]
-
Can lead to cleaner reactions with higher yields and improved regioselectivity.[15]
-
Can be performed in more environmentally benign solvents.[18][19]
Typical PTC Protocol:
-
To a vigorously stirred mixture of the nitroimidazole in a suitable organic solvent (e.g., acetonitrile or ethyl acetate), add solid potassium carbonate (2 equivalents) and a catalytic amount of TBAB (e.g., 0.02 equivalents).[15]
-
Add the alkylating agent (1.2 equivalents).
-
Heat the mixture to an appropriate temperature (e.g., 70-80°C) and monitor the reaction progress by TLC or LC-MS.[15]
-
Upon completion, filter the solid inorganic salts and concentrate the filtrate.
-
Purify the product by standard methods (e.g., column chromatography or recrystallization).
The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative approach for N-alkylation, particularly when using alcohols as the alkylating agent.[20][21][22] This reaction proceeds via an Sₙ2 mechanism with complete inversion of stereochemistry at the alcohol's carbon center.[20][22] Importantly, it can sometimes provide complementary regioselectivity compared to traditional SₙAr alkylations.[23][24][25]
Core Principle:
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[20][21] The nitroimidazole then acts as the nucleophile.
Experimental Considerations:
-
The Mitsunobu reaction is sensitive to the pKa of the nucleophile; nitroimidazoles are generally acidic enough to participate effectively.
-
The reaction is known for producing stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[22] Newer, polymer-bound reagents or modified phosphines have been developed to simplify workup.[26]
Conclusion
Improving the regioselectivity of nitroimidazole N-alkylation is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of steric and electronic effects and by methodically exploring the impact of reaction conditions, researchers can significantly enhance the efficiency and predictability of their synthetic routes. The advanced strategies outlined in this guide, such as phase-transfer catalysis and the Mitsunobu reaction, provide powerful additions to the synthetic chemist's toolkit. This technical support center is intended to be a living document, and we encourage feedback and questions from the research community to further refine these troubleshooting guides.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. iajpr.com [iajpr.com]
- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 25. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide validated protocols to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound typically proceeds through two key transformations: N-methylation of a suitable imidazole precursor followed by nitration, or nitration followed by N-methylation. The order of these steps can significantly impact the final yield and purity. This guide will address common issues encountered in both approaches.
Q1: My overall yield is consistently low after the final nitration step. What are the most likely causes?
Low yields in the final nitration step are often attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the formation of unwanted side products.
Troubleshooting Steps & Explanations:
-
Inadequate Nitrating Conditions: The choice of nitrating agent and reaction conditions is paramount. A common method for nitrating aromatic systems is the use of a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Protocol: A robust nitration protocol involves the slow, dropwise addition of the imidazole substrate to a pre-cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Maintaining a low temperature is crucial to prevent runaway reactions and minimize the formation of degradation byproducts.
-
-
Substrate Degradation: Imidazole rings, while aromatic, can be susceptible to oxidative degradation under harsh nitrating conditions. The presence of the ester functional group can also be a point of lability.
-
Insight: If you observe significant charring or the formation of a dark, tarry reaction mixture, it is a strong indication of substrate or product degradation. Consider using a milder nitrating agent, such as a nitrate salt (e.g., NaNO₃) in sulfuric acid, which can sometimes provide a more controlled reaction and higher yields.[2]
-
-
Formation of Isomers: The nitration of a substituted imidazole can lead to the formation of regioisomers (e.g., 4-nitro vs. 5-nitro). The directing effect of the substituents on the imidazole ring will determine the major product. The methyl group at the N1 position and the carboxylate group at the C2 position will influence the position of nitration.
-
Verification: It is essential to characterize your product mixture thoroughly using techniques like ¹H NMR and ¹³C NMR to determine the isomeric ratio. The presence of multiple sets of peaks in the aromatic region of the NMR spectrum can indicate the presence of isomers.
-
Experimental Workflow for Nitration Optimization:
Caption: Troubleshooting workflow for low nitration yields.
Q2: I am struggling with the N-methylation of my nitroimidazole precursor. What reaction conditions should I be using?
The N-alkylation of nitroimidazoles can be challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the ring nitrogens. The choice of base, solvent, and temperature are critical for achieving high yields.
Key Parameters for Successful N-Methylation:
| Parameter | Recommended Conditions | Rationale & Causality |
| Base | Potassium carbonate (K₂CO₃) | A moderately strong base that is effective in deprotonating the imidazole nitrogen without causing significant side reactions. Stronger bases like sodium hydride (NaH) can sometimes lead to decomposition. |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | Polar aprotic solvents that can dissolve the imidazole substrate and the base, facilitating the reaction. Acetonitrile is often preferred due to its lower boiling point, making it easier to remove during workup.[3][4] |
| Temperature | 60 °C | Heating the reaction can significantly improve the reaction rate and yield.[3][4] Room temperature reactions often result in low yields.[3] |
| Methylating Agent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Highly reactive methylating agents that readily undergo Sₙ2 reaction with the deprotonated imidazole. |
Step-by-Step Protocol for N-Methylation:
-
To a solution of the 4-nitroimidazole precursor in acetonitrile, add 1.2 equivalents of potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to allow for the deprotonation of the imidazole.
-
Add 1.1 equivalents of the methylating agent (e.g., methyl iodide) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[4]
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from the presence of unreacted starting materials, regioisomers, or byproducts from side reactions.
Common Impurities and Purification Strategies:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted starting material in your crude product.
-
Solution: Optimize the reaction conditions (e.g., increase reaction time, temperature, or equivalents of reagents) to drive the reaction to completion. Column chromatography is generally effective at separating the product from the starting material.
-
-
Regioisomers: As mentioned earlier, the formation of the 5-nitro isomer is a common side reaction.
-
Solution: These isomers often have very similar polarities, making their separation by column chromatography challenging. Careful selection of the eluent system and using a high-resolution column may be necessary. In some cases, recrystallization can be an effective method for isolating the desired isomer.
-
-
Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis, especially if the reaction workup involves strongly acidic or basic conditions.
-
Solution: Ensure that the workup is performed under neutral or mildly acidic/basic conditions. If hydrolysis is suspected, the resulting carboxylic acid can be removed by an aqueous base wash during the extraction.
-
Logical Relationship for Purification Strategy:
Caption: Decision tree for purification strategy.
References
Addressing stability issues of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges of this nitroaromatic compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My solid sample of this compound has developed a yellowish tint upon storage. Is it degraded?
A1: Yes, a color change, typically to yellow or brown, is a strong indicator of degradation. This is a known issue with nitroaromatic compounds, often resulting from photodegradation or, to a lesser extent, slow thermal decomposition even at ambient temperatures.[1] The discoloration suggests the formation of chromophoric degradation products. We strongly advise re-characterizing the material for purity (e.g., via HPLC, NMR) before use. To prevent this, always store the compound under inert gas (argon or nitrogen), protected from light, and at the recommended low temperature.
Q2: What is the optimal solvent for dissolving and storing this compound for short-term experimental use?
A2: For immediate use, polar aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) are recommended. However, for storage in solution, even for a few hours, stability can be a concern. Avoid protic solvents like methanol or ethanol if long-term stability is required, as they can participate in transesterification or other reactions, especially if acidic or basic impurities are present. For aqueous buffers, ensure the pH is maintained in the slightly acidic to neutral range (pH 4-7). Nitroimidazole compounds have shown significant degradation in alkaline conditions.[2]
Q3: Can I heat my solution to fully dissolve the compound?
A3: Gentle warming (e.g., to 30-40°C) for a short duration is generally acceptable.[3] However, prolonged exposure to elevated temperatures should be avoided. Thermal decomposition of 4-nitroimidazole has been shown to begin with the cleavage of the C-NO2 bond, leading to the destruction of the imidazole ring.[4][5] We recommend preparing solutions at room temperature whenever possible, using sonication to aid dissolution if necessary.
Q4: I'm seeing a new peak in my HPLC chromatogram after leaving my solution on the benchtop for a day. What could it be?
A4: The appearance of a new peak, particularly a more polar one, is likely a degradation product. The two most probable causes are hydrolysis of the methyl ester to the corresponding carboxylic acid or photodegradation of the nitroimidazole ring.[1][6] The imidazole ring in nitroimidazoles is susceptible to photodegradation, which can involve the conversion of the nitro group into a nitrite ester, followed by cleavage.[1] We recommend implementing the stability-indicating HPLC method described in Section 3 to identify and quantify these degradants.
Section 2: In-depth Troubleshooting Guides
This section provides a deeper dive into specific stability issues, explaining the underlying chemistry and offering systematic approaches to problem resolution.
Guide 1: Investigating Hydrolytic Instability and pH Effects
Issue: You observe compound degradation in aqueous or protic solutions, characterized by the appearance of new peaks in analytical runs or a drop in the main peak area.
Causality Explained: The molecule has two primary sites susceptible to hydrolysis:
-
Ester Hydrolysis: The methyl ester at the C2 position is prone to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[7] Alkaline conditions, in particular, dramatically accelerate this process for many nitroimidazole drugs.[2][6]
-
Ring Degradation: The stability of the nitroimidazole ring itself can be pH-dependent. For some nitroimidazoles, extreme pH can affect the electron distribution in the ring, potentially increasing susceptibility to other degradation pathways.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytic degradation.
Mitigation Strategies:
-
pH Control: For aqueous solutions, use a well-characterized buffer system to maintain a pH between 4.0 and 6.5.
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., ACN, DMSO, THF) for stock solutions and minimize contact time with aqueous media.
-
Temperature: Perform experiments at controlled, low temperatures to reduce the rate of hydrolysis.
Guide 2: Addressing Photodegradation
Issue: Samples (solid or in solution) show discoloration or degradation after exposure to ambient or UV light.
Causality Explained: Nitroaromatic compounds are notoriously photolabile. The energy from UV-Vis light can excite the nitro group, leading to a series of reactions. A common pathway for nitroimidazoles involves the conversion of the nitro group to a nitrite ester, which can then cleave into radicals, initiating further degradation and ring fission.[1][9] This process generates highly colored byproducts.
Quantitative Data on Photostability:
| Condition | Observation | Recommended Action |
| Solid, Exposed to Ambient Lab Light | Discoloration (yellowing) may be visible within days to weeks. | Store in amber vials inside a light-blocking secondary container. |
| Solution (e.g., in clear vial) | Rapid degradation observed, often within hours of benchtop exposure.[10] | Use amber glassware or foil-wrapped vials for all solutions. Minimize exposure time during experiments. |
| Forced Photodegradation (ICH Q1B) | Significant degradation expected.[11] | Necessary for developing stability-indicating methods. |
Mitigation Strategies:
-
Strict Light Protection: Always handle the solid compound and its solutions under subdued light. Use amber vials, foil-wrapped flasks, and light-proof storage cabinets.
-
Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen. Storing samples under an inert atmosphere (N₂ or Ar) can help mitigate photo-oxidative processes.[12]
Guide 3: Managing Thermal Instability
Issue: Degradation is observed when the compound is heated, either in solid form or in solution.
Causality Explained: While the melting point of related compounds like 4-nitroimidazole is quite high (around 303°C with decomposition), thermal decomposition can begin at much lower temperatures.[4][13] The initial and rate-limiting step is often the homolytic cleavage of the C-NO₂ bond.[5] The resulting radicals are highly reactive and can trigger a cascade of reactions, leading to complete molecular breakdown into gaseous products like NO₂, CO₂, and CO.[5]
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing thermal instability.
Mitigation Strategies:
-
Temperature Control: Store the compound at recommended temperatures (e.g., 2-8°C or -20°C for long-term storage). Avoid unnecessary exposure to high temperatures during experiments.
-
Purity: Use high-purity solvents and reagents, as impurities can catalyze thermal decomposition.[14]
Section 3: Recommended Experimental Protocols
These protocols provide a validated framework for handling, storing, and testing the stability of this compound.
Protocol 1: Standard Handling and Storage
-
Receiving: Upon receipt, immediately transfer the container to a dark, temperature-controlled environment (recommended: 2-8°C for short-term, -20°C for long-term).
-
Aliquoting: If the entire batch will not be used at once, aliquot the solid material into smaller, single-use amber glass vials inside a glove box or under a gentle stream of inert gas (N₂ or Ar).
-
Weighing: Weigh the compound quickly in a low-light environment. Minimize the time the container is open to the atmosphere.
-
Solution Preparation: Prepare stock solutions in high-purity, anhydrous aprotic solvents (e.g., HPLC-grade ACN). If aqueous buffers are required, use freshly prepared buffers and adjust the pH to the 4.0-6.5 range.
-
Solution Storage: Store stock solutions at -20°C in amber, tightly sealed vials. For working solutions, prepare them fresh daily.
Protocol 2: Forced Degradation Study Workflow
This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[15][16]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD). Monitor at 320 nm (typical for nitroimidazoles) and collect spectra from 200-400 nm to check for peak purity and the appearance of degradants with different chromophores.[17]
-
Injection Volume: 10 µL.
-
System Suitability: Ensure theoretical plates > 2000 and tailing factor < 1.5 for the parent peak.
-
Validation: This method must be validated to demonstrate specificity, linearity, accuracy, and precision for the parent compound and its major degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprems.com [ijprems.com]
- 3. This compound | 169770-25-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. academic.oup.com [academic.oup.com]
- 13. 4-Nitroimidazole 97 3034-38-6 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS 169770-25-6). This document provides experimentally-grounded protocols and troubleshooting advice designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying principles, enabling you to adapt and optimize these methods for your specific experimental context.
The purity of synthetic intermediates is paramount in research and development. As a nitroimidazole derivative, this compound is part of a class known for its significant biological activities, making effective purification a critical step for reliable downstream applications.[1][2] Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity.[3]
Compound Profile & Foundational Principles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.
| Property | Value | Source |
| CAS Number | 169770-25-6 | [5] |
| Molecular Formula | C₆H₇N₃O₄ | [5] |
| Molecular Weight | 185.14 g/mol | [5] |
Solvent Selection Strategy
The structure of this compound contains a polar nitro group, an ester, and the imidazole ring, along with non-polar methyl groups. This amphiphilic nature suggests that solvents of moderate polarity are the most promising candidates.
Based on purification data for structurally related compounds, the following solvents are recommended for initial screening:
-
Primary Candidates (for single-solvent systems): Ethyl Acetate, Methanol, Ethanol, Acetonitrile. A related compound, ethyl 1-methylimidazole-2-carboxylate, has been successfully recrystallized from ethyl acetate, making it a strong starting point.[6]
-
Anti-Solvent Candidates (for solvent-pair systems): Hexane, Diethyl Ether, Water. Chromatography data for similar nitroimidazoles often use Ethyl Acetate/Hexane, indicating that hexane is a potent anti-solvent.[7]
The general workflow for recrystallization is a multi-step process designed to systematically remove impurities.
Recommended Recrystallization Protocols
Protocol A: Single Solvent Recrystallization (Ethyl Acetate)
This method is the preferred starting point due to its simplicity and documented success with a closely related analog.[6]
Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small volume of ethyl acetate, just enough to create a slurry.
-
Heat the mixture gently on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[8]
-
If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]
-
Once the flask reaches room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.
-
Allow the crystals to dry completely under vacuum.
Protocol B: Solvent/Anti-Solvent Recrystallization (Ethyl Acetate / Hexane)
This method is an excellent alternative if the compound is too soluble in ethyl acetate even at room temperature, or if Protocol A results in low yield.
Methodology:
-
Dissolve the crude solid in the minimum amount of warm ethyl acetate as described in Protocol A.
-
While keeping the solution warm and stirring, add hexane dropwise.
-
Continue adding hexane until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[10]
-
Add a few drops of warm ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove from heat and allow the solution to cool slowly, as described in Protocol A.
-
Collect, wash (using a pre-chilled mixture of ethyl acetate/hexane), and dry the crystals as outlined above.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This is often due to two primary reasons:
-
High Impurity Level: Impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic.
-
Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[9]
Troubleshooting Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional good solvent (e.g., ethyl acetate) to lower the saturation point.
-
Attempt to cool the solution much more slowly. You can insulate the flask to encourage gradual temperature decrease, which favors crystal lattice formation over oiling.[11]
-
If the problem persists, the solvent may be unsuitable. Recover the compound by evaporation and attempt the recrystallization in a lower-boiling point solvent or a different solvent-pair system.[11]
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A: This is typically due to the formation of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[11] This state is metastable, and crystallization needs to be induced.
Troubleshooting Steps (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[8]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystallization.[8]
-
Cool Further: Place the flask in an ice-water bath or even a colder bath (ice/salt) to further decrease solubility.[10]
-
Reduce Solvent Volume: If the above steps fail, you likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, and then repeat the cooling process.
Q3: The crystal yield is very low. How can I improve it?
A: A poor yield (e.g., <50%) can usually be traced back to one of several factors.[8]
-
Excess Solvent: This is the most common cause. Significant amounts of your product remain dissolved in the "mother liquor" after filtration.[11] To check this, evaporate a small sample of the filtrate; a large residue indicates substantial product loss. You can recover some of this by boiling off solvent and attempting a second crystallization.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration, you will lose product. To prevent this, use a pre-heated funnel and keep the solution at a boil during filtration.[10]
-
Incomplete Precipitation: Ensure you have cooled the solution for a sufficient amount of time in an ice bath to maximize the amount of product that crystallizes out of solution.
Q4: The recrystallized product is still colored or appears impure. What's the next step?
A: This indicates that the chosen solvent system does not effectively differentiate between your compound and certain impurities.
-
For Colored Impurities: If the impurity is colored, you can try adding a very small amount of activated charcoal to the hot solution before the gravity filtration step.[9] The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
For Other Impurities: A second recrystallization is often necessary. Consider using a different solvent system for the second attempt, as this may have a different solubility profile for the persistent impurity.
Q5: How do I choose between a single solvent and a solvent/anti-solvent system?
A: The choice depends entirely on the solubility profile of your compound. The ideal solvent system is identified through systematic small-scale testing.
References
- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 169770-25-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization [wiredchemist.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing Nitroimidazole Alkylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitroimidazole alkylation. This guide, curated by our team of Senior Application Scientists, provides in-depth technical assistance to help you navigate the complexities of this crucial reaction. We understand that achieving high yields and desired regioselectivity can be challenging. This resource is designed to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.
The Critical Role of Temperature in Nitroimidazole Alkylation
Temperature is a paramount parameter in the N-alkylation of nitroimidazoles, directly influencing reaction kinetics, yield, and in some cases, the regioselectivity of the final product. Understanding its impact is key to optimizing your synthetic strategy. An increase in temperature generally accelerates the reaction rate, but it can also lead to the formation of undesired side products or affect the isomeric distribution.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered by researchers during nitroimidazole alkylation.
Q1: My N-alkylation reaction of 4-nitroimidazole is giving a very low yield at room temperature. Is this normal?
A1: Yes, it is quite common to observe low yields for the alkylation of nitroimidazoles at room temperature.[1][2] The reaction often requires thermal energy to proceed at an efficient rate. For instance, studies have shown that increasing the reaction temperature to 60°C can markedly improve the yields of N-alkylated 4- and 5-nitroimidazoles, with yields ranging from 66-85%.[1][2]
Q2: How does increasing the temperature affect the reaction time?
A2: Increasing the temperature has a significant impact on the reaction kinetics.[1][2] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. It is not uncommon for reaction times to be reduced from several hours to as little as one hour when the temperature is elevated.[1][2]
Q3: Can temperature influence which nitrogen on the imidazole ring gets alkylated?
A3: Absolutely. Temperature can be a determining factor in the regioselectivity of the alkylation, especially when there's a possibility of forming kinetic versus thermodynamic products. In the alkylation of 4(5)-nitro-1H-imidazoles in acidic media with reactive alkylating agents, lower temperatures (e.g., 75°C) tend to favor the formation of the 5-nitro isomers, which are the kinetic products.[3][4] Conversely, higher temperatures (e.g., 140°C) allow for equilibrium to be reached, favoring the formation of the more thermodynamically stable 4-nitro isomers.[3][4]
Q4: What is the interplay between temperature, solvent, and base in these reactions?
A4: Temperature, solvent, and base are interconnected variables that must be optimized collectively. For example, a combination of acetonitrile as the solvent and potassium carbonate (K2CO3) as the base at an elevated temperature of 60°C has been shown to provide good to excellent yields of N-alkylated nitroimidazoles.[1][2] The choice of a polar aprotic solvent like acetonitrile can facilitate the SN2 reaction, and a moderately strong base like K2CO3 is effective in deprotonating the imidazole nitrogen without causing significant side reactions.
Troubleshooting Guide: Low Reaction Yield
Encountering a low yield can be frustrating. This guide will walk you through a systematic approach to identify and resolve the issue.
Issue: The yield of my nitroimidazole alkylation is significantly lower than expected.
Below is a troubleshooting workflow to diagnose the potential cause of the low yield.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Troubleshooting Steps:
-
Verify Reaction Temperature: As established, room temperature often leads to low yields.[1][2] Ensure your reaction is heated appropriately. A good starting point for many nitroimidazole alkylations is 60°C.[1][2] If the reaction is still sluggish, a higher temperature may be required, but be mindful of potential side reactions.
-
Assess Purity of Starting Materials: Impurities in your nitroimidazole, alkylating agent, or solvent can significantly impact the reaction outcome. Ensure your starting materials are pure and that your solvent is anhydrous, as water can interfere with the reaction.
-
Evaluate the Base and Stoichiometry: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while one that is too weak will result in incomplete deprotonation of the imidazole. Potassium carbonate (K2CO3) is often a suitable choice.[1][2] Ensure you are using the correct stoichiometry of reactants.
-
Monitor Reaction Progress: An incomplete reaction is a common cause of low yield. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material has been consumed before proceeding with the work-up.
-
Review Work-up and Purification Procedures: Product can be lost during aqueous work-up if the product has some water solubility, or during purification if the incorrect chromatography conditions are used. Ensure your extraction and purification methods are optimized for your specific product.
Understanding Kinetic vs. Thermodynamic Control
The regioselectivity of nitroimidazole alkylation can sometimes be governed by whether the reaction is under kinetic or thermodynamic control. This is particularly relevant when the two possible N-alkylated isomers have different stabilities and rates of formation.
Caption: Relationship between reaction conditions and product outcome.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate.[5][6] This is because the reaction does not have enough energy or time to reach equilibrium. The major product will be the one with the lowest activation energy barrier for its formation.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium.[5][6] Under these conditions, the most stable product will be the major product, even if it is formed more slowly. The reversibility of the reaction or a mechanism for equilibration between products is necessary for thermodynamic control.[6]
Experimental Protocols
Below are representative protocols for the N-alkylation of nitroimidazoles, with a focus on temperature control.
Protocol 1: General Procedure for N-Alkylation of 4(5)-Nitroimidazole at Elevated Temperature
This protocol is adapted from procedures that have shown improved yields with heating.[1][2]
Materials:
-
4-Nitroimidazole or 5-nitroimidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4(5)-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography.
Data Summary: Effect of Temperature on Yield
The following table summarizes the significant improvement in yield when the reaction temperature is increased from room temperature to 60°C for the alkylation of 4- and 5-nitroimidazoles.
| Nitroimidazole | Temperature | Yield Range | Reference |
| 4-nitroimidazole | Room Temperature | Low | [1][2] |
| 4-nitroimidazole | 60°C | 66-85% | [1][2] |
| 5-nitroimidazole | 60°C | Good to Excellent (up to 96%) | [1][2] |
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Strategies to avoid isomer formation in 4-nitroimidazole synthesis
Technical Support Center: 4-Nitroimidazole Synthesis
A Guide to Overcoming Isomer Formation
Welcome to the Technical Support Center for 4-Nitroimidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively synthesizing 4-nitroimidazole while minimizing the formation of its isomer, 5-nitroimidazole. Here, we provide in-depth answers to common challenges, troubleshooting strategies, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 4-nitroimidazole so prone to isomer formation?
The primary challenge lies in the inherent chemical nature of the imidazole ring. Unsubstituted imidazole exists as a dynamic equilibrium of two equivalent tautomers.[1][2][3] When an electrophile, such as the nitronium ion (NO₂⁺), attacks the ring, it does not distinguish between the C4 and C5 positions, leading to a mixture of 4-nitroimidazole and 5-nitroimidazole. This tautomeric equilibrium makes achieving regioselectivity a significant hurdle in direct nitration approaches.[1][4]
Q2: I performed a direct nitration of imidazole and obtained a mixture of products. Is this expected?
Yes, this is a very common outcome. Direct nitration of imidazole using standard conditions, such as a mixture of nitric acid and sulfuric acid, typically yields a mixture of 4- and 5-nitroimidazoles.[5][6] The separation of these isomers is often difficult due to their similar physical properties, making this route less ideal for obtaining pure 4-nitroimidazole.
Q3: What is the most reliable strategy to selectively synthesize 4-nitroimidazole?
The most effective and widely adopted strategy is the "sulfonation-nitration-desulfonation" sequence. This method involves temporarily "blocking" the positions you don't want to nitrate with a sulfonyl group. The bulky sulfonic acid group directs the incoming nitro group to the desired position. Subsequently, the sulfonic acid group is removed to yield the final product. This multi-step process offers significantly higher regioselectivity compared to direct nitration.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My direct nitration yielded an inseparable mixture of 4- and 5-nitroimidazole isomers.
-
Root Cause Analysis: Direct nitration of the unprotected imidazole ring is inherently non-selective due to the rapid tautomerization that renders the C4 and C5 positions electronically similar.[1][4] Standard nitrating agents like mixed acid (HNO₃/H₂SO₄) are aggressive and do not offer sufficient control to favor one position over the other.[5][6]
-
Recommended Solution: The Sulfonation-Nitration-Desulfonation Pathway This is the industry-standard approach to achieving high regioselectivity for 4-nitroimidazole.
-
Step 1: Sulfonation: Imidazole is first treated with fuming sulfuric acid (oleum). This introduces sulfonic acid groups (SO₃H) onto the imidazole ring, creating imidazole-4,5-disulfonic acid. This step is crucial as it protects the C4 and C5 positions.
-
Step 2: Nitration: The sulfonated intermediate is then nitrated. The bulky and electron-withdrawing sulfonic acid groups deactivate the ring, but the nitration is forced under heating. The nitro group is directed to one of the available positions, which, after the subsequent step, will become the desired C4 position.
-
Step 3: Desulfonation (Hydrolysis): The nitro-sulfonated intermediate is heated in the presence of dilute acid. This selectively removes the sulfonic acid groups, leaving the nitro group intact and yielding 4-nitroimidazole with high purity.[7][8][9]
-
Issue 2: The yield of my sulfonation-nitration-desulfonation reaction is low.
-
Root Cause Analysis & Troubleshooting Steps:
-
Incomplete Sulfonation: Ensure you are using fuming sulfuric acid (oleum) and allowing sufficient reaction time. The reaction is often exothermic and requires careful temperature control.
-
Nitration Conditions are Too Mild/Harsh: The nitration of the deactivated, sulfonated ring requires elevated temperatures. However, excessively high temperatures can lead to decomposition and side product formation. A typical temperature range is 90-95°C.[10] The ratio of nitric acid to the sulfonated intermediate is also critical.[10]
-
Incomplete Desulfonation: The hydrolysis step requires sufficient heating in a dilute acid. If the reaction is not driven to completion, you may isolate a mixture of the desired product and sulfonated intermediates. Monitor the reaction progress using techniques like TLC or HPLC.
-
Product Isolation: 4-nitroimidazole has some solubility in water. Ensure that during workup and crystallization, you are minimizing product loss. Cooling the solution adequately and using minimal amounts of cold solvent for washing can improve recovery.
-
Issue 3: I am considering using a protecting group strategy. Which one is most effective?
-
Root Cause Analysis: An alternative to the sulfonation route is to use an N-protecting group. A protecting group is a temporary modification of a functional group to prevent it from reacting.[11] By protecting one of the ring nitrogens, you can break the tautomeric equivalence of C4 and C5, thereby influencing the regioselectivity of the nitration.
-
Recommended Solution: N-Alkylation or N-Acylation (with caveats) Introducing a substituent on one of the nitrogen atoms can favor the formation of one isomer over the other. For instance, in 1-methylimidazole, nitration can produce a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole.[5][6]
-
Challenge: This approach does not always guarantee complete selectivity and introduces two additional steps: protection and deprotection.[12][13] The choice of protecting group and the conditions for its removal must be compatible with the nitro group.
-
Verdict: While feasible, the N-protection strategy is often more complex and less regioselective than the sulfonation-nitration-desulfonation pathway for the specific synthesis of 4-nitroimidazole.
-
Data Summary: Reaction Conditions
For clarity, the following table summarizes typical conditions for the recommended synthesis route.
| Step | Reagents | Typical Temperature | Key Considerations |
| Sulfonation | Imidazole, Fuming H₂SO₄ (Oleum) | Controlled, often below 50°C initially[14] | Highly exothermic reaction. |
| Nitration | Sulfonated Intermediate, HNO₃/H₂SO₄ | 90-95°C[10] | Requires heating to overcome deactivation by SO₃H groups. |
| Desulfonation | Nitro-sulfonated intermediate, Dilute H₂SO₄ | Reflux / Heating | Drives off SO₂/SO₃ gas; ensure adequate ventilation. |
Visual Workflow and Decision Guide
To assist in troubleshooting and experimental design, the following diagram outlines the logical workflow for synthesizing 4-nitroimidazole with high purity.
Caption: Decision workflow for 4-nitroimidazole synthesis.
Detailed Experimental Protocol: Sulfonation-Nitration-Desulfonation
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Step 1: Sulfonation of Imidazole
-
In a flask equipped with a stirrer and cooling bath, carefully add imidazole to fuming sulfuric acid (20% SO₃) while maintaining the temperature below 50°C.[14]
-
Once the addition is complete, slowly heat the mixture to approximately 150°C and hold for 2-3 hours.
-
Cool the reaction mixture to room temperature. The resulting product is the imidazole disulfonic acid intermediate.
Step 2: Nitration
-
To the cooled sulfonation mixture, slowly and carefully add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 5-6 hours.[10]
-
Cool the mixture and carefully pour it over crushed ice.
Step 3: Desulfonation (Hydrolysis)
-
The precipitated solid from the previous step is filtered and washed.
-
Resuspend the solid in dilute sulfuric acid.
-
Heat the suspension to reflux for several hours until the evolution of gas (SO₂) ceases.
-
Cool the reaction mixture. The 4-nitroimidazole will precipitate.
-
Filter the product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) can be performed for further purification.
References
- 1. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
- 4. publications.cnr.it [publications.cnr.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. US3631060A - Process for treating 4(5)-nitroimidazoles - Google Patents [patents.google.com]
Ensuring complete methanolysis in carboxylate ester synthesis
A Guide to Ensuring Complete Conversion for Researchers and Drug Development Professionals
Welcome to the technical support center for carboxylate ester synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for achieving complete and efficient methanolysis. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs): The Fundamentals of Methanolysis
This section addresses foundational questions regarding the mechanisms and core components of methanolysis reactions.
Q1: What is the fundamental mechanism of acid-catalyzed methanolysis?
In acid-catalyzed methanolysis, a strong acid catalyst protonates the carbonyl oxygen of the ester.[1][2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like methanol.[1] The reaction proceeds through a tetrahedral intermediate.[2][3] Subsequently, a proton transfer occurs to make the original alkoxy group a better leaving group (an alcohol), which is then eliminated to reform the carbonyl.[1] Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the desired methyl ester.[1]
Caption: Acid-Catalyzed Methanolysis Mechanism.
Q2: How does the base-catalyzed mechanism differ?
Base-catalyzed transesterification, often used in biodiesel production, operates via a different pathway.[4] A strong base (e.g., NaOH, KOH, or sodium methoxide) deprotonates the methanol to form a highly nucleophilic methoxide ion (CH₃O⁻).[4][5] This potent nucleophile directly attacks the ester's carbonyl carbon, forming a tetrahedral intermediate without prior activation of the ester.[5][6] This intermediate then collapses, expelling the original alkoxide (RO⁻) as the leaving group to yield the new methyl ester. The expelled alkoxide is subsequently protonated by the solvent or during work-up.[7]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Base Catalyzed TransesterificationSRSINTL [srsintl.com]
- 5. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Nitroimidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted nitroimidazoles. As a Senior Application Scientist, I've designed this resource to provide you with in-depth technical guidance and troubleshooting strategies for the common challenges encountered in this area of synthetic chemistry. This guide moves beyond simple protocols to explain the underlying principles of the reactions, helping you to make informed decisions in your experimental design and effectively troubleshoot any issues that may arise.
Section 1: Navigating the Complexities of N-Alkylation: Regioselectivity Control
One of the most frequent challenges in the synthesis of substituted nitroimidazoles is controlling the regioselectivity of N-alkylation. The imidazole ring, being an ambident nucleophile, can be alkylated at either of the two nitrogen atoms, often leading to a mixture of regioisomers. This section provides a troubleshooting guide to help you steer the reaction towards your desired product.
FAQ 1: My N-alkylation of 4(5)-nitroimidazole is producing a mixture of regioisomers. How can I favor the formation of the N-1 substituted product?
Underlying Principle: The regiochemical outcome of N-alkylation is a delicate balance of steric hindrance, electronic effects, and reaction conditions. When 4(5)-nitroimidazole is deprotonated, the resulting anion has delocalized charge across both nitrogens, making both susceptible to electrophilic attack.
Troubleshooting Workflow:
Decision-making flowchart for controlling N-alkylation regioselectivity.
Detailed Troubleshooting Steps:
-
Steric Hindrance: The size of both the substituent on the imidazole ring and the incoming alkylating agent plays a crucial role. To favor the less sterically hindered nitrogen, consider using a bulkier alkylating agent.[1]
-
Electronic Effects: An electron-withdrawing group, such as the nitro group, at the 4- or 5-position will decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the regioselectivity. For instance, in the alkylation of 4-nitroimidazole, using acetonitrile as a solvent with K2CO3 as the base has been shown to favor the N-1 alkylated product.[2][3]
-
Base: The strength and nature of the base are critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is commonly used to deprotonate the imidazole, forming the anion. Weaker bases like potassium carbonate (K2CO3) can also be effective and may offer different selectivity profiles.[2][3]
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, potentially leading to a higher ratio of one regioisomer. Conversely, heating can favor the thermodynamically more stable product. A study on the alkylation of 4- and 5-nitroimidazoles found that heating to 60°C in acetonitrile with K2CO3 significantly improved yields.[2][3]
-
Protocol for Regioselective N-1 Alkylation of 4-Nitroimidazole: [3]
-
To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (2 equivalents) dropwise.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
Upon completion, evaporate the solvent.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.
-
Purify the product by column chromatography.
Section 2: Overcoming Hurdles in Nitro Group Reduction
The reduction of the nitro group to an amine is a key transformation in the synthesis of many biologically active nitroimidazole derivatives. However, this step can be fraught with challenges, including incomplete reactions and lack of chemoselectivity.
FAQ 2: My reduction of the nitro group is incomplete or has failed completely. What are the likely causes and how can I fix it?
Underlying Principle: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). The success of the reduction depends on the activity of the reducing agent and its ability to drive the reaction to the final amine product.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Catalyst/Reagent | Catalysts like Pd/C can be poisoned by sulfur-containing compounds or lose activity over time. Metal powders (Fe, Sn, Zn) can oxidize on the surface. | Use a fresh batch of catalyst or reagent. For metals, activation with dilute acid may be necessary. Increase catalyst loading. |
| Poor Solubility | The nitroimidazole starting material may not be sufficiently soluble in the reaction solvent, limiting its contact with the reducing agent. | Choose a solvent in which the starting material is more soluble. A co-solvent system (e.g., ethanol/water) can be effective. For catalytic hydrogenations, protic co-solvents often enhance the reaction rate. |
| Insufficient Reducing Power | The chosen reducing agent may not be strong enough to reduce the nitro group under the current conditions, especially if the ring is electron-rich. | Switch to a more potent reducing system. For example, if Fe/NH4Cl fails, consider SnCl2/HCl or catalytic hydrogenation at higher pressure. |
| Formation of Stable Intermediates | Intermediates like azoxy or azo compounds can sometimes be formed, and their reduction to the amine may be slow under the reaction conditions. | Ensure a sufficient excess of the reducing agent is used. Adjusting the pH can also influence the reduction of these intermediates. |
Comparative Overview of Common Reducing Agents:
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Catalytic Hydrogenation (H₂, Pd/C, Pt/C, Raney Ni) | Clean reaction with water as the only byproduct. High yields are often achievable. | Can reduce other functional groups (e.g., alkenes, alkynes, some carbonyls). Requires specialized equipment for handling hydrogen gas. | H₂ (balloon or Parr apparatus), Pd/C (5-10 mol%), solvent (e.g., ethanol, methanol, ethyl acetate), room temperature. |
| Fe / NH₄Cl or Fe / Acetic Acid | Inexpensive and effective for many substrates. Generally chemoselective for the nitro group. | Can be messy to work up. Requires stoichiometric amounts of iron. | Fe powder (excess), NH₄Cl or acetic acid, solvent (e.g., ethanol/water), reflux. |
| SnCl₂·2H₂O / HCl | A strong reducing agent, effective for stubborn nitro groups. | Can be acidic and may not be suitable for acid-sensitive substrates. Workup can be tedious due to the formation of tin salts. | SnCl₂·2H₂O (excess), concentrated HCl, solvent (e.g., ethanol), reflux. |
| Sodium Dithionite (Na₂S₂O₄) | Mild reducing agent, often used for chemoselective reductions in the presence of other sensitive functional groups. | Can be unstable and may require an inert atmosphere. | Na₂S₂O₄ (excess), solvent (e.g., water/methanol), often with a base like NaHCO₃. |
Section 3: Purification Strategies for Substituted Nitroimidazoles
The purification of substituted nitroimidazoles can be challenging due to their polarity and the potential for co-eluting regioisomers. This section provides guidance on overcoming common purification hurdles.
FAQ 3: I have a mixture of N-1 and N-3 alkylated nitroimidazoles that are difficult to separate by standard column chromatography. What are my options?
Underlying Principle: Regioisomers often have very similar polarities, making their separation by traditional normal-phase chromatography challenging. Exploiting subtle differences in their properties or using alternative chromatographic techniques is often necessary.
Troubleshooting and Alternative Strategies:
-
Optimize Normal-Phase Chromatography:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane) is a good starting point. Adding a small amount of a highly polar solvent like methanol can sometimes improve separation.
-
Gradient Elution: A shallow gradient can help to resolve closely eluting compounds.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds. It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water or methanol). This can provide a different selectivity compared to normal-phase chromatography.[4]
-
Reversed-Phase Chromatography with Additives: While nitroimidazoles are often too polar for good retention on standard C18 columns, using a mobile phase with a suitable buffer or ion-pairing agent can sometimes achieve separation.
-
Fractional Crystallization: If the regioisomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This involves carefully dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, hoping that one isomer crystallizes out preferentially.
FAQ 4: My nitroimidazole derivative "oils out" during recrystallization. How can I induce crystallization?
Underlying Principle: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated or cools too quickly.
Troubleshooting Protocol for "Oiling Out": [5][6]
-
Re-dissolve and Slow Cooling: Gently heat the solution to re-dissolve the oil. Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.
-
Adjust Solvent System:
-
Add more of the "good" solvent: The solution may be too supersaturated. Add a small amount of the hot solvent to the mixture to decrease the concentration.
-
Use a co-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
-
Scratching and Seeding:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Lower the Crystallization Temperature: If possible, try cooling the solution in a refrigerator or freezer after it has slowly cooled to room temperature.
Section 4: Characterization of Substituted Nitroimidazoles
Correctly identifying the structure of your synthesized nitroimidazole derivatives, especially in the case of regioisomers, is crucial. This section provides insights into using NMR and Mass Spectrometry for this purpose.
FAQ 5: How can I use NMR spectroscopy to distinguish between N-1 and N-3 alkylated nitroimidazole regioisomers?
Underlying Principle: The chemical environment of the protons and carbons in the imidazole ring is different for the N-1 and N-3 regioisomers, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra.
Key NMR Observables for Regioisomer Differentiation:
-
¹H NMR: The chemical shifts of the imidazole ring protons are sensitive to the position of the alkyl group. The proton on the carbon between the two nitrogens (C2-H) is often a sharp singlet and its chemical shift can be indicative of the substitution pattern. The other ring protons will also show different chemical shifts and coupling patterns depending on the isomer.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons are also highly informative. The carbon atom attached to the alkyl group (C-N-R) will have a different chemical shift compared to the corresponding carbon in the other isomer. A comparative study of the ¹³C NMR data of 5-nitroimidazole and its derivatives showed that the chemical shifts of C4 and C5 are sensitive to the nature of the alkylating agent.[2][3]
-
2D NMR (HSQC, HMBC): Two-dimensional NMR techniques can be invaluable for unambiguously assigning the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, helping to assign the signals for each CH group in the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing the correlation between the protons of the alkyl group and the carbons of the imidazole ring, you can definitively determine the point of attachment.
-
Example of ¹³C NMR Chemical Shift Differences:
In a study on the alkylation of 2-methyl-5-nitroimidazole, the regioselectivity was determined to favor N-3 alkylation due to the steric effect of the nitro group. The ¹³C NMR chemical shifts of the ring carbons were instrumental in confirming the structures of the products.[2][3] Similarly, for 4-nitroimidazole, alkylation is favored at the N-1 position, and this can be confirmed by analyzing the ¹³C NMR chemical shifts.[2][3]
FAQ 6: What are the characteristic fragmentation patterns of substituted nitroimidazoles in mass spectrometry?
Underlying Principle: The fragmentation of nitroimidazoles in a mass spectrometer is influenced by the position of the nitro group and the nature of the substituents. Common fragmentation pathways involve the loss of the nitro group (as NO₂), the substituent on the nitrogen, and cleavage of the imidazole ring.
Typical Fragmentation Patterns:
-
Loss of NO₂: A prominent fragment corresponding to the loss of the nitro group (46 Da) is often observed.
-
Loss of the N-Alkyl Side Chain: Cleavage of the bond between the nitrogen of the imidazole ring and the alkyl substituent is a common fragmentation pathway.
-
Ring Cleavage: The imidazole ring itself can fragment, leading to a variety of smaller ions.
-
Effect of Methylation: A study on the fragmentation of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole showed that methylation significantly alters the fragmentation pattern, particularly affecting the charge distribution between the fragments.[7]
By carefully analyzing the fragmentation pattern, you can gain valuable information about the structure of your synthesized compound and confirm the presence of the desired substituents.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Nitroimidazole Derivatives
Welcome to the Technical Support Center for Nitroimidazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of nitroimidazole derivatives, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of these reactions, ensuring safety, optimizing yields, and achieving desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing nitroimidazoles, and what are the key parameters?
A1: The most common method for synthesizing nitroimidazole derivatives is through the electrophilic nitration of an imidazole ring.[1][2] This reaction typically involves treating the imidazole substrate with a strong nitrating agent. The success of the synthesis hinges on the careful control of several key parameters:
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most traditional and powerful system.[1][2] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Other agents like fuming nitric acid or nitronium salts may also be used depending on the substrate's reactivity.[3]
-
Reaction Temperature: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[4][5] Temperature influences both the reaction rate and the selectivity. Low temperatures (e.g., 0-10 °C) are often required during the addition of reagents to prevent runaway reactions and minimize the formation of byproducts. Subsequent heating may be necessary to drive the reaction to completion.[2][6]
-
Reaction Time: The optimal reaction time depends on the substrate's reactivity and the temperature. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and avoid product degradation or the formation of dinitro byproducts.[7]
-
Substrate Reactivity: The electronic nature of substituents already present on the imidazole ring significantly impacts the reaction. Electron-donating groups activate the ring, making nitration easier, while electron-withdrawing groups deactivate it, requiring harsher conditions.
Q2: Why is achieving regioselectivity (e.g., 4-nitro vs. 5-nitro) a major challenge in imidazole nitration?
A2: Regioselectivity is a significant hurdle due to the inherent chemical nature of the imidazole ring. The two main factors are:
-
Tautomerism: The imidazole ring exists as two rapidly interconverting tautomers where the proton on the nitrogen atom can reside on either nitrogen. This means that positions C4 and C5 are often chemically equivalent, leading to the formation of a mixture of 4-nitro and 5-nitro isomers.[2]
-
Steric and Electronic Effects: The substituents on the ring direct the position of nitration. For instance, a bulky group at the C2 position will sterically hinder nitration at the adjacent nitrogen (N1) and may favor substitution at the C4 or C5 position.[8] The electronic properties of the substituents also play a crucial role in determining which carbon atom is most susceptible to electrophilic attack.
Controlling regioselectivity often involves strategic use of protecting groups on one of the ring nitrogens or carefully manipulating reaction conditions like temperature, as the thermodynamic stability of the isomers can vary.[9][10]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Yield of the Desired Nitroimidazole Product
This is one of the most common issues. The cause can often be traced back to reaction conditions or substrate deactivation.
Explanation: The imidazole ring can be deactivated by existing electron-withdrawing groups or by protonation under highly acidic conditions. If the nitrating agent is not strong enough to overcome this deactivation, the reaction will not proceed.
Solution:
-
Verify Nitrating Mixture: Ensure you are using a sufficiently strong nitrating system. For most applications, a freshly prepared mixture of concentrated H₂SO₄ and HNO₃ is effective. The ratio of the acids is important; a higher proportion of sulfuric acid increases the concentration of the nitronium ion.[6][11]
-
Control Temperature: While initial addition should be cold to ensure safety, the reaction itself may require heating to proceed.[2] Experiment with gradually increasing the temperature (e.g., from room temperature to 50-95 °C) while carefully monitoring the reaction.[6]
Table 1: Common Nitrating Systems and Typical Conditions
| Nitrating System | Typical Ratio (v/v) | Temperature Range | Application Notes |
| Conc. HNO₃ / Conc. H₂SO₄ | 1:1 to 1:3 | 0 °C (addition), then 25-100 °C | Standard, powerful agent for most imidazoles.[2] |
| Fuming HNO₃ / Conc. H₂SO₄ | 1:1 | 0 °C (addition), then 90-115 °C | For highly deactivated or sterically hindered imidazoles.[6] |
| KNO₃ / TFAA | 1:1 (molar) | 0-4 °C | Milder, non-acidic conditions for sensitive substrates.[12] |
Explanation: Nitroimidazoles can be unstable under harsh reaction conditions. Prolonged exposure to high temperatures or highly concentrated acids can lead to decomposition or the formation of oxidized byproducts, thereby reducing the yield of the desired product.[11]
Solution:
-
Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS.[7][13] Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Controlled Work-up: After the reaction is complete, pour the mixture carefully onto crushed ice.[2] This dissipates heat and dilutes the acid, minimizing further reactions during work-up. Neutralize the solution slowly with a base like sodium bicarbonate or sodium hydroxide while cooling in an ice bath.
Problem 2: Poor Regioselectivity - Mixture of Isomers Obtained
Obtaining a mixture of 4-nitro and 5-nitro isomers complicates purification and reduces the yield of the target compound.
Caption: Troubleshooting logic for poor regioselectivity.
Solution Details:
-
Temperature Control: For some substrates, reaction temperature can be a powerful tool to control the isomer ratio. Alkylation of 4(5)-nitroimidazoles has shown that lower temperatures can favor the 5-nitro isomer, while higher temperatures yield more of the thermodynamically stable 4-nitro isomer.[9] This principle may be applicable to the nitration step as well.
-
Strategic N-Alkylation: If direct nitration gives a mixture, consider an alternative route. Alkylating the imidazole at the N1 position first can lock the tautomeric form. Subsequent nitration will then occur at a specific position (C4 or C5) depending on the directing effects of the N1-substituent. The alkyl group can then be removed if necessary. Studies show that alkylation of 4-nitroimidazole favors the N1 position.[10]
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure nitroimidazole derivative can be challenging.
Explanation: Residual sulfuric or nitric acid can make extraction difficult and interfere with chromatographic purification.
Solution: Detailed Work-up Protocol
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This should be done in a fume hood.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) portion-wise until the pH is neutral (pH ~7). This process is highly exothermic and will release CO₂ gas; perform it slowly in a large beaker with cooling in an ice bath to prevent frothing over.
-
Extraction: Extract the neutralized aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the product's solubility.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Explanation: 4-nitro and 5-nitro isomers often have very similar polarities, making their separation by standard column chromatography challenging.
Solution: Chromatographic Optimization
-
TLC Analysis: Use TLC to find a solvent system that provides the best possible separation between the isomers. Test various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[7]
-
Column Chromatography: If separation is poor, use a high-performance flash chromatography system with fine-grade silica gel. A long column and a slow, shallow gradient of the eluting solvent can significantly improve resolution.
-
Alternative Techniques: If isomers are inseparable, consider derivatization of the mixture to change the physical properties, followed by separation and removal of the derivatizing group. Recrystallization may also be an option if one isomer is significantly less soluble in a particular solvent system.
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous. A thorough understanding of the risks and adherence to strict safety protocols are non-negotiable.[5]
Core Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin, eyes, or respiratory tissues.[4][14][15]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents can lead to a rapid temperature increase (thermal runaway), causing violent boiling, pressure buildup, and potential explosion.[4][5]
-
Toxicity: Fumes from nitric acid and nitrogen dioxide gas produced during the reaction are highly toxic upon inhalation.[4]
-
Oxidizing Properties: Nitric acid is a strong oxidizer and can react violently or cause fires if it comes into contact with organic materials, reducing agents, or metals.[15][16]
Caption: Essential safety workflow for nitration reactions.
In Case of Emergency:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Remove contaminated clothing. Seek immediate medical attention.[14][15]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station. Hold eyelids open. Seek immediate medical attention.[14][15]
-
Spill: For small spills, absorb the acid with an inert, non-combustible material like sand or vermiculite. Neutralize the area with a dilute solution of sodium carbonate.[16] For large spills, evacuate the area and contact your institution's emergency response team.
References
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects | Semantic Scholar [semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
- 13. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. ehs.com [ehs.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Validation & Comparative
1H-NMR and EI-HRMS analysis to confirm Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate structure
In the rigorous field of drug development and chemical research, the unequivocal structural confirmation of synthesized molecules is a critical prerequisite for advancing to further stages of investigation. This guide presents a detailed, in-depth comparison of two powerful analytical techniques, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Electron Ionization-High Resolution Mass Spectrometry (EI-HRMS), for the structural elucidation of this compound. This nitroimidazole derivative is of particular interest due to the broad therapeutic applications of this chemical class.
This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for experimental choices. This approach ensures a robust and self-validating methodology, fostering a deeper understanding of the data and bolstering confidence in the final structural assignment.
The Synergy of ¹H-NMR and EI-HRMS in Structural Analysis
The selection of ¹H-NMR and EI-HRMS is a strategic decision based on their complementary analytical strengths. ¹H-NMR spectroscopy provides an intricate map of the proton environments within a molecule, revealing connectivity and stereochemical relationships.[1][2][3][4] In contrast, EI-HRMS delivers a precise mass measurement of the parent molecule, enabling the determination of its elemental composition.[5] Furthermore, the fragmentation patterns generated during EI-HRMS offer a unique molecular fingerprint that corroborates the proposed structure.
Analytical Workflow Diagram
Caption: A streamlined workflow for the structural confirmation of synthesized organic compounds.
Part 1: ¹H-NMR Spectroscopy - Deciphering the Proton Landscape
¹H-NMR spectroscopy is a cornerstone of organic chemistry, leveraging the magnetic properties of proton nuclei to provide detailed structural information. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are influenced by their local chemical environment.
Experimental Protocol: ¹H-NMR Data Acquisition
-
Sample Preparation: A pure sample is essential for unambiguous spectral interpretation. Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard, providing a reference signal at 0 ppm.[2]
-
Instrumental Setup: The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. The instrument is carefully tuned and shimmed to optimize the magnetic field homogeneity, leading to sharp and well-resolved signals.
-
Acquisition Parameters: Standard acquisition parameters are employed, including a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay to ensure accurate signal integration.
Data Interpretation and Comparison
The ¹H-NMR spectrum of this compound is expected to show three distinct singlet signals. The simplicity of the spectrum, with a lack of complex splitting patterns, is a key diagnostic feature.
Table 1: Comparison of Predicted and Experimental ¹H-NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[6] | Multiplicity | Integration | Rationale for Chemical Shift |
| Imidazole C5-H | ~8.0 | 7.84 | Singlet | 1H | The potent electron-withdrawing nature of the adjacent nitro group causes significant deshielding of this proton, shifting its resonance downfield. |
| N-CH₃ | ~4.1 | 4.18 | Singlet | 3H | The methyl group attached to the nitrogen atom of the imidazole ring experiences deshielding, resulting in a downfield shift. |
| O-CH₃ | ~3.9 | 3.93 | Singlet | 3H | The methyl group of the ester functionality is also deshielded by the electronegative oxygen atom. |
The experimental data aligns remarkably well with the predicted values, providing strong evidence for the proposed structure. The observed singlets confirm the absence of adjacent protons, and the 1:3:3 integration ratio is consistent with the number of protons in each unique chemical environment.
Part 2: EI-HRMS - Pinpointing the Elemental Composition and Fragmentation
Electron Ionization-High Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence.[5] The high-energy ionization process also induces fragmentation, which can provide valuable structural insights.[7]
Experimental Protocol: EI-HRMS Data Acquisition
-
Sample Introduction: A small quantity of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (usually 70 eV), which ejects an electron to form a molecular ion (M⁺•).[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer.
Data Interpretation and Comparison
The primary output of HRMS is the accurate mass of the molecular ion. This allows for a direct comparison with the calculated exact mass for the proposed molecular formula.
Table 2: Comparison of Calculated and Experimental EI-HRMS Data for this compound (C₆H₇N₃O₄)
| Ion | Calculated Exact Mass (m/z) | Experimental m/z[6] | Mass Error (ppm) |
| [M]⁺• | 185.0436 | 185.0476 | 21.6 |
While the reported experimental mass error is slightly higher than the ideal <5 ppm, it is still within an acceptable range for many instruments and provides strong evidence for the assigned molecular formula.
Fragmentation Analysis
The fragmentation pattern in EI-MS serves as a structural fingerprint. Key fragments expected from the title compound would arise from the loss of the nitro group (-NO₂) or the ester functionality.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Conclusive Structural Verification
The convergence of data from both ¹H-NMR and EI-HRMS provides a compelling and definitive confirmation of the structure of this compound. The ¹H-NMR spectrum precisely maps the proton framework, while the EI-HRMS establishes the correct elemental composition and provides corroborating fragmentation evidence. This dual-faceted analytical approach exemplifies a best-practice methodology for structural elucidation in modern chemical and pharmaceutical research.
References
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. jchps.com [jchps.com]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 169770-25-6 [chemicalbook.com]
- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of the Biological Activity of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate and Metronidazole
In the landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone, with metronidazole being a prominent and widely used therapeutic agent. However, the emergence of drug-resistant strains necessitates a continuous search for novel and more effective antimicrobial agents. This guide provides a detailed comparative analysis of the biological activity of a newer nitroimidazole derivative, Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, and the established drug, metronidazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antimicrobial spectra, and cytotoxic profiles, supported by available experimental data.
Introduction to the Compounds
Metronidazole , a 5-nitroimidazole, has been a mainstay in the treatment of infections caused by anaerobic bacteria and protozoa for decades.[1] Its efficacy is well-documented against a broad spectrum of anaerobic pathogens.
This compound is a newer synthetic nitroimidazole derivative. As a 4-nitroimidazole, its structural differences from metronidazole suggest the potential for a varied biological activity profile. While comprehensive data for this specific compound is still emerging, initial investigations into its antimicrobial properties have been reported.[2]
Mechanism of Action: A Tale of Two Isomers
The biological activity of nitroimidazoles is contingent upon the reduction of their nitro group within the target organism. This process leads to the formation of cytotoxic reactive nitrogen species that induce cellular damage.
Metronidazole (a 5-nitroimidazole) is a prodrug that requires reductive activation by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is prevalent in anaerobic organisms.[2] This reduction generates a short-lived nitroso free radical that interacts with and disrupts the helical structure of DNA, leading to strand breakage and ultimately cell death.[3][4] This selective activation in anaerobic environments is the basis for its targeted spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stringent evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a key building block in the synthesis of novel therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the pharmacological properties of the final compound. This guide provides a comprehensive comparison of various spectroscopic techniques for the purity assessment of this nitroimidazole derivative, offering insights into their respective strengths and limitations, supported by experimental data and protocols.
The Criticality of Purity in Nitroimidazole Synthesis
This compound is synthesized from 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone and methanol.[1] Potential impurities can arise from unreacted starting materials, by-products of the reaction, or degradation products. The presence of these impurities can have cascading effects, leading to the formation of unintended side products in multi-step syntheses and complicating the purification of the final API. Therefore, robust analytical methods are imperative to ensure the quality and consistency of this critical intermediate.
A Comparative Overview of Spectroscopic Techniques
The choice of an analytical technique for purity assessment is a balance of sensitivity, specificity, speed, and the nature of the potential impurities. Here, we compare four commonly employed spectroscopic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High resolution, excellent for quantifying known impurities, widely available. | Requires chromophoric impurities, may not detect co-eluting species. | LOD: ~0.01%[2] LOQ: ~0.05%[2] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Universal detector for soluble compounds, no reference standard needed for quantification, provides structural information. | Lower sensitivity compared to chromatographic methods, can be complex for overlapping signals. | LOQ: ~0.1% |
| LC-MS | Chromatographic separation coupled with mass-based detection. | High sensitivity and specificity, provides molecular weight information, excellent for identifying unknown impurities. | Can exhibit matrix effects, quantification can be more complex than HPLC-UV. | LOD: 0.02–0.07 µg/kg[3] LOQ: 0.05–0.2 µg/kg[3] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, provides functional group information, good for identifying gross impurities. | Not suitable for quantifying low-level impurities, complex mixtures can be difficult to analyze. | Not typically used for quantification of low-level impurities. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control for its robustness and quantitative accuracy. For this compound, a reversed-phase method is typically employed.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar nitroimidazole compound and separating it from both more polar and less polar impurities.
-
Mobile Phase Gradient: A gradient of a weak acid in water and an organic solvent like acetonitrile allows for the effective elution of a range of compounds with varying polarities, ensuring that both early and late-eluting impurities are captured.
-
UV Detection: The nitroimidazole core and the carboxylate group are chromophores, making UV detection a suitable and sensitive method for this compound and many of its potential impurities.
Experimental Protocol: HPLC-UV for Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm, based on the UV absorbance maximum of similar nitroimidazole compounds.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification.
-
Relaxation Delay (d1): A sufficiently long relaxation delay ensures that all protons have fully relaxed between scans, which is essential for accurate integration and quantification.
-
Choice of Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is required.
Experimental Protocol: qNMR for Purity Assessment
-
Instrumentation: 400 MHz NMR Spectrometer or higher.
-
Internal Standard: Certified maleic acid or another suitable standard with known purity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d6 in a volumetric flask.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for identifying and quantifying trace-level impurities.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like nitroimidazoles, typically yielding the protonated molecular ion [M+H]+.[5]
-
Tandem Mass Spectrometry (MS/MS): For confirmation, MS/MS can be used to fragment the parent ion and generate a characteristic fragmentation pattern, providing a high degree of confidence in impurity identification.
Experimental Protocol: LC-MS for Impurity Profiling
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Extract ion chromatograms for the expected molecular weight of the target compound (C6H7N3O4, m/z 185.04) and potential impurities.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not ideal for quantification of minor components, it is excellent for confirming the identity of the main compound and detecting significant structural changes or the presence of major impurities with distinct functional groups.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a convenient sampling technique that requires minimal sample preparation.
Experimental Protocol: FTIR for Identity Confirmation
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Look for characteristic peaks such as:
-
~1720 cm-1 (C=O stretch of the ester)
-
~1540 and ~1350 cm-1 (asymmetric and symmetric NO2 stretch)
-
~3100-3000 cm-1 (C-H stretch of the imidazole ring)
-
~1200-1000 cm-1 (C-O stretch of the ester)
-
Conclusion: An Integrated Approach to Purity Assessment
No single spectroscopic technique is universally superior for the purity assessment of this compound. An integrated approach, leveraging the strengths of each method, provides the most comprehensive and reliable purity profile. HPLC-UV offers robust quantification of known impurities, while qNMR provides an absolute measure of purity without the need for a specific reference standard. LC-MS is unparalleled in its ability to detect and identify unknown impurities at trace levels. Finally, FTIR serves as a rapid and effective tool for identity confirmation. For researchers, scientists, and drug development professionals, a judicious selection and combination of these techniques are paramount to ensuring the quality and integrity of this vital chemical intermediate.
References
- 1. This compound | 169770-25-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Methyl and Ethyl 1-Methyl-4-Nitro-1H-Imidazole-2-Carboxylate: A Guide for Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate and its ethyl analogue, Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. As derivatives of the potent nitroimidazole scaffold, these compounds are of significant interest in medicinal chemistry. This document synthesizes available data on their physicochemical properties, synthetic methodologies, and potential biological activities, contextualized within the broader understanding of the nitroimidazole class. We present a side-by-side examination to assist researchers in selecting the appropriate molecule for specific therapeutic and experimental objectives, highlighting the subtle yet critical differences imparted by the methyl versus ethyl ester moiety.
Introduction: The Nitroimidazole Scaffold
The imidazole ring is a foundational structure in medicinal chemistry, present in numerous natural products and therapeutic agents.[1][2] When substituted with a nitro group, the resulting nitroimidazole scaffold gives rise to a class of compounds with potent activity against anaerobic bacteria and protozoa.[3] The mechanism of action for these drugs is contingent upon the reductive activation of the nitro group within the target organism, a process that generates reactive nitrogen species that induce cytotoxic effects, primarily through DNA damage.[4]
This guide focuses on two closely related derivatives: this compound (Methyl Ester) and Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (Ethyl Ester). While differing by only a single methylene group, this variation can significantly influence key drug-like properties, including lipophilicity, metabolic stability, and cell permeability. Understanding these differences is crucial for rational drug design and development.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical characteristics of a compound dictate its behavior in biological systems. The addition of an ethyl group in place of a methyl group increases the molecular weight and is predicted to alter properties like boiling point and density.
| Property | This compound | Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate |
| CAS Number | 169770-25-6[5] | 109012-23-9[6] |
| Molecular Formula | C₆H₇N₃O₄[5][7] | C₇H₉N₃O₄[6] |
| Molecular Weight | 185.14 g/mol [7] | 199.16 g/mol [6][8] |
| Physical Form | Not specified (likely solid) | White to Off-White Solid[8] |
| Melting Point | 157-158 °C[7] | 128-130 °C[8] |
| Boiling Point | 345.0 °C (Predicted)[7] | 350.7 °C[6] |
| Density | 1.49 g/cm³ (Predicted)[7] | 1.42 g/cm³[6][8] |
| Solubility | Not specified | Slightly soluble in Chloroform, DMSO, Methanol[8] |
Synthesis and Reactivity
The synthetic routes reported for the methyl and ethyl esters are notably different, which may influence a researcher's choice based on available starting materials, reaction conditions, and desired yield.
-
Methyl Ester Synthesis: The methyl ester is synthesized via a high-yield methanolysis reaction. The starting material, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone, is treated with methanol, and the reaction is driven to completion with a small amount of sodium hydride. This method is efficient, affording the product in a 94% yield.[5]
-
Ethyl Ester Synthesis: The ethyl ester is prepared through the nitration of its parent compound, ethyl 1-methylimidazole-2-carboxylate. This reaction requires harsh conditions, utilizing a mixture of concentrated sulfuric acid and 90% nitric acid. The reported yield for this multi-step process is 45%.[8]
The choice of synthesis depends on the accessibility of the precursors. The nitration route for the ethyl ester is a more direct functionalization of a simpler imidazole, whereas the synthesis of the methyl ester relies on a more complex, pre-functionalized starting material.
Biological Activity and Potential Applications
While specific comparative biological data for these two esters are not available from the provided literature, we can infer their potential activities and liabilities based on the well-established pharmacology of the nitroimidazole class.
Mechanism of Action
The biological activity of nitroimidazoles is dependent on the reductive activation of the nitro group to form radical anions and other reactive species that damage cellular macromolecules, including DNA.[4] This reduction is efficiently carried out by enzymes present in anaerobic organisms, conferring selective toxicity.[3][4]
Spectrum of Activity
Nitroimidazoles are effective against:
-
Anaerobic Bacteria: They are among the most active agents against Bacteroides fragilis.[3]
-
Protozoal Parasites: Various derivatives show activity against Trypanosoma cruzi, Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[9][10]
-
Antitubercular Agents: Newer generation nitroimidazoles are being developed as potent drugs against Mycobacterium tuberculosis.[11][12]
-
Hypoxic Cell Radiosensitizers: The nitro group's electron-affinic nature allows these compounds to "mimic" oxygen in sensitizing hypoxic tumor cells to radiation, an area of active cancer research.[13][14]
Toxicity and Drug Development Concerns
A significant hurdle in the development of nitroimidazoles is the concern over toxicity, including mutagenicity and genotoxicity, which has been linked to the nitro group.[9][15] However, research indicates that the overall toxicity profile is significantly influenced by the other substituents on the imidazole ring, and not all nitroimidazoles are genotoxic.[9] Neurotoxicity has also been observed with prolonged, high-dose use of some nitroimidazoles like metronidazole.[16]
Experimental Protocols
The following protocols are based on published synthetic procedures.
Protocol 1: Synthesis of this compound[5]
-
Reaction Setup: Add methanol (40 mL) to a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.
-
Initiation: Heat the mixture to 40 °C and stir for 10 minutes.
-
Catalysis: Add a small amount of sodium hydride (100 mg) to the reaction mixture to ensure complete methanolysis.
-
Reaction: Continue stirring at 40 °C for 2 hours.
-
Workup: After the reaction is complete, filter the mixture.
-
Product: The filtrate contains this compound. The reported yield is 94%.
-
Confirmation: The product can be confirmed by ¹H-NMR (CDCl₃): δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, CH₃), 3.93 (s, 3H, CH₃) and EI-HRMS.[5]
Protocol 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate[9]
-
Reaction Setup: Dissolve ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL) in a flask cooled to 0 °C.
-
Nitration: Slowly add 90% nitric acid (5 mL) to the solution with continuous stirring while maintaining the low temperature.
-
Reaction: Gradually warm the reaction mixture to room temperature.
-
Quenching: Upon completion, pour the reaction mixture into ice (50 mL) to quench the reaction.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude product using a 1:1 mixture of carbon tetrachloride and ethanol (5 mL) to obtain pure ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate as white crystals. The reported yield is 45%.
-
Confirmation: The product can be confirmed by ¹H NMR (DMSO-d₆): δ 8.61 (s, 1H), 4.33 (q, 2H), 3.97 (s, 3H), 1.29 (t, 3H) and ¹³C NMR (DMSO-d₆): δ 158.2, 145.4, 135.3, 127.4, 62.2, 37.3, 14.5.[8]
Comparative Analysis: Methyl vs. Ethyl Ester
As a senior application scientist, the choice between these two molecules is not arbitrary. It should be based on a clear hypothesis regarding the desired properties.
-
Lipophilicity and Permeability: The ethyl ester is inherently more lipophilic than the methyl ester due to the extra methylene unit. This could lead to enhanced permeability across biological membranes, potentially increasing intracellular concentration in target cells. However, this can also increase non-specific binding and affect solubility.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes. The bulkier ethyl group might offer slightly more steric hindrance compared to the methyl group, potentially slowing the rate of enzymatic hydrolysis and increasing the compound's half-life in vivo. This is a critical consideration for prodrug design.
-
Synthesis and Scalability: The synthesis for the methyl ester is reported with a significantly higher yield (94% vs. 45%).[5][8] For initial screening and small-scale studies, this may not be a deciding factor. However, for larger-scale synthesis, the efficiency and milder conditions of the methyl ester's synthesis are highly advantageous.
-
Target Engagement: The seemingly minor difference in size between a methyl and ethyl group can be critical for binding within a constrained enzyme active site. If the target pocket is small, the methyl ester may be a better fit, whereas a larger pocket might accommodate the ethyl group, which could then form additional favorable hydrophobic interactions.
Recommendation: For initial in vitro screening where metabolic stability is less of a concern, both compounds are viable candidates. The ethyl ester may be prioritized if higher cell permeability is desired. For in vivo studies or if a more robust and scalable synthesis is required, the methyl ester presents a more practical starting point based on the available data.
Conclusion
This compound and Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate represent two closely related but distinct chemical entities. The ethyl ester offers potentially greater lipophilicity and metabolic stability at the cost of a more challenging and lower-yielding synthesis. In contrast, the methyl ester can be produced with high efficiency. The selection between these two compounds should be a strategic decision made by researchers and drug development professionals, weighing the trade-offs between synthetic feasibility and the desired pharmacokinetic and pharmacodynamic profile for their specific application.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. longdom.org [longdom.org]
- 3. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 169770-25-6 [chemicalbook.com]
- 6. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. Ethyl 1-methyl-4-nitroimidazole-2-carboxylate CAS#: 109012-23-9 [m.chemicalbook.com]
- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. cmaj.ca [cmaj.ca]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
This guide provides an in-depth, experience-driven walkthrough for the synthesis and rigorous analytical validation of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a key heterocyclic building block. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the validation process. We will compare a preferred synthetic route against viable alternatives and detail the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to unequivocally confirm the structure and purity of the target compound.
Strategic Synthesis: Choosing the Optimal Pathway
The architecture of nitroimidazole compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial and antiprotozoal properties.[1][2] The target molecule, this compound, serves as a valuable scaffold for further functionalization.
Several synthetic strategies can be envisioned for its preparation. These generally involve either the construction and subsequent nitration of the imidazole ring, or the modification of a pre-existing nitroimidazole core. Common approaches include:
-
N-alkylation of a Precursor Ester: This would involve synthesizing Methyl 4-nitro-1H-imidazole-2-carboxylate and then selectively alkylating the N-1 position. While feasible, regioselectivity can be a challenge in imidazole alkylation, potentially leading to a mixture of N-1 and N-3 alkylated products, complicating purification.[3]
-
Esterification of the Carboxylic Acid: This route starts with 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid[4] followed by a standard esterification reaction (e.g., using methanol under acidic conditions). The primary challenge here is the synthesis and stability of the carboxylic acid precursor, which can be prone to decarboxylation under harsh conditions.
-
Methanolysis of an Acyl Precursor: A highly efficient and direct route involves the methanolysis of a suitable activated acyl derivative at the C-2 position. A particularly effective precursor is 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.
For this guide, we select the methanolysis of the trichloroethanone precursor as the preferred method.
Justification for Selection: This pathway is chosen for its high reported yield (94%), operational simplicity, and mild reaction conditions.[5] It avoids the regioselectivity issues of N-alkylation and the potential stability problems of the free carboxylic acid, making it a robust and reliable choice for producing high-purity material.
Experimental Protocols
The following protocols are presented as self-validating systems, with integrated checkpoints for ensuring reaction completion and product purity.
Synthesis of this compound[6]
This protocol details the synthesis via methanolysis.
Caption: Workflow for the synthesis of the target compound.
Methodology:
-
To a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone (1.0 eq), add methanol (approx. 15-20 mL per gram of starting material).
-
Begin stirring the suspension and gently heat the mixture to 40 °C.
-
Causality Check: Heating ensures adequate solubility of the starting material and increases the reaction rate. Methanol acts as both the solvent and the nucleophile for the methanolysis.
-
Once the mixture is at temperature, add a catalytic amount of sodium hydride (approx. 10-20 mg per gram of starting material) to the flask.
-
Expertise Insight: Sodium hydride acts as a base to generate sodium methoxide in situ. This is a much stronger nucleophile than methanol itself, ensuring the complete and rapid displacement of the trichloromethyl group.
-
Continue stirring at 40 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the product under vacuum to yield this compound as a solid. The reported yield for this procedure is 94%.[5]
Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the synthesized solid in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry NMR tube.
-
Mass Spectrometry (EI-HRMS): Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile (approx. 1 mg/mL). For direct infusion, further dilute this stock solution to a final concentration of ~1-10 µg/mL.
Analytical Validation: A Dual-Spectrometry Approach
Confident structural confirmation relies on the orthogonal data provided by NMR and MS. NMR elucidates the chemical environment and connectivity of atoms, while MS provides a precise molecular weight and fragmentation data that corroborates the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[6] By analyzing the chemical shift, integration, and multiplicity of signals in a ¹H NMR spectrum, we can map the proton framework of the molecule.[7][8][9]
Caption: Logical workflow for NMR spectrum interpretation.
Expected ¹H NMR Data: The structure of this compound contains three chemically distinct sets of protons: the imidazole ring proton (H-5), the N-methyl protons, and the ester methyl protons.
| Signal | Predicted δ (ppm) | Literature δ (ppm)[5] | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 1 | ~7.8 - 8.2 | 7.84 | Singlet (s) | 1H | Imidazole H-5 | The proton on the imidazole ring is significantly deshielded by the electron-withdrawing nitro group and the aromatic ring current, placing it far downfield. It has no adjacent protons, so it appears as a singlet. |
| 2 | ~4.0 - 4.3 | 4.18 | Singlet (s) | 3H | N-CH₃ | The N-methyl group is directly attached to the electron-deficient aromatic ring, causing a downfield shift. It has no adjacent protons, resulting in a singlet. |
| 3 | ~3.8 - 4.0 | 3.93 | Singlet (s) | 3H | O-CH₃ (Ester) | The ester methyl group is deshielded by the adjacent oxygen atom. It has no adjacent protons, appearing as a singlet. |
Trustworthiness Check: The absence of other signals, particularly in the aliphatic region, confirms the purity of the compound and the successful removal of any starting materials or solvents. The clear 1H:3H:3H integration ratio is critical for validation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, which can be used to determine the elemental composition with high confidence. Electron Ionization (EI) is a common technique that also induces fragmentation, offering a "fingerprint" that further corroborates the structure.
Caption: Experimental and interpretive workflow for MS validation.
Expected Mass Spectrometry Data: The molecular formula is C₆H₇N₃O₄.
| Parameter | Expected Value | Literature Value[5] | Interpretation |
| Molecular Formula | C₆H₇N₃O₄ | C₆H₇N₃O₄ | - |
| Calculated Exact Mass | 185.0437 | 185.0437 | The theoretical exact mass of the neutral molecule. |
| Observed [M]⁺˙ (EI-HRMS) | ~185.0437 | 185.0476 | The measured mass of the molecular ion. The close correlation between the calculated and observed mass (within 5 ppm) confirms the elemental composition. |
Plausible Fragmentation Pathways: The fragmentation of nitroimidazoles often involves the loss of the nitro group (NO₂) or parts of the side chains.[10][11]
-
[M - OCH₃]⁺: Loss of the methoxy radical from the ester (m/z 154.02)
-
[M - NO₂]⁺: Loss of the nitro group (m/z 139.05)
-
[M - COOCH₃]⁺: Loss of the entire carbomethoxy group (m/z 126.04)
The presence of these fragments in the mass spectrum provides strong evidence for the specific arrangement of the functional groups in the synthesized molecule.
Conclusion: A Guide to Confident Characterization
By employing a high-yield synthetic strategy and a dual-pronged analytical approach, we have demonstrated a robust methodology for preparing and validating this compound. The chosen methanolysis route offers a clear advantage over alternatives in terms of yield and simplicity. The combined NMR and HRMS data provide unambiguous, mutually reinforcing evidence for the structure and purity of the final product. This comprehensive guide, grounded in established scientific principles and practical insights, equips researchers with the necessary tools to confidently synthesize and characterize this and other related heterocyclic compounds.
References
- 1. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 109012-24-0|1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. This compound | 169770-25-6 [chemicalbook.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. azooptics.com [azooptics.com]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. youtube.com [youtube.com]
- 10. utupub.fi [utupub.fi]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the In-Vitro Assessment of Antibacterial Activity for New Nitroimidazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro evaluation of novel nitroimidazole compounds. It offers a comparative analysis of their potential antibacterial efficacy against established alternatives, supported by detailed experimental protocols and data interpretation insights. This document is designed to ensure scientific rigor and adherence to established standards in the field of antimicrobial susceptibility testing.
Introduction: The Enduring Significance of Nitroimidazoles
Nitroimidazole antibiotics have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[][2] Their mechanism of action is elegantly selective: they are prodrugs that require reductive activation of their nitro group by microbial enzymes, a process that occurs efficiently in the low-redox-potential environment of anaerobic organisms.[][3][4] This activation leads to the formation of cytotoxic free radicals that disrupt bacterial DNA, ultimately leading to cell death.[3][5]
The emergence of resistance to frontline nitroimidazoles like metronidazole, however, necessitates the development of new compounds in this class.[6][7][8] Resistance can arise through various mechanisms, including decreased drug activation due to mutations in nitroreductase enzymes, drug inactivation by nim genes, and the action of efflux pumps.[6][7][9] Therefore, a robust and standardized in-vitro assessment of new nitroimidazole derivatives is paramount to identifying promising candidates for further development.
This guide will walk you through the essential in-vitro assays, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), benchmarked against a standard nitroimidazole, metronidazole.
Foundational Knowledge: Mechanism of Action and Resistance
A thorough understanding of the underlying biochemistry is crucial for designing and interpreting antibacterial assays for nitroimidazoles.
Mechanism of Action: A Reductive Activation Cascade
Nitroimidazoles passively diffuse into microbial cells.[4] In anaerobic bacteria, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This reduction creates a highly reactive nitroso free radical, which is the primary cytotoxic agent.[3][5] This radical can interact with and damage various cellular macromolecules, with DNA being a principal target, leading to strand breakage and cell death.[3] The regeneration of the parent compound in the presence of oxygen explains their selective activity against anaerobes.[6]
Caption: Reductive activation of nitroimidazoles in anaerobic bacteria.
Common Resistance Mechanisms
When evaluating new nitroimidazoles, it is essential to consider the known resistance mechanisms to existing drugs in this class. Key mechanisms include:
-
Impaired Reductive Activation: Mutations in the genes encoding nitroreductases can prevent the conversion of the prodrug into its active form.[7]
-
Drug Inactivation: The presence of nim genes, which encode nitroimidazole reductases, can convert the nitro group to a non-toxic amino group, thereby inactivating the drug.[7]
-
Efflux Pumps: Some bacteria can actively transport nitroimidazoles out of the cell, preventing the drug from reaching its intracellular target.[7]
-
Enhanced DNA Repair: More efficient DNA repair mechanisms could counteract the DNA damage caused by the activated drug.[6]
Core Experimental Protocols: A Comparative Approach
The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.[10][11][12][13]
Test Organisms and Reference Compound
A representative panel of anaerobic bacteria should be selected, including both Gram-positive and Gram-negative species. Metronidazole should be included in all assays as a reference comparator.
Table 1: Suggested Panel of Anaerobic Bacteria and Reference Compound
| Category | Species | Rationale |
| Gram-Negative Rods | Bacteroides fragilis (e.g., ATCC 25285) | A clinically significant and often multidrug-resistant anaerobic pathogen. |
| Prevotella melaninogenica | Representative of pigmented, saccharolytic Gram-negative anaerobic rods. | |
| Fusobacterium nucleatum | Associated with various infections, including periodontal and intra-abdominal. | |
| Gram-Positive Rods | Clostridioides difficile | A leading cause of antibiotic-associated diarrhea. |
| Clostridium perfringens | A common cause of gas gangrene and food poisoning. | |
| Gram-Positive Cocci | Finegoldia magna | A clinically important anaerobic Gram-positive coccus. |
| Reference Compound | Metronidazole | The gold-standard nitroimidazole for comparison. |
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in-vitro assay.[14][15][16] Two primary methods are recommended for anaerobic bacteria: broth microdilution and agar dilution.[10][11][17]
3.2.1. Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously.[18][19][20]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the new nitroimidazole compounds and metronidazole in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in an appropriate supplemented anaerobic broth medium (e.g., Brucella broth with hemin and vitamin K1).[21] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (24-48 hours growth). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Anaerobic Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or GasPak™ jar) at 35-37°C for 48 hours.[22]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[20]
3.2.2. Agar Dilution Method
The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[10][21][23][24]
Step-by-Step Protocol:
-
Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1) containing two-fold serial dilutions of the new nitroimidazole compounds and metronidazole.[21] Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate. A Steers replicator can be used to inoculate multiple strains simultaneously.[21]
-
Anaerobic Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, or allows for only a faint haze or one or two colonies.[16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[25][26][27] This assay provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Step-by-Step Protocol:
-
Perform a Broth Microdilution MIC Assay: Follow the protocol as described in section 3.2.1.
-
Subculturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread each aliquot onto a drug-free agar plate.
-
Incubation: Incubate the plates anaerobically at 35-37°C for 48-72 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[27]
References
- 2. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. lecturio.com [lecturio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. idexx.com [idexx.com]
- 15. idexx.dk [idexx.dk]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Agar dilution - Wikipedia [en.wikipedia.org]
- 25. emerypharma.com [emerypharma.com]
- 26. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Nitroimidazoles
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted nitroimidazoles, a critical class of synthetic antimicrobial and cytotoxic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge with recent advancements, offering a comparative perspective on how structural modifications influence biological activity. We will explore the chemical nuances that govern the efficacy of these compounds against various pathogens and in different therapeutic contexts, supported by experimental data and detailed protocols.
Introduction: The Enduring Significance of Nitroimidazoles
Nitroimidazole antibiotics, since the discovery of azomycin in the 1950s, have become indispensable in treating infections caused by anaerobic bacteria and protozoa.[][2] Metronidazole, the prototypical 5-nitroimidazole, remains a frontline treatment for various infections.[3][4] The remarkable efficacy of this class of drugs stems from their unique mechanism of action: they are prodrugs that require bioreductive activation of the nitro group within susceptible anaerobic or microaerophilic organisms.[5][6] This process, catalyzed by microbial nitroreductases, generates reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives, which disrupt DNA structure and lead to cell death.[][3][4]
The very mechanism that makes nitroimidazoles effective—reductive activation—is also a key determinant of their selective toxicity, as the low redox potential required for this process is characteristic of anaerobic environments and not readily found in aerobic human cells.[3][6] However, the emergence of drug-resistant strains and the desire to expand the therapeutic window of nitroimidazoles to new diseases, such as tuberculosis and cancer, have fueled extensive SAR studies.[7][8] These investigations aim to rationally design novel derivatives with improved potency, broader spectrum of activity, reduced toxicity, and the ability to overcome resistance mechanisms. This guide will dissect the critical structural features of the nitroimidazole scaffold and analyze how their modification impacts biological outcomes.
The Nitroimidazole Scaffold: A Platform for Therapeutic Innovation
The core of this drug class is the imidazole ring, a five-membered heterocycle, bearing a nitro (-NO2) group. The position of this nitro group is a fundamental determinant of the compound's activity. The most clinically significant derivatives are 5-nitroimidazoles (e.g., metronidazole, tinidazole) and 4-nitroimidazoles (e.g., the antitubercular drug pretomanid, also known as PA-824).[9][10] Modifications are typically explored at the N-1, C-2, and C-4/C-5 positions of the imidazole ring.
Caption: General structure of the nitroimidazole ring indicating key positions for substitutions.
The Crucial Role of the Nitro Group
The nitro group is indispensable for the biological activity of these compounds.[10][11] Its reduction is the initiating step in the cascade of cytotoxic events. The position of the nitro group significantly influences the redox potential and, consequently, the spectrum of activity.
-
5-Nitroimidazoles: This class, including metronidazole and tinidazole, generally exhibits excellent activity against anaerobic bacteria and protozoa.[][3] Their redox potential is well-suited for activation by nitroreductases found in these organisms.[3] However, they typically lack activity against aerobic bacteria like Mycobacterium tuberculosis (Mtb).[9][10]
-
4-Nitroimidazoles: This class has gained prominence with the development of antitubercular agents like pretomanid (PA-824) and delamanid.[9][12] These compounds are unique in their ability to kill both replicating (aerobic) and non-replicating (anaerobic) Mtb.[9][10] Their higher redox potential allows for activation by a specific deazaflavin-dependent nitroreductase (Ddn) in Mtb, leading to the generation of reactive nitrogen species, including nitric oxide (NO), which contributes to their potent bactericidal effects.[12][13]
Decoding the Structure-Activity Relationship: A Positional Analysis
Modifications at the N-1 Position
The substituent at the N-1 position of the imidazole ring is a primary site for modification to modulate the pharmacokinetic properties of the drug, such as absorption, distribution, metabolism, and excretion (ADME).
In classic 5-nitroimidazoles like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), the hydroxyethyl side chain enhances water solubility. Modifications of this side chain have been extensively explored. For instance, replacing the hydroxyl group with other functionalities can impact lipophilicity and metabolic stability. Studies on novel nitroimidazole derivatives against metronidazole-resistant H. pylori have shown that introducing different imide groups at this position can restore activity.[7][14][15]
In the context of anticancer activity, the length of an N-alkyl chain at this position has been shown to influence cytotoxicity. In one study, increasing the alkyl chain length from methyl to butyl inversely correlated with antitumor activity against A549 lung cancer cells, suggesting that smaller, more compact substituents may be favorable for this specific cell line.[16][17][18]
The Influence of the C-2 Substituent
The C-2 position is commonly substituted with a methyl group in many clinically used nitroimidazoles (e.g., metronidazole, tinidazole). This group is thought to contribute to the stability of the molecule. The absence of a 2-methyl group, as in nimorazole, can alter the activity profile.[3]
In the development of antitubercular 4-nitroimidazoles, the C-2 position has been a key focus. The SAR of bicyclic nitroimidazooxazines (like PA-824) revealed that an oxygen atom at the C-2 position, as part of the fused oxazine ring, is a critical determinant for aerobic activity against Mtb.[9][10][19] Replacing this oxygen with nitrogen or sulfur can yield equipotent analogs, but substitution with carbon significantly reduces potency.[19] This highlights the importance of an electronegative atom at this position for efficient processing by the Ddn enzyme.[19]
Bicyclic Nitroimidazoles: A Leap in Potency
The development of bicyclic nitroimidazoles, such as the nitroimidazooxazines (e.g., PA-824) and nitroimidazooxazoles (e.g., OPC-67683), represents a significant advancement, particularly in the fight against tuberculosis.[9][20] The rigid bicyclic structure appears to be a key requirement for potent aerobic activity in 4-nitroimidazoles.[9][10] This rigid framework, combined with a lipophilic side chain (the "tail"), is essential for optimal binding and reduction by the Mtb Ddn enzyme.[9][10]
For 5-nitroimidazoles, simply creating a corresponding bicyclic analog or adding a lipophilic tail does not confer aerobic antitubercular activity.[9][10] However, incorporating an oxygen atom at the C-2 position within a rigid 5-nitroimidazooxazine structure was found to bestow aerobic activity, demonstrating that this feature can override the inherent anaerobic-only nature of the 5-nitroimidazole core.[9][10]
Comparative Performance Data of Substituted Nitroimidazoles
The following tables summarize the in vitro activity of representative nitroimidazole derivatives against various pathogens and cancer cell lines, illustrating the impact of structural modifications.
Table 1: Comparative Antitubercular Activity of Nitroimidazole Derivatives
| Compound | Core Structure | Key Substituents | Target | MIC (µg/mL) - Aerobic | MIC (µg/mL) - Anaerobic |
| Metronidazole | 5-Nitroimidazole | N-1: -(CH₂)₂OH; C-2: -CH₃ | M. tuberculosis H37Rv | >100[9] | 1.0[9] |
| PA-824 (Pretomanid) | 4-Nitroimidazole | Bicyclic oxazine ring; Lipophilic tail at C-6 | M. tuberculosis H37Rv | 0.015-0.25[9] | 0.1-1.0[9] |
| OPC-67683 (Delamanid) | 4-Nitroimidazole | Bicyclic oxazole ring; Complex lipophilic tail | M. tuberculosis H37Rv | 0.006-0.012[9] | Not widely reported |
| Analog 16[9] | 5-Nitroimidazole | N-1: Mtz core; Lipophilic tail of PA-824 | M. tuberculosis H37Rv | >128[9] | 64[9] |
This table demonstrates the profound difference in aerobic activity against Mtb between 5-nitroimidazoles and the bicyclic 4-nitroimidazoles. While metronidazole is only active under anaerobic conditions, PA-824 shows potent activity in both states. Attaching the lipophilic tail of PA-824 to a 5-nitroimidazole core (Analog 16) fails to confer aerobic activity, highlighting the importance of the 4-nitro bicyclic scaffold.[9]
Table 2: Comparative Anticancer Activity of N-Alkyl-Nitroimidazoles
| Compound | N-1 Substituent | Cell Line | LC₅₀ (µM) |
| N-methyl-nitroimidazole | -CH₃ | A549 (Lung) | 21.3[17] |
| N-ethyl-nitroimidazole | -CH₂CH₃ | A549 (Lung) | 25.1[17] |
| N-propyl-nitroimidazole | -(CH₂)₂CH₃ | A549 (Lung) | 33.5[17] |
| N-butyl-nitroimidazole | -(CH₂)₃CH₃ | A549 (Lung) | 36.3[17] |
| N-ethyl-nitroimidazole | -CH₂CH₃ | MDA-MB-231 (Breast) | 16.7[18] |
This dataset illustrates a clear SAR trend for N-alkyl-nitroimidazoles against the A549 lung cancer cell line, where increasing the alkyl chain length leads to a decrease in potency (higher LC₅₀).[17] This suggests that steric bulk at the N-1 position may be detrimental to activity in this context.
Experimental Protocols for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential. Below are representative methodologies for key experiments.
General Synthetic Procedure for N-1 Substituted Derivatives (Mitsunobu Reaction)
This protocol is adapted from methods used to synthesize novel nitroimidazole derivatives to overcome antibiotic resistance.[14][15]
-
Reactant Preparation: To a solution of the starting nitroimidazole (e.g., metronidazole, 1.0 eq) and the desired nucleophile (e.g., phthalimide, 1.5 eq) in dry tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq).
-
Reaction Initiation: Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution over 20 minutes.
-
Reaction Monitoring: Allow the reaction to stir for 1-2 hours at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired N-1 substituted nitroimidazole.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., H. pylori, M. tuberculosis) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]
-
Compound Dilution: Prepare a series of twofold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; specific anaerobic or microaerophilic conditions may be required for certain organisms).[23]
-
Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effect of compounds on cancer cell lines.[18]
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The LC₅₀ (or IC₅₀) value, the concentration of the compound that causes 50% cell death, is determined by plotting cell viability against compound concentration.
Visualizing Mechanisms and Workflows
Reductive Activation Pathway
The efficacy of nitroimidazoles is dependent on the reductive activation of the nitro group. This process is central to its mechanism of action.
Caption: The reductive activation cascade of nitroimidazoles leading to DNA damage.
Workflow for a Typical SAR Study
A systematic approach is required to efficiently conduct SAR studies and identify lead compounds.
Caption: A generalized workflow for conducting structure-activity relationship studies.
Conclusion and Future Directions
The structure-activity relationships of substituted nitroimidazoles are a testament to the power of medicinal chemistry in refining and repurposing a classic drug scaffold. The key takeaways from this guide are:
-
The nitro group's position is a primary determinant of the activity spectrum, with 4-nitroimidazoles being essential for aerobic antitubercular activity.
-
A rigid bicyclic scaffold combined with a lipophilic tail and an electronegative atom at C-2 are the foundational requirements for the potent activity of modern antitubercular nitroimidazoles like PA-824.[9][10]
-
Substitutions at the N-1 position are a versatile tool for fine-tuning pharmacokinetic properties and can significantly influence potency in different therapeutic areas, such as in anticancer applications.[16][17]
Future research will likely focus on several key areas. First, the synthesis of novel hybrid molecules that combine the nitroimidazole core with other pharmacophores may lead to compounds with dual mechanisms of action, potentially mitigating resistance.[8] Second, a deeper understanding of the specific nitroreductases in various pathogens can guide the design of next-generation drugs with enhanced selectivity and potency. Finally, leveraging computational tools like QSAR and molecular docking will continue to accelerate the rational design and optimization of nitroimidazole-based therapeutics for a wide range of diseases.[12][24]
References
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 5. lecturio.com [lecturio.com]
- 6. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 7. brieflands.com [brieflands.com]
- 8. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sid.ir [sid.ir]
- 15. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
- 23. apec.org [apec.org]
- 24. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Nitroimidazole Esters for Pharmaceutical Research
Nitroimidazole esters represent a critical class of compounds in drug development, serving as prodrugs to improve the palatability, bioavailability, and pharmacokinetic profiles of parent nitroimidazole antibiotics.[1][2] The synthesis of these esters is a pivotal step in the development of new and improved therapeutic agents for treating anaerobic bacterial and protozoal infections.[3] This guide provides an in-depth comparison of various synthetic routes for producing nitroimidazole esters, offering field-proven insights and experimental data to inform researchers in their selection of the most appropriate methodology.
Introduction to Nitroimidazole Esters
Nitroimidazoles, such as metronidazole, tinidazole, and secnidazole, are potent antimicrobial agents.[3] However, their clinical utility can be hampered by factors like bitter taste, which affects patient compliance, particularly in pediatric formulations.[2] Esterification of the hydroxyl group present in many nitroimidazole derivatives masks this taste and can modulate the drug's solubility and release characteristics.[2][4] For instance, metronidazole benzoate is a tasteless ester that is hydrolyzed in the body to release the active metronidazole.[1][2] The choice of synthetic route for these esters is critical, impacting not only the yield and purity of the final product but also the overall cost-effectiveness and scalability of the process.
Major Synthetic Strategies for Nitroimidazole Esters
The synthesis of nitroimidazole esters primarily involves the reaction of the hydroxyl group of a nitroimidazole alcohol with a carboxylic acid derivative. The main strategies employed are:
-
Acyl Chloride Method: A classic and widely used approach.
-
Acid Anhydride Method: An alternative to acyl chlorides, often with milder reaction conditions.
-
Coupling Agent-Mediated Esterification: Modern methods offering high efficiency and selectivity.
-
Mitsunobu Reaction: A versatile method for the synthesis of a variety of esters under mild conditions.
This guide will now delve into a comparative analysis of these key synthetic routes.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and scalability. The following sections provide a detailed comparison of the most common methods.
Acyl Chloride Method
This is a traditional and robust method for ester synthesis. It involves the reaction of the nitroimidazole alcohol with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality Behind Experimental Choices:
-
Acyl Chlorides: Highly reactive electrophiles, driving the reaction to completion.
-
Base (e.g., Pyridine, Triethylamine, Tributylamine): Acts as a nucleophilic catalyst and an acid scavenger, preventing the protonation of the nitroimidazole nitrogen and promoting the forward reaction. Pyridine is a common choice, but other tertiary amines can be used.[5][6]
-
Solvent (e.g., Toluene, Acetone, Dioxane): The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents are preferred to avoid side reactions with the acyl chloride.[6]
Advantages:
-
High yields are often achievable.
-
Relatively low cost of starting materials.
-
Well-established and widely documented procedures.
Disadvantages:
-
Acyl chlorides are often moisture-sensitive and can be corrosive and hazardous to handle.
-
The use of stoichiometric amounts of base can complicate purification.
-
The reaction can generate hazardous HCl gas.
Acid Anhydride Method
This method offers a milder alternative to the use of acyl chlorides, reacting the nitroimidazole alcohol with a carboxylic acid anhydride.
Causality Behind Experimental Choices:
-
Acid Anhydrides: Less reactive than acyl chlorides, leading to more controlled reactions and often requiring heating.[5]
-
Catalyst (e.g., Pyridine): A base catalyst is typically required to activate the alcohol and increase the reaction rate.[5]
Advantages:
-
Acid anhydrides are generally less hazardous and easier to handle than acyl chlorides.
-
The byproduct is a carboxylic acid, which can be easier to remove during workup.
Disadvantages:
-
Reactions can be slower and may require higher temperatures or longer reaction times.
-
For unsymmetrical anhydrides, a mixture of products can be formed.
Coupling Agent-Mediated Esterification
Modern synthetic chemistry offers a range of coupling agents that facilitate the direct formation of esters from carboxylic acids and alcohols, avoiding the need for highly reactive acyl chlorides or anhydrides.
Causality Behind Experimental Choices:
-
Coupling Agents (e.g., N,N'-Carbonyldiimidazole (CDI)): CDI activates the carboxylic acid to form a highly reactive acylimidazole intermediate, which then readily reacts with the nitroimidazole alcohol.[7]
-
Catalyst: In the case of CDI, the byproduct imidazole can act as a catalyst, promoting the reaction.[7]
Advantages:
-
Mild reaction conditions.
-
High yields and purity.
-
One-pot procedures are often possible, simplifying the process.[7]
-
Suitable for large-scale manufacturing due to simple procedures.[7]
Disadvantages:
-
Coupling agents can be more expensive than traditional reagents like thionyl chloride.
-
Stoichiometric amounts of the coupling agent are required.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry (if applicable). It involves the use of a phosphine reagent and an azodicarboxylate.
Causality Behind Experimental Choices:
-
Reagents (Triphenylphosphine (PPh3) and Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)): These reagents activate the alcohol, making it a good leaving group for subsequent nucleophilic attack by the carboxylate.[8]
-
Solvent (e.g., Dry THF): Anhydrous conditions are crucial for the success of the Mitsunobu reaction.[8]
Advantages:
-
Very mild reaction conditions, often at or below room temperature.
-
High yields and stereochemical control.
-
Broad substrate scope.
Disadvantages:
-
The reagents are relatively expensive.
-
The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can be challenging to remove completely.
-
Requires strictly anhydrous conditions.
Quantitative Data Summary
The following table summarizes typical experimental data for the different synthetic routes, compiled from various literature sources. It is important to note that direct comparisons can be challenging as reaction conditions and substrates vary.
| Synthetic Route | Nitroimidazole | Esterifying Agent | Solvent/Base | Yield (%) | Reference |
| Acyl Chloride | Metronidazole | Benzoyl chloride | Tributylamine/Toluene/Acetone | Not specified, but implied to be high | [6] |
| Acyl Chloride | Secnidazole | Stearoyl chloride | Pyridine | Not specified, but solid product separated | [5] |
| Acid Anhydride | Metronidazole | Phthalic anhydride | Acetone | 72 | [9] |
| Coupling Agent (CDI) | Metronidazole | Benzoic acid | Not specified | High (implied) | [7] |
| Mitsunobu Reaction | Metronidazole | Phthalimide | Dry THF | 77.77 | [8][10] |
| Supramolecular Synthesis | Tinidazole | 5-chloro-2-hydroxybenzoic acid | Acetone | 88 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Metronidazole Benzoate via the Acyl Chloride Method
This protocol is adapted from a patented method and illustrates a common industrial approach.[6]
Materials:
-
Metronidazole
-
Benzoyl chloride
-
Tributylamine
-
Toluene
-
Acetone
-
Deionized water
-
Ethanol
-
Activated carbon
Procedure:
-
In a four-necked flask, dissolve 18.00 g of metronidazole in a mixture of 50 ml tributylamine, 45 ml toluene, and 45 ml acetone.
-
Heat the mixture to 110°C and stir for 30 minutes.
-
Cool the mixture to 70°C.
-
Slowly add 16.26 g of benzoyl chloride and stir the reaction mixture for 2.5 hours at 70°C.
-
After the reaction is complete, add cooled deionized water to dissolve any solids.
-
Separate the organic phase, cool it, and allow the crude metronidazole benzoate to recrystallize.
-
Dissolve the crude product in ethanol, add activated carbon for decolorization, and filter.
-
Cool the filtrate to induce recrystallization, filter the purified product, wash, and dry.
Protocol 2: Synthesis of a Secnidazole Ester using an Acid Chloride
This protocol is a general method described for the synthesis of various secnidazole esters.[5]
Materials:
-
Secnidazole
-
Stearic acid
-
Thionyl chloride
-
Pyridine
-
Methanol
Procedure:
-
Prepare stearoyl chloride by reacting stearic acid with thionyl chloride.
-
In a separate beaker, dissolve 1 g (5.4 mmoles) of secnidazole in a suitable solvent and add 0.5 ml (6.20 mmoles) of pyridine.
-
Immediately add the freshly prepared, fuming stearoyl chloride to the secnidazole solution while cooling the reaction beaker in an ice bath.
-
Stir the reaction mixture for 5-10 minutes until a solid product separates.
-
Cool the mixture and recrystallize the solid product from hot methanol.
Visualization of Synthetic Pathways
The following diagrams illustrate the general chemical transformations for the discussed synthetic routes.
Caption: General scheme for the Acyl Chloride Method.
Caption: General scheme for the Acid Anhydride Method.
Caption: General scheme for Coupling Agent-Mediated Esterification.
Conclusion and Future Perspectives
The synthesis of nitroimidazole esters can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The traditional acyl chloride and acid anhydride methods remain valuable for their simplicity and cost-effectiveness. However, modern coupling agent-mediated reactions and the Mitsunobu reaction offer milder conditions, higher yields, and greater functional group tolerance, making them attractive options for the synthesis of complex or sensitive molecules.
For large-scale industrial production, factors such as cost of reagents, ease of purification, and safety will be paramount in selecting a synthetic route. One-pot syntheses, such as the one described using N,N'-carbonyldiimidazole, are particularly promising for streamlining manufacturing processes.[7]
Future research in this area will likely focus on the development of even more efficient, environmentally friendly, and cost-effective catalytic methods for the synthesis of nitroimidazole esters. The exploration of enzymatic catalysis and continuous flow chemistry could offer significant advancements in the sustainable production of these important pharmaceutical compounds.
References
- 1. Metronidazole Benzoate | C13H13N3O4 | CID 83213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kimyagaran.com [kimyagaran.com]
- 3. researchgate.net [researchgate.net]
- 4. uspharmacist.com [uspharmacist.com]
- 5. jocpr.com [jocpr.com]
- 6. CN102875476B - Method for preparing metronidazole benzoate - Google Patents [patents.google.com]
- 7. [PDF] Improved Convenient Synthesis of Benzoyl Metronidazole: A Nitroimidazole Antibiotics | Semantic Scholar [semanticscholar.org]
- 8. brieflands.com [brieflands.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Imidazole-Based Supramolecular Complexes
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cytotoxic profiles of various imidazole-based supramolecular complexes. Moving beyond a mere compilation of data, this document elucidates the causal relationships behind experimental design, details robust protocols for cytotoxicity assessment, and explores the mechanistic underpinnings of these promising anticancer agents.
Introduction: The Rationale for Imidazole in Supramolecular Anticancer Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in vital biological molecules like the amino acid histidine and purine bases makes it a "privileged scaffold" in medicinal chemistry.[1][2] In the context of supramolecular chemistry, the imidazole moiety serves as an exceptional ligand for coordinating with metal ions.[3][4] Its unique electronic properties, including the ability to act as a hydrogen bond donor and acceptor and to participate in π-π stacking and metal coordination, allow for the construction of diverse and stable supramolecular architectures.[1][3]
The rationale for developing metal-based supramolecular complexes for cancer therapy is twofold. First, they offer unique three-dimensional geometries (e.g., metallacycles, metallacages) unattainable by purely organic molecules, which can lead to novel mechanisms of action.[5][6] Second, the metal center itself can be the source of cytotoxicity, often through mechanisms distinct from classical organic drugs.[7] When combined, the imidazole ligand and a metal center create a synergistic system where the ligand can direct the complex to biological targets and the metal can exert a potent cytotoxic effect. This guide will compare complexes based on platinum, copper, silver, and ruthenium, as these represent some of the most explored metals in this field.
Comparative Cytotoxicity of Imidazole-Based Supramolecular Complexes
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The selection of cancer cell lines for testing is critical; a panel of cell lines from different tissue origins (e.g., breast, lung, colon) provides a broader understanding of a compound's spectrum of activity.
This section compares the reported IC50 values of representative imidazole-based supramolecular complexes against various human cancer cell lines.
Platinum(II) Complexes: Building on a Clinical Precedent
Inspired by the success of cisplatin, researchers have explored platinum(II) supramolecular complexes to overcome its limitations, such as acquired resistance and severe side effects.[5][6] Imidazole ligands are attractive in this context due to their strong coordination with Pt(II).
-
Complex II1 , a platinum complex with an imidazole functionalized at the N¹ atom, demonstrated superior activity against DLD-1 (colorectal) and MCF-7 (breast) cancer cell lines compared to cisplatin.[8]
-
Complex II2-b , a long alkyl-substituted imidazole platinum complex, showed significant cytotoxic effect on MCF-7 cell lines and higher cytotoxicity than its shorter-chain analogue against A549 (lung), MCF-7, and CACO2 (colorectal) cells, highlighting the importance of lipophilicity in cellular uptake.[8]
Copper(II) Complexes: Leveraging Endogenous Metal Pathways
Copper is an essential endogenous metal, and cancer cells often exhibit an elevated demand for it compared to normal cells.[8] This provides a therapeutic window, allowing for the design of copper complexes that are preferentially taken up by and are more toxic to cancer cells.[8][9]
-
Complex II56 , formed from an imidazole-substituted terpyridine and a Cu(II) ion, suppressed the growth of A549 lung cancer cells with a GI50 value of 0.81 µM, acting on DNA.[8]
-
Complex 1 , a Cu(II) complex with an imidazole terpyridine ligand, was found to cleave DNA through an oxidative pathway and induce apoptosis in A549 cells.[10]
Silver(I) and Gold(I) Complexes: Exploring Alternative Mechanisms
Silver(I) and Gold(I) complexes are known to target proteins rather than DNA, offering a different mechanistic approach. Their affinity for sulfur-containing biomolecules makes enzymes like thioredoxin reductase, often overexpressed in cancer cells, a key target.[8]
-
Isobutene-substituted benzimidazole silver(I) compounds (II30a–b) showed significant activity against MCF-7 (breast) and DU-145 (prostate) cancer cells, with greater potency observed for the more lipophilic xylene-substituted analogue II30-b.[8]
-
Dipentyl benzimidazolium silver(I) compound (II31) displayed good anticancer activity against MDA-MB-231 (breast) and HCT 116 (colon) cells, with markedly less cytotoxicity towards normal cells.[8]
Data Summary
The following table summarizes the cytotoxic activity of selected imidazole-based supramolecular complexes. Note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
| Complex Class | Representative Complex | Metal Center | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Platinum | Complex II1 | Pt(II) | DLD-1 (Colorectal) | 57.4 | [8] |
| Platinum | Complex II1 | Pt(II) | MCF-7 (Breast) | 79.9 | [8] |
| Platinum | Cisplatin (Control) | Pt(II) | DLD-1 / MCF-7 | Far less active | [8] |
| Copper | Complex II56 | Cu(II) | A549 (Lung) | 0.81 | [8] |
| Copper | Complex 1 | Cu(II) | A549 (Lung) | Potent cytotoxicity | [10] |
| Silver | Complex II30-b | Ag(I) | MCF-7 (Breast) | Highly potent | [8] |
| Silver | Complex II30-b | Ag(I) | DU-145 (Prostate) | Highly potent | [8] |
Methodologies for Cytotoxicity Assessment
Rigorous and reproducible experimental protocols are the bedrock of comparative analysis. Here, we detail the standard workflows for the most common cytotoxicity and cell death assays.
Workflow for In Vitro Cytotoxicity Screening
The overall process involves cell culture, treatment with the test compounds, and subsequent viability or cell death analysis. The choice of assay depends on the specific question being asked—whether it's a general measure of metabolic activity (MTT) or a specific marker of apoptosis (Annexin V staining).
Caption: General workflow for assessing the cytotoxicity of novel compounds.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Causality: The choice of the MTT assay for initial screening is based on its high throughput, low cost, and reliability. It provides a robust measure of the overall anti-proliferative effect of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the imidazole-based supramolecular complexes in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
To determine if cytotoxicity is mediated by apoptosis (programmed cell death), flow cytometry with Annexin V and PI staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the imidazole complex at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Imidazole-based supramolecular complexes can induce cytotoxicity through various pathways.[7] The primary mechanisms often involve interaction with DNA or the induction of oxidative stress, leading to apoptosis.[7][8][10]
Caption: Potential mechanisms of action for cytotoxic imidazole complexes.
-
DNA Interaction: Similar to cisplatin, some complexes, particularly those with platinum or redox-active copper, can bind to DNA.[8][10] This interaction can be coordinative or intercalative, leading to distortions in the DNA helix that stall replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7][11]
-
Induction of Oxidative Stress: Many transition metal complexes can participate in redox cycling within the cell, leading to the generation of reactive oxygen species (ROS).[7] An overwhelming level of ROS damages cellular components, including lipids, proteins, and DNA. It particularly affects the mitochondria, causing a collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway via caspase-9 and caspase-3.[7]
-
Enzyme Inhibition: As mentioned, metal complexes, especially those of silver and gold, can inhibit crucial enzymes.[8] Inhibition of thioredoxin reductase disrupts the cell's redox balance, making it more susceptible to oxidative stress-induced apoptosis.
Conclusion and Future Perspectives
Imidazole-based supramolecular complexes represent a versatile and potent class of potential anticancer agents. Comparative analysis reveals that their cytotoxicity is highly dependent on the choice of the metal center, the structure of the imidazole-containing ligand, and the specific cancer cell line being targeted.[12][13] Platinum and copper complexes often exert their effects through DNA interaction and ROS induction, while silver and gold complexes may act via enzyme inhibition.
The future of this field lies in the rational design of new complexes with enhanced selectivity for cancer cells over normal cells.[14] This can be achieved by conjugating the complexes to tumor-targeting moieties or by designing systems that are activated only within the unique microenvironment of a tumor (e.g., by hypoxia or low pH). As our understanding of the intricate mechanisms of action deepens, so too will our ability to engineer the next generation of highly effective and less toxic metal-based cancer therapeutics.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of Supramolecular Metal-based Structures for Applications in Cancer Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. iris.unito.it [iris.unito.it]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent | MDPI [mdpi.com]
- 10. DNA/protein interaction and cytotoxic activity of imidazole terpyridine derived Cu(ii)/Zn(ii) metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsrtjournal.com [ijsrtjournal.com]
A Comparative Guide to the Characterization of Impurities in Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Drug Development
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities.[1][2][3][4] This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method development and validation.
The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4] Typically, impurities present at a level of 0.1% or higher must be identified and characterized.[1] Understanding the impurity profile is not merely a regulatory hurdle; it provides crucial information about the stability of the molecule and the robustness of the manufacturing process.
Potential Impurity Profile of this compound
A thorough understanding of the synthetic route and potential degradation pathways is the first step in impurity characterization. The synthesis of this compound often involves the methylation of a nitroimidazole precursor followed by esterification.[5][6] Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-nitro-1H-imidazole-2-carboxylic acid or its precursors.
-
Intermediates: Incompletely methylated or esterified intermediates.
-
By-products: Isomeric products, such as the 5-nitro isomer, or products from side reactions.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
-
-
Degradation Products:
-
Hydrolysis Products: The corresponding carboxylic acid from the hydrolysis of the methyl ester.
-
Decarboxylation Products: Loss of the carboxylate group.
-
Reduction Products: Reduction of the nitro group to a nitroso or amino group.
-
Photodegradation Products: Products formed upon exposure to light.
-
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the effective separation, detection, and quantification of impurities. This section compares the most common and powerful techniques for the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis for purity determination. For nitroimidazole derivatives, reversed-phase HPLC with UV detection is a robust and widely used method.[7][8]
Why it is a primary choice:
-
Versatility: Capable of separating a wide range of polar and non-polar compounds.
-
Sensitivity: UV detection is highly sensitive for chromophoric compounds like nitroimidazoles.
-
Quantitative Accuracy: Provides excellent precision and accuracy for quantifying impurities.
Experimental Protocol: A Starting Point
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often preferred to resolve impurities with a wide range of polarities.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 316 nm, which is typically near the absorbance maximum for many nitroimidazoles.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation: Expected HPLC Profile
The following table illustrates a hypothetical separation of potential impurities from the main compound.
| Peak No. | Compound | Retention Time (min) | Relative Retention Time |
| 1 | 4-Nitro-1H-imidazole-2-carboxylic acid | 4.5 | 0.38 |
| 2 | 1-Methyl-5-nitro-1H-imidazole-2-carboxylate | 10.8 | 0.90 |
| 3 | This compound | 12.0 | 1.00 |
| 4 | Unidentified Process Impurity | 15.2 | 1.27 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the identification of unknown impurities, coupling HPLC with mass spectrometry is indispensable. LC-MS/MS provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation.[9][10][11][12][13]
Why it is essential for impurity identification:
-
Specificity: Provides molecular weight information, which is highly specific to each compound.
-
Sensitivity: Can detect impurities at very low levels.
-
Structural Information: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the structure of unknown impurities.
Experimental Protocol: LC-MS/MS Parameters
-
LC Conditions: Similar to the HPLC-UV method to allow for direct comparison.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for nitroimidazoles.[9][13]
-
MS Parameters (Illustrative for a Triple Quadrupole):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
Data Presentation: Impurity Identification with LC-MS/MS
| Impurity | Expected [M+H]⁺ | Key MS/MS Fragments | Probable Identification |
| Process Impurity 1 | 172.03 | 128.04, 112.04 | 4-Nitro-1H-imidazole-2-carboxylic acid |
| Isomeric Impurity | 186.05 | 154.04, 126.05 | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
| Degradation Product | 156.05 | 110.06, 96.04 | 1-Methyl-4-nitro-1H-imidazole |
Workflow for Impurity Characterization
Caption: Workflow for impurity characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of impurities, especially for distinguishing between isomers.[14][15][16][17][18]
Why it is the gold standard for structural confirmation:
-
Unambiguous Structure Determination: Provides detailed information about the carbon-hydrogen framework of a molecule.
-
Isomer Differentiation: Can distinguish between positional isomers (e.g., 4-nitro vs. 5-nitro) which may be difficult by MS alone.
-
Quantitative NMR (qNMR): Can be used for the quantification of impurities without the need for a reference standard of the impurity itself.
Experimental Protocol: 1H NMR
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher for better resolution.
-
Key Signals for this compound:
-
¹H NMR (CDCl₃): δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, N-CH₃), 3.93 (s, 3H, O-CH₃).[5]
-
Data Comparison: Differentiating Isomers by NMR
| Compound | Imidazole Ring Proton (δ, ppm) | N-CH₃ (δ, ppm) | O-CH₃ (δ, ppm) |
| 4-Nitro Isomer | ~7.8 | ~4.2 | ~3.9 |
| 5-Nitro Isomer | ~8.2 | ~3.8 | ~3.9 |
The chemical shift of the imidazole ring proton is highly sensitive to the position of the nitro group, providing a clear distinction between the 4- and 5-nitro isomers.
Forced Degradation Studies: Predicting Stability
Forced degradation studies are essential to identify potential degradation products that may form during storage and to establish the stability-indicating nature of the analytical methods.[19][20][21][22]
Experimental Protocol: Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Major Degradant | % Degradation | Analytical Technique for Monitoring |
| Acid Hydrolysis | 4-Nitro-1H-imidazole-2-carboxylic acid | ~15% | HPLC-UV, LC-MS |
| Base Hydrolysis | 4-Nitro-1H-imidazole-2-carboxylic acid | >50% | HPLC-UV, LC-MS |
| Oxidation | N-oxide formation | ~5% | LC-MS |
| Thermal | Minimal degradation | <1% | HPLC-UV |
| Photostability | Photodegradant 1 | ~8% | HPLC-UV, LC-MS |
Logical Flow of a Forced Degradation Study
Caption: Forced degradation study workflow.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive characterization of impurities in this compound.
-
For routine purity testing and quantification, a validated HPLC-UV method is the most suitable choice due to its robustness, precision, and cost-effectiveness.
-
For the identification of unknown impurities and for forced degradation studies, LC-MS/MS is indispensable. High-resolution mass spectrometry is recommended for unambiguous elemental composition determination.
-
For definitive structural elucidation, particularly for isomeric impurities, isolation of the impurity followed by NMR spectroscopy is the gold standard.
By employing these techniques in a logical and phased manner, researchers and drug development professionals can build a comprehensive understanding of the impurity profile of this compound, ensuring product quality and regulatory compliance.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | 169770-25-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 8. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. medcraveonline.com [medcraveonline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. biomedres.us [biomedres.us]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Nitroimidazole Derivatives Against Existing Antibiotics
Introduction: The Enduring Relevance and Evolving Challenge of Nitroimidazoles
The nitroimidazole class of antibiotics has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1] Metronidazole, the prototypical nitroimidazole, was introduced in 1960 and remains a widely used therapeutic agent.[1] Its successors, including tinidazole and secnidazole, offer varied pharmacokinetic profiles and have expanded the clinical utility of this class. The mechanism of action is unique: the nitro group of the drug is reduced within anaerobic microorganisms, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2][3] This targeted activation within the low-redox-potential environment of anaerobes is key to their efficacy.[1]
However, the emergence of resistance threatens the long-term viability of these critical drugs. Resistance mechanisms, though still relatively uncommon, are increasingly reported and are often complex, involving decreased drug activation, enhanced DNA repair mechanisms, and the presence of nim genes which encode nitroimidazole-inactivating reductases.[4][5] This evolving landscape necessitates the development of new nitroimidazole derivatives that can overcome existing resistance mechanisms, offer an improved spectrum of activity, and present favorable safety profiles.
This guide provides a comprehensive framework for the preclinical benchmarking of novel nitroimidazole derivatives against established antibiotics. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. Our objective is to equip you with the knowledge to generate robust, reproducible, and translatable data to identify promising new therapeutic candidates.
The Benchmarking Workflow: A Multi-Faceted Approach
A thorough evaluation of a new antibiotic candidate requires a multi-pronged approach, progressing from foundational in vitro characterization to more complex in vivo and safety assessments. This workflow ensures that only the most promising candidates, with a clear advantage over existing therapies, advance toward clinical development.
Caption: A streamlined workflow for benchmarking new nitroimidazole derivatives.
Phase 1: Foundational In Vitro Characterization
The initial phase of benchmarking focuses on quantifying the intrinsic antimicrobial activity of the new derivatives and comparing it directly to existing drugs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold-standard starting point for assessing antibacterial potency.[6]
Rationale: This assay provides a direct comparison of the potency of new derivatives against a panel of clinically relevant anaerobic bacteria, including strains with known resistance to existing nitroimidazoles. A lower MIC value indicates greater potency.
Experimental Protocol: Broth Microdilution Method (CLSI Guidelines) [7]
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate of the target anaerobic bacterium, select 3-5 isolated colonies.
-
Inoculate the colonies into a suitable broth medium (e.g., supplemented Brucella broth).
-
Incubate under anaerobic conditions until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the new nitroimidazole derivative and the comparator antibiotics (e.g., metronidazole, tinidazole) in an appropriate solvent.
-
Perform serial two-fold dilutions of each drug in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth for anaerobes). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 24-48 hours under anaerobic conditions.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that shows no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.[6]
-
Data Presentation:
| Compound | Bacteroides fragilis (ATCC 25285) MIC (µg/mL) | Clostridium difficile (ATCC 9689) MIC (µg/mL) | Metronidazole-Resistant B. fragilis (Clinical Isolate) MIC (µg/mL) |
| New Derivative 1 | 0.25 | 0.5 | 1 |
| New Derivative 2 | 0.5 | 1 | 2 |
| Metronidazole | 1 | 2 | >32 |
| Tinidazole | 0.5 | 1 | 16 |
Time-Kill Kinetics Assay
This assay provides a dynamic view of antimicrobial activity, revealing the rate at which a drug kills a bacterial population over time. It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[8]
Rationale: A rapid bactericidal effect is often desirable for treating severe infections. This assay will determine if the new derivatives offer a faster or more complete kill compared to existing agents, especially against resistant strains. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
Experimental Protocol: [9][10]
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the MIC assay.
-
Assay Setup:
-
In sterile tubes or flasks, add the test compounds at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline or broth.
-
Plate a defined volume of each dilution onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates under anaerobic conditions until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
Data Presentation:
Caption: Representative time-kill curve for a new nitroimidazole derivative.
Phase 2: In Vivo Efficacy Assessment
Demonstrating efficacy in a living organism is a critical step in preclinical development. Animal models provide a more complex physiological environment to evaluate the therapeutic potential of a new drug.[11]
Murine Sepsis Model
This model assesses the ability of an antibiotic to protect against a systemic, life-threatening infection.[12]
Rationale: The sepsis model provides a stringent test of a drug's ability to clear a systemic infection and improve survival. It integrates the drug's pharmacokinetic and pharmacodynamic properties in a whole-animal system.
Experimental Protocol: [12][13]
-
Infection:
-
Female BALB/c mice are typically used.
-
Induce infection by intraperitoneal (IP) injection of a lethal dose of a clinically relevant anaerobic bacterium (e.g., Bacteroides fragilis). The lethal dose should be predetermined in pilot studies.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the new nitroimidazole derivative or a comparator antibiotic via a clinically relevant route (e.g., oral gavage or IP injection).
-
A vehicle control group (receiving only the drug's solvent) is essential.
-
-
Monitoring:
-
Monitor the mice for signs of illness and survival over a period of 7-10 days.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves and compare the survival rates between treatment groups using statistical methods such as the log-rank test.
-
Data Presentation:
| Treatment Group (n=10) | Dose (mg/kg) | Survival Rate (%) |
| New Derivative 1 | 20 | 90 |
| Metronidazole | 20 | 60 |
| Vehicle Control | - | 10 |
Murine Thigh Infection Model
This localized infection model allows for the direct quantification of bacterial burden in a specific tissue.[14]
Rationale: The thigh infection model is particularly useful for studying the pharmacodynamics of an antibiotic at the site of infection. It allows for a quantitative comparison of the reduction in bacterial load between different treatments.
Experimental Protocol: [14][15]
-
Immunosuppression (Optional but common): Render mice neutropenic by administering cyclophosphamide. This reduces the influence of the host immune system, allowing for a more direct assessment of the antibiotic's activity.
-
Infection: Inject a standardized inoculum of the test bacterium (e.g., a resistant strain of Clostridium perfringens) directly into the thigh muscle of the mice.
-
Treatment: Begin antibiotic treatment at a set time post-infection. Administer the new derivative and comparators at various doses.
-
Quantification of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.
-
Colony Counting: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.
-
Data Analysis: Compare the mean log₁₀ CFU/gram of tissue between the different treatment groups.
Phase 3: Safety and Pharmacokinetic Profiling
A potent antibiotic is only useful if it is also safe and has favorable drug-like properties.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.[16][17]
Rationale: It is crucial to ensure that the new nitroimidazole derivatives are selectively toxic to bacteria and have minimal off-target effects on host cells. The MTT assay is a rapid and reliable method for an initial screen of cytotoxicity.
Experimental Protocol: [18]
-
Cell Culture: Seed a mammalian cell line (e.g., HepG2 for liver cells, or Vero for kidney cells) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the new derivatives and comparator drugs to the cells. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound | HepG2 Cell Line IC₅₀ (µM) |
| New Derivative 1 | >100 |
| New Derivative 2 | 75 |
| Metronidazole | >100 |
| Doxorubicin (Positive Control) | 1.2 |
In Vitro ADME Profiling
ADME stands for Absorption, Distribution, Metabolism, and Excretion. These assays predict how a drug will behave in the body.[19][20]
Rationale: Early assessment of ADME properties helps to identify compounds with favorable pharmacokinetics, such as good oral bioavailability and metabolic stability. This can prevent costly failures in later stages of development.
Key In Vitro ADME Assays: [21]
-
Solubility: Determines the maximum concentration of a compound that can dissolve in a solution. Poor solubility can limit absorption.
-
Permeability (e.g., Caco-2 Assay): Uses a monolayer of human intestinal cells to predict the absorption of orally administered drugs.
-
Metabolic Stability (e.g., Liver Microsome Assay): Measures the rate at which a compound is metabolized by liver enzymes. High metabolic instability can lead to rapid clearance from the body.
-
Plasma Protein Binding: Determines the extent to which a drug binds to proteins in the blood. Only the unbound fraction of a drug is typically active.
-
CYP450 Inhibition: Assesses the potential for a drug to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Data Presentation:
| Parameter | New Derivative 1 | Metronidazole |
| Aqueous Solubility (pH 7.4) | High | High |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 (High) | 12 (High) |
| Human Liver Microsome Stability (% remaining after 30 min) | 85% (Stable) | 90% (Stable) |
| Plasma Protein Binding (%) | <20% | <20% |
| CYP3A4 Inhibition (IC₅₀, µM) | >50 (Low risk) | >50 (Low risk) |
Conclusion: A Data-Driven Path to Novel Therapeutics
The systematic benchmarking of new nitroimidazole derivatives is a critical endeavor in the fight against anaerobic bacterial infections and emerging resistance. By employing a rigorous, multi-faceted approach that encompasses in vitro potency, in vivo efficacy, and preclinical safety and pharmacokinetic profiling, we can identify and advance candidates with a clear therapeutic advantage. The protocols and frameworks outlined in this guide are designed to ensure scientific integrity and generate the high-quality, reproducible data necessary for informed decision-making in the drug development pipeline. The ultimate goal is to deliver new, effective, and safe nitroimidazole antibiotics to the clinic, ensuring that this vital class of drugs remains a powerful tool for clinicians and patients for years to come.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]
- 4. Metronidazole resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. protocols.io [protocols.io]
- 12. imquestbio.com [imquestbio.com]
- 13. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imquestbio.com [imquestbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a member of the nitroimidazole class of compounds, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment by preventing the improper release of this biologically active molecule.
The core principle of this guidance is risk mitigation. Due to the specific nature of this compound and its relation to other nitroaromatics, in-laboratory chemical neutralization is strongly discouraged. Such procedures can be unpredictable and may generate byproducts with increased toxicity, as seen in studies on related nitroimidazole compounds.[1] Therefore, all waste containing this compound must be managed as hazardous chemical waste and disposed of via a licensed professional service.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for every novel research chemical is not always available, we can infer the primary risks based on its chemical structure and data from analogous compounds.
This compound belongs to the nitroimidazole family, which is known for its biological activity.[2] The presence of the nitro group and the imidazole core suggests that the compound should be handled as a potentially toxic and irritating substance. Related nitro- and methyl-substituted imidazoles are classified as harmful if swallowed and are known skin and eye irritants.[3][4] Furthermore, the combustion of nitro compounds can produce toxic nitrogen oxides (NOx).[3]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for classifying waste falls to the generator—the laboratory that creates it.[5][6] Given the inferred hazards, this compound waste should be conservatively managed as hazardous.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 169770-25-6 | [7] |
| Molecular Formula | C₆H₇N₃O₄ | [7] |
| Inferred Hazards | Harmful if swallowed, Causes skin/eye irritation, May produce toxic NOx upon combustion. | [3] |
| Recommended Waste Classification | Hazardous Chemical Waste | [5][8] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop, verifiable system for waste management from the point of generation to its final handoff. The causality behind each step is critical for ensuring safety and compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Methodology:
-
Wear standard nitrile or neoprene gloves. Inspect them for any signs of degradation or puncture before use.
-
Wear chemical splash goggles that conform to government standards such as EN166 (EU) or NIOSH (US).[3]
-
Wear a buttoned, long-sleeved laboratory coat.
-
Step 2: Segregate the Waste Stream
The principle of waste segregation is to prevent dangerous chemical reactions.[9][10] Nitroimidazoles can be incompatible with strong oxidizing agents.[3]
-
Methodology:
-
Designate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Never mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents.
-
This waste stream includes:
-
Residual or unused solid compound.
-
Solutions containing the compound.
-
Disposable labware (pipette tips, tubes) with visible contamination.
-
Spill cleanup materials.
-
-
Step 3: Use a Designated and Compatible Waste Container
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.[5][10]
-
Methodology:
-
Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE). The original container can be used if it is in good condition.[9]
-
Ensure the container has a secure, leak-proof screw-top cap.[5]
-
The container must be clean, dry, and free from damage or deterioration.
-
Step 4: Label the Container Correctly and Completely
Proper labeling is a regulatory requirement and is essential for communicating hazards to everyone in the laboratory and to the waste disposal technicians.[8][11]
-
Methodology:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state:
-
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[9][11] This ensures that hazardous waste is managed safely in the immediate work area.
-
Methodology:
-
Designate a specific area, such as a secondary containment tray within a chemical fume hood or a labeled cabinet, as the SAA.
-
Keep the waste container securely capped at all times, except when adding waste.[9]
-
Do not accumulate more than 55 gallons of waste in the SAA.[11]
-
Once a container is full, it must be moved from the SAA to the central storage area within three days.[9]
-
Step 6: Arrange for Professional Disposal
The final and most critical step is to ensure the waste is handled by a licensed and qualified hazardous waste contractor.
-
Methodology:
-
When your waste container is full or your project involving the compound is complete, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS office will coordinate the pickup, transportation, and ultimate disposal of the waste, typically via high-temperature incineration, which is an effective method for destroying organic compounds and managing their byproducts.[3]
-
Never pour this chemical waste down the drain or place it in the regular trash.[5]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental spill, prompt and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
- 1. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.fi [fishersci.fi]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. This compound | 169770-25-6 [chemicalbook.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medlabmag.com [medlabmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
